molecular formula C13H13NO B078794 N-methyl-3-phenoxyaniline CAS No. 13024-17-4

N-methyl-3-phenoxyaniline

Cat. No.: B078794
CAS No.: 13024-17-4
M. Wt: 199.25 g/mol
InChI Key: FKZGXKPPJDVPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-phenoxyaniline is a high-purity chemical intermediate of significant interest in organic synthesis and medicinal chemistry research. This compound features a secondary amine group, electronically modulated by both an N-methyl substituent and a phenoxy group at the meta position. This unique structure renders it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and functional materials. Its primary research application lies in its role as a precursor for the construction of heterocyclic compounds and as a key scaffold in structure-activity relationship (SAR) studies. Researchers utilize this compound to explore its potential in modulating biological targets, such as enzymes and receptors, due to its ability to contribute to hydrogen bonding and hydrophobic interactions. The compound is strictly intended for laboratory research applications and is not for diagnostic or therapeutic use. Proper handling procedures should be followed, and it is recommended to store the material in a cool, dry place under inert conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14-11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZGXKPPJDVPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609340
Record name N-Methyl-3-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13024-17-4
Record name N-Methyl-3-phenoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13024-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-3-phenoxyaniline (CAS: 13024-17-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-3-phenoxyaniline, with the CAS number 13024-17-4, is a versatile aromatic amine with significant potential in various fields of chemical synthesis. Its structure, featuring a phenoxy group on the aniline ring, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis methodologies, and potential applications, with a focus on its relevance to drug discovery and development. While specific biological data for this compound is limited in publicly available literature, this guide also explores the known biological activities of the broader class of phenoxyaniline derivatives to highlight areas of potential therapeutic interest.

Chemical Properties and Data

This compound is an organic compound with the molecular formula C₁₃H₁₃NO. Its structure consists of a central aniline ring substituted with a methyl group on the nitrogen atom and a phenoxy group at the meta-position.

PropertyValue
CAS Number 13024-17-4
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance Expected to be a liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents

Note: Experimental physical properties for this specific compound are not widely reported in the literature.

Synthesis of this compound

The synthesis of this compound can be approached in a two-step process: the formation of the precursor 3-phenoxyaniline, followed by the N-methylation of the secondary amine.

Synthesis of 3-Phenoxyaniline

The formation of the diaryl ether linkage in 3-phenoxyaniline is a key step. Two common and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.[1]

2.1.1. Experimental Protocol: Ullmann Condensation for 3-Phenoxyaniline Synthesis

This classical copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.[1]

Materials:

  • Phenol

  • 3-Bromoaniline

  • Potassium carbonate (K₂CO₃)

  • 1-Butylimidazole

  • Copper(I) chloride (CuCl)

  • o-Xylene

  • Petroleum ether (PE)

  • Ethyl acetate (EA)

Procedure:

  • To a reaction flask under an argon atmosphere, add phenol (12 mmol), 3-bromoaniline (10 mmol), K₂CO₃ (20 mmol), 1-butyl-1-H-imidazole (5 mmol), and CuCl (4.5 mmol) in o-xylene (10 mL).

  • Heat the mixture to 140°C for 20 hours.

  • After cooling to room temperature, filter the mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (PE/EA = 4:1, V/V) to yield 3-phenoxyaniline.[2]

2.1.2. Logical Workflow for Ullmann Condensation

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Reaction Conditions cluster_workup Workup & Purification Phenol Phenol Reaction Ullmann Condensation Phenol->Reaction Bromoaniline 3-Bromoaniline Bromoaniline->Reaction K2CO3 K₂CO₃ K2CO3->Reaction Imidazole 1-Butylimidazole Imidazole->Reaction CuCl CuCl CuCl->Reaction Xylene o-Xylene Xylene->Reaction Heating 140°C, 20h Heating->Reaction Inert Argon Atmosphere Inert->Reaction Filtration Filtration Concentration Concentration Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Product 3-Phenoxyaniline Chromatography->Product Reaction->Filtration

Caption: Ullmann condensation workflow for 3-phenoxyaniline synthesis.

N-methylation of 3-Phenoxyaniline

Once 3-phenoxyaniline is obtained, the secondary amine can be methylated to yield this compound. A general and efficient method involves the use of methanol as the methylating agent over a heterogeneous catalyst.[3]

2.2.1. Experimental Protocol: N-methylation of 3-Phenoxyaniline

This protocol is a general procedure for the N-methylation of anilines and can be adapted for 3-phenoxyaniline.

Materials:

  • 3-Phenoxyaniline

  • Methanol

  • Heterogeneous Nickel Catalyst (e.g., Ni/ZnAlOx)

  • Nitrogen gas (N₂)

  • Ethylbenzene (internal standard for GC analysis)

Procedure:

  • In a 50 mL autoclave equipped with a magnetic stirrer and a temperature controller, add 3-phenoxyaniline (1.0 mmol), the heterogeneous nickel catalyst (40 mg), and methanol (10 mL).

  • Flush the autoclave with nitrogen gas five times to remove air, and then charge with 1 MPa of N₂ at room temperature.

  • Heat the reaction to 160°C with magnetic stirring at 1000 rpm for a specified time (e.g., 4-24 hours).

  • After cooling to room temperature, analyze the reaction mixture by GC-MS and GC using ethylbenzene as an internal standard to determine conversion and yield.[3]

  • Purify the product using column chromatography.

2.2.2. Logical Workflow for N-methylation

G cluster_reactants Reactants cluster_reagents Catalyst cluster_conditions Reaction Conditions cluster_analysis Analysis & Purification Phenoxyaniline 3-Phenoxyaniline Reaction N-methylation Phenoxyaniline->Reaction Methanol Methanol Methanol->Reaction Catalyst Heterogeneous Ni Catalyst Catalyst->Reaction Heating 160°C Heating->Reaction Pressure 1 MPa N₂ Pressure->Reaction GCMS GC-MS Analysis Chromatography Column Chromatography Product This compound Chromatography->Product Reaction->GCMS Reaction->Chromatography

Caption: N-methylation of 3-phenoxyaniline workflow.

Spectroscopic Data (Expected)

TechniqueExpected Signals
¹H NMR - Aromatic protons (multiplets) in the range of δ 6.5-7.5 ppm. - Singlet for the N-CH₃ protons around δ 2.8-3.0 ppm. - Broad singlet for the N-H proton (if present as an impurity of the starting material).
¹³C NMR - Aromatic carbons in the range of δ 110-160 ppm. - Signal for the N-CH₃ carbon around δ 30-31 ppm.
Mass Spec. - Molecular ion peak (M⁺) at m/z = 199.
IR - N-H stretching (secondary amine) around 3300-3500 cm⁻¹ (if starting material is present). - C-H stretching (aromatic and aliphatic) around 2800-3100 cm⁻¹. - C=C stretching (aromatic) around 1400-1600 cm⁻¹. - C-N stretching around 1250-1350 cm⁻¹. - C-O-C stretching (ether) around 1200-1250 cm⁻¹.

Potential Applications in Drug Discovery

Phenoxyaniline derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][5] While this compound itself has not been extensively studied, the core scaffold is present in molecules with known therapeutic potential.

Kinase Inhibition

Phenoxyaniline derivatives have been identified as potent inhibitors of several kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

  • MEK (MAP Kinase Kinase) Inhibition: Certain 3-cyano-4-(phenoxyanilino)quinoline derivatives are potent inhibitors of MEK, a central component of the MAPK/ERK signaling pathway.[5] Aberrant activation of this pathway is a hallmark of many cancers.

  • PDGFR (Platelet-Derived Growth Factor Receptor) Inhibition: Phenoxyquinoline derivatives have also been shown to target the PDGFR signaling cascade, which is involved in cell growth, migration, and angiogenesis.[1]

Interaction with Metabolic Enzymes

The interaction of drug candidates with cytochrome P450 (CYP) enzymes is crucial for understanding their metabolism and potential for drug-drug interactions. Studies on phenoxyaniline analogues have provided insights into their inhibitory effects on CYP2B enzymes.[5]

Neuroprotective Effects

Derivatives of 4-phenoxyaniline have been investigated for their neuroprotective properties, showing potential in models of neuronal cell death.[6]

Signaling Pathways

The following diagrams illustrate the signaling pathways where phenoxyaniline derivatives have shown inhibitory activity. These are presented as potential areas of investigation for this compound.

5.1. MAPK/ERK Signaling Pathway and MEK Inhibition

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Phenoxyaniline Derivative Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK pathway by phenoxyaniline derivatives.

5.2. PDGFR Signaling Pathway and Inhibition

G cluster_pathway PDGFR Signaling Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg AKT AKT PI3K->AKT CellFunctions Cell Growth, Migration, Angiogenesis AKT->CellFunctions PKC PKC PLCg->PKC PKC->CellFunctions Inhibitor Phenoxyaniline Derivative Inhibitor->PDGFR

Caption: Inhibition of the PDGFR pathway by phenoxyaniline derivatives.

Conclusion

This compound is a valuable chemical intermediate with a straightforward synthetic route. While direct biological data for this specific compound is scarce, the broader class of phenoxyaniline derivatives has demonstrated significant potential in drug discovery, particularly as kinase inhibitors. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential. The experimental protocols and pathway information provided in this guide serve as a foundation for researchers and drug development professionals to build upon in their exploration of this and related compounds.

References

An In-depth Technical Guide to N-methyl-3-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-3-phenoxyaniline is an organic compound featuring a diaryl ether linkage, a structural motif of significant interest in medicinal chemistry, agrochemistry, and materials science.[1][2] The core phenoxyaniline scaffold is recognized for its versatility, allowing for a wide range of substitutions that can modulate the molecule's electronic, steric, and pharmacokinetic properties.[2] While specific research on this compound is limited, the broader class of phenoxyaniline derivatives has been investigated for various biological activities, including as kinase inhibitors and for neuroprotection.[3][4] This compound also serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals such as herbicides and insecticides.[1] This guide provides a comprehensive overview of its molecular structure, synthesis, and potential applications based on current knowledge of related compounds.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below, providing a foundational dataset for researchers.

PropertyValue
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
CAS Number 13024-17-4
Canonical SMILES CNC1=CC(=CC=C1)OC2=CC=CC=C2
Appearance Solid (based on related phenoxyanilines)

Synthesis of this compound

The synthesis of this compound can be approached as a two-step process. The first step involves the formation of the diaryl ether bond to create the 3-phenoxyaniline core, commonly achieved through an Ullmann condensation. The second step is the selective N-methylation of the resulting aniline.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3-Phenoxyaniline via Ullmann Condensation

This protocol is adapted from established methods for the synthesis of phenoxyanilines.[2]

  • Materials:

    • 3-Bromoaniline

    • Phenol

    • Copper(I) chloride (CuCl)

    • Potassium carbonate (K₂CO₃)

    • 1-Butylimidazole (as a ligand)

    • o-Xylene (solvent)

  • Procedure:

    • To a dry reaction flask under an inert argon atmosphere, add phenol (1.2 equivalents), 3-bromoaniline (1.0 equivalent), potassium carbonate (2.0 equivalents), 1-butylimidazole (0.5 equivalents), and copper(I) chloride (0.45 equivalents).

    • Add o-xylene to the flask to serve as the solvent.

    • Heat the reaction mixture to 140°C and maintain for approximately 20 hours, with stirring.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts and the catalyst.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the crude product by column chromatography on silica gel to yield 3-phenoxyaniline.

Step 2: N-methylation of 3-Phenoxyaniline

This protocol is based on general methods for the selective mono-N-methylation of anilines using a heterogeneous catalyst.

  • Materials:

    • 3-Phenoxyaniline (from Step 1)

    • Methanol (as both solvent and methylating agent)

    • A suitable heterogeneous catalyst (e.g., Ni/ZnAlOx)

    • Sodium hydroxide (NaOH, as a base)

  • Procedure:

    • Add 3-phenoxyaniline (1.0 equivalent), the catalyst, methanol, and NaOH (1.0 equivalent) to a high-pressure autoclave reactor.

    • Seal the reactor and purge with nitrogen gas multiple times to create an inert atmosphere.

    • Pressurize the reactor with nitrogen and heat to approximately 160°C with vigorous stirring.

    • Maintain the reaction for 24 hours.

    • After cooling to room temperature, the reaction mixture can be analyzed by GC-MS to confirm product formation.

    • Filter the mixture to remove the heterogeneous catalyst.

    • The filtrate can be concentrated and the product purified via column chromatography or distillation to yield this compound.

Synthesis Workflow Diagram

SynthesisWorkflow phenol Phenol step1 Ullmann Condensation phenol->step1 bromoaniline 3-Bromoaniline bromoaniline->step1 reagents1 CuCl, K₂CO₃, 1-Butylimidazole, o-Xylene, 140°C reagents1->step1 intermediate 3-Phenoxyaniline step1->intermediate Forms Diaryl Ether Bond step2 N-methylation intermediate->step2 reagents2 Methanol, Ni/ZnAlOx catalyst, NaOH, 160°C reagents2->step2 final_product This compound step2->final_product Adds Methyl Group MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Regulates Gene Expression Inhibitor Phenoxyaniline Derivative Inhibitor->MEK Inhibits

References

An In-Depth Technical Guide to the Synthesis of N-methyl-3-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for N-methyl-3-phenoxyaniline, a valuable intermediate in pharmaceutical and materials science research. The document details established methodologies, including reductive amination and catalytic N-methylation, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.

Core Synthesis Pathways

The synthesis of this compound predominantly commences with the precursor 3-phenoxyaniline. The key transformation is the methylation of the primary amino group. Two highly effective and well-documented methods for this conversion are reductive amination using formaldehyde and catalytic N-methylation utilizing methanol as a C1 source.

Reductive Amination of 3-Phenoxyaniline

Reductive amination is a cornerstone of C-N bond formation in organic synthesis. This pathway involves the reaction of 3-phenoxyaniline with formaldehyde to form an intermediate imine or enamine, which is then reduced in situ to the desired N-methylated product. A variety of reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and handling.

A general workflow for this process is outlined below:

A 3-Phenoxyaniline C Imine/Enamine Formation A->C B Formaldehyde Source (e.g., Formalin, Paraformaldehyde) B->C E In situ Reduction C->E D Reducing Agent (e.g., NaBH(OAc)3, NaBH4) D->E G Work-up and Purification (e.g., Extraction, Chromatography) E->G F This compound G->F cluster_0 Catalytic Cycle A [M]-H (Active Catalyst) G [M] (Catalyst) A->G - H2 B Methanol (CH3OH) C Formaldehyde (CH2O) B->C Dehydrogenation E Imine Intermediate C->E D 3-Phenoxyaniline D->E + H2O F This compound E->F Hydrogenation F->G Product Release G->A + H2

Spectroscopic and Spectrometric Characterization of N-methyl-3-phenoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for N-methyl-3-phenoxyaniline. Due to the limited availability of published experimental data for this specific compound in readily accessible databases, this guide presents predicted spectral characteristics based on analogous compounds and established principles of NMR and mass spectrometry. It also outlines detailed, generalized experimental protocols for the acquisition of such data, intended to serve as a practical resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar molecules, including various substituted anilines and phenoxy derivatives.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.10Multiplet4HAromatic protons (phenoxy ring)
~7.00-6.80Multiplet1HAromatic proton (phenoxy ring)
~6.70-6.50Multiplet4HAromatic protons (aniline ring)
~3.80Singlet1HN-H proton
~2.85Singlet3HN-CH₃ protons

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~158.0C-O (phenoxy)
~150.0C-N (aniline)
~130.0Aromatic CH (phenoxy)
~124.0Aromatic C-O (aniline)
~122.0Aromatic CH (phenoxy)
~119.0Aromatic CH (aniline)
~110.0Aromatic CH (aniline)
~106.0Aromatic CH (aniline)
~102.0Aromatic CH (aniline)
~31.0N-CH₃

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
199.25[M]⁺ (Molecular Ion)
184.12[M-CH₃]⁺
106.07[M-OC₆H₅]⁺
92.05[C₆H₅O]⁺
77.04[C₆H₅]⁺

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and MS data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and match the probe for the ¹H frequency.

  • Acquire a standard one-pulse ¹H NMR spectrum.

  • Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Tune and match the probe for the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

  • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative data for non-protonated carbons.

Mass Spectrometry (MS)

Instrumentation:

  • A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solvent should be compatible with the mobile phase if using Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Acquisition (ESI-MS):

  • Introduce the sample solution into the ESI source via direct infusion or through an LC system.

  • Acquire the mass spectrum in positive ion mode.

  • Typical ESI source parameters include a capillary voltage of 3-5 kV, a nebulizing gas pressure of 20-40 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 200-350 °C.

Data Acquisition (EI-MS):

  • Introduce a small amount of the sample directly into the ion source, often via a heated probe for solid samples or a gas chromatograph for volatile samples.

  • The standard electron energy for EI is 70 eV.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a chemical compound like this compound.

experimental_workflow General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction (e.g., N-methylation of 3-phenoxyaniline) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms purity Purity Assessment (e.g., HPLC, GC) purification->purity interpretation Spectral Interpretation nmr->interpretation ms->interpretation structure_confirmation Structure Confirmation purity->structure_confirmation interpretation->structure_confirmation end Verified Compound structure_confirmation->end Final Compound Verified

Caption: General workflow for the synthesis and characterization of a chemical compound.

N-methyl-3-phenoxyaniline: An In-depth Technical Guide to its Predicted Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-3-phenoxyaniline is a substituted aromatic amine with a molecular structure that suggests its potential utility as a scaffold in medicinal chemistry and materials science. An understanding of its fundamental physicochemical properties, such as solubility and stability, is crucial for its application in research and development. This document aims to provide a detailed technical guide to the predicted solubility and stability of this compound, alongside standardized experimental protocols for their determination.

Predicted Physicochemical Properties

The properties of this compound can be inferred from its constituent parts: the N-methylaniline core and the phenoxy substituent. The presence of the phenoxy group is expected to increase lipophilicity and decrease aqueous solubility compared to N-methylaniline. The secondary amine group provides a site for potential protonation, suggesting a pH-dependent solubility.

Predicted Solubility Profile

This compound is predicted to be poorly soluble in water and soluble in various organic solvents. Its solubility is likely to be influenced by pH, with increased solubility in acidic conditions due to the formation of a cationic salt.

Predicted Stability Profile

The molecule is expected to be relatively stable under standard storage conditions (cool, dark, and dry). However, like many aniline derivatives, it may be susceptible to degradation under certain conditions:

  • Oxidation: The aniline moiety can be prone to oxidation, potentially leading to coloration (e.g., turning brown or reddish-brown upon exposure to air and light).[1][2]

  • Photostability: Exposure to light, particularly UV radiation, may induce degradation.

  • pH: Extremes of pH may affect the stability of the molecule.

Physicochemical Data of Structural Analogs

To substantiate the predicted properties of this compound, the following tables summarize the available data for its close structural analogs.

Table 1: Solubility Data of Structural Analogs
CompoundSolventSolubilityReference
N-methylanilineWater5624 mg/L[3]
Water13.4 g/L (Predicted)[4]
WaterSlightly soluble[1]
EthanolSoluble[1]
EtherSoluble[1]
ChloroformSoluble[1]
3-PhenoxyanilineWaterSlightly soluble[5]
2-PhenoxyanilineWaterLimited solubility
ChloroformModerately soluble
MethanolModerately soluble
4-PhenoxyanilineWater< 1 g/L (20 ºC)[6][7][8]
Table 2: Physical and Chemical Properties of Structural Analogs
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Reference
N-methylanilineC₇H₉N107.15-57.2195.6[1][2]
3-PhenoxyanilineC₁₂H₁₁NO185.2241-44329-330[9]
4-PhenoxyanilineC₁₂H₁₁NO185.2282-84320.0±25.0 at 760 mmHg[7][8]
2-PhenoxyanilineC₁₂H₁₁NO185.2247-49170 at 18 mmHg[10]
N-methyl-2-phenoxyanilineC₁₃H₁₃NO199.25--[11]
N-methyl-4-methoxyanilineC₈H₁₁NO137.1833-36135-136 at 19 mmHg[12]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This is a standard method for determining the thermodynamic equilibrium solubility of a compound.[13]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffers of different pH, ethanol) in a sealed, screw-cap vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Sample Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation and/or filtration using a filter that does not adsorb the compound.

  • Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B Start Equilibration C Centrifuge and/or filter B->C After Equilibration D Analyze concentration by HPLC C->D Analyze Supernatant

Caption: Workflow for Solubility Determination.

Stability Assessment: ICH Guidelines

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2).[14] This involves storing the compound under various environmental conditions and monitoring for degradation over time.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in relevant solvents or as a solid powder.

  • Storage Conditions: Store the samples under a range of conditions as specified by ICH guidelines. This includes long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) storage.[14] Photostability testing should also be performed by exposing the compound to a defined light source.

  • Time Points: Pull samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24 months).

  • Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.

  • Data Evaluation: Evaluate the change in purity and the formation of degradation products over time to determine the shelf-life and recommended storage conditions.

Stability_Workflow cluster_setup Study Setup cluster_execution Execution cluster_analysis Analysis A Prepare samples (solid/solution) D Store samples A->D B Define storage conditions (ICH) B->D C Set time points E Pull samples at time points C->E D->E F Analyze by stability-indicating HPLC E->F G Evaluate data (purity, degradants) F->G

Caption: Workflow for Stability Assessment.

Conclusion

While direct experimental data for this compound is currently lacking, a reasonable prediction of its solubility and stability can be made based on the known properties of its structural analogs. It is anticipated to be a poorly water-soluble compound with good solubility in organic solvents and potential sensitivity to oxidative and photo-degradation. The provided experimental protocols offer a robust framework for the empirical determination of these crucial physicochemical parameters, which is essential for advancing its potential applications in drug development and other scientific fields.

References

Purity and characterization of N-methyl-3-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Purity and Characterization of N-methyl-3-phenoxyaniline

For researchers, scientists, and professionals in drug development, the rigorous characterization and purity assessment of chemical entities is foundational to ensuring the reliability, safety, and reproducibility of their work. This document provides a comprehensive technical overview of the analytical methodologies for characterizing this compound, a key intermediate in various synthetic pathways.

Physicochemical Properties

This compound is a substituted diaryl ether amine. Its core physical and chemical characteristics are summarized below. While specific experimental data for this exact compound is not widely published, the values presented are based on supplier specifications and data from closely related structural analogs like 3-phenoxyaniline and N-methyl-2-phenoxyaniline.

Table 1: Physicochemical Data for this compound

Property Value Source / Comment
Molecular Formula C₁₃H₁₃NO [1][2]
Molecular Weight 199.25 g/mol [1][2]
CAS Number 13024-17-4 [1][2]
Typical Purity ≥95% [1]
Appearance Colorless to brown viscous liquid Based on N-methylaniline[3]
Boiling Point ~330 °C Estimated based on 3-phenoxyaniline[4]

| Solubility | Slightly soluble in water; Soluble in organic solvents like methanol, acetonitrile, toluene. |[4] |

Purity Determination and Analytical Characterization

A multi-faceted analytical approach is essential for unequivocally determining the purity and confirming the structure of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

Chromatography is the primary method for assessing purity by separating the main compound from any impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC) is a preferred method for non-volatile and thermally labile compounds like anilines, as it often does not require derivatization.[5][6] A reversed-phase method is typically employed to separate the compound based on its hydrophobicity.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is also a powerful tool. It provides high-resolution separation and allows for the identification of volatile impurities. For polar compounds like anilines, derivatization may sometimes be used to improve peak shape and thermal stability, though direct analysis is also common.[7][8]

Table 2: Representative Chromatographic Data

Technique Column Mobile Phase / Carrier Gas Detection Expected Retention Time
HPLC C18, 4.6 x 150 mm, 5 µm Gradient: Acetonitrile/Water (with 0.1% Formic Acid) UV at 254 nm Analyte-dependent; typically 5-15 min

| GC-MS | DB-5ms, 30 m x 0.25 mm | Helium | Mass Spectrometry (EI) | Analyte-dependent; typically 10-20 min |

Spectroscopic Characterization

Spectroscopy is used to elucidate and confirm the molecular structure of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For this compound, one would expect distinct signals for the N-methyl group, the aromatic protons on both phenyl rings, and the amine proton.[9]

  • Mass Spectrometry (MS) : MS determines the molecular weight of the compound by identifying the molecular ion peak (M⁺). The fragmentation pattern provides additional structural confirmation.[9] The expected molecular ion for C₁₃H₁₃NO is m/z 199.25.[10]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Key expected absorptions include N-H stretching for the secondary amine, C-H stretching for the aromatic and methyl groups, C=C stretching for the aromatic rings, and C-O-C stretching for the diaryl ether linkage.

Table 3: Representative Spectroscopic Data

Technique Feature Expected Chemical Shift / Value
¹H NMR N-CH₃ (singlet) δ 2.8 - 2.9 ppm
Aromatic protons (multiplets) δ 6.5 - 7.4 ppm
N-H (broad singlet) δ 3.5 - 4.0 ppm
¹³C NMR N-C H₃ δ ~30 ppm
Aromatic carbons δ 110 - 160 ppm
MS (EI) Molecular Ion [M]⁺ m/z 199
IR N-H Stretch 3350 - 3450 cm⁻¹
C-O-C Stretch (Ether) 1200 - 1280 cm⁻¹

| | Aromatic C-H Stretch | > 3000 cm⁻¹ |

Experimental Protocols

The following sections provide detailed methodologies for the key analytical experiments.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for purity analysis using a standard reversed-phase method.

  • Instrumentation : HPLC system with a UV detector, autosampler, and column oven.

  • Sample Preparation : Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

    • Mobile Phase A : Water with 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

    • Gradient : Start at 40% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate : 1.0 mL/min.[11]

    • Column Temperature : 30 °C.[11]

    • Detection Wavelength : 254 nm.[11]

    • Injection Volume : 10 µL.[11]

  • Data Analysis : Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for identifying and quantifying volatile impurities.

  • Instrumentation : GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation : Dissolve the sample in a suitable solvent like dichloromethane or toluene to a concentration of 1 mg/mL.

  • GC Conditions :

    • Column : Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[11]

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.[11]

    • Injector Temperature : 250 °C.

    • Injection Mode : Splitless.

    • Oven Temperature Program : Initial temperature 80 °C for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[7][11]

  • MS Conditions :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.[11]

    • Mass Range : Scan from m/z 50 to 500 amu.[11]

  • Data Analysis : Identify the main peak by its retention time and mass spectrum. Search the NIST library for matches to any impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is the definitive method for structural confirmation.

  • Instrumentation : 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment.

    • Number of Scans : 16-64 scans.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans : 1024 or more, depending on sample concentration.

    • Relaxation Delay : 2 seconds.

  • Data Analysis : Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Visualization of Analytical Workflows

Diagrams created using Graphviz provide a clear visual representation of logical processes in the characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization start 3-Bromoaniline + Phenol reaction Ullmann Condensation (Cu Catalyst, Base) start->reaction intermediate 3-Phenoxyaniline reaction->intermediate methylation N-Methylation (e.g., with Methanol) intermediate->methylation product Crude this compound methylation->product purify Purification (Column Chromatography / Crystallization) product->purify sample Purified Sample purify->sample spec Spectroscopic Analysis (NMR, MS, IR) sample->spec chrom Chromatographic Analysis (HPLC, GC-MS) sample->chrom data Data Interpretation spec->data chrom->data final Certificate of Analysis (Structure & Purity Confirmed) data->final G cluster_purity Purity Assessment cluster_structure Structural Confirmation Sample Received Sample This compound HPLC HPLC-UV (Assay vs. Standard) Sample->HPLC GCMS_Purity GC-MS (Impurity Profile) Sample->GCMS_Purity NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS IR IR Spectroscopy (Functional Groups) Sample->IR Decision Purity & Structure Conform to Specification? HPLC->Decision GCMS_Purity->Decision NMR->Decision MS->Decision IR->Decision Pass Release Decision->Pass Yes Fail Reject / Repurify Decision->Fail No

References

The Multifaceted Biological Potential of Phenoxyaniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenoxyaniline scaffold, characterized by a phenyl ring linked to an aniline moiety via an ether bond, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability to readily modify its physicochemical properties through substitution on either aromatic ring have led to the discovery of a diverse range of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory potential of phenoxyaniline derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and experimental workflows.

Anticancer Activity: Targeting Key Signaling Cascades

Phenoxyaniline derivatives have demonstrated significant promise as anticancer agents, primarily by inhibiting key kinases involved in cancer cell proliferation and survival.

MEK Inhibition and the MAPK/ERK Pathway

A significant number of phenoxyaniline derivatives have been identified as potent inhibitors of MEK (Mitogen-activated protein kinase kinase), a central component of the MAPK/ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[2]

Quantitative Data: MEK Inhibition

The inhibitory activity of 3-cyano-4-(phenoxyanilino)quinoline derivatives against MEK is summarized in the table below. The structure-activity relationship (SAR) highlights that the 3-cyano-4-anilinoquinoline core is crucial for activity, and the presence of alkoxy groups at the 6- and 7-positions of the quinoline ring generally enhances potency.[2]

Compound IDR6R7Aniline SubstitutionMEK IC50 (nM)
1aOCH3OCH34-H25
1bOCH3OCH34-F15
1cOCH3OCH34-Cl18
1dOCH3OCH34-Br20
1eOCH3OCH33-Cl40

Signaling Pathway: MAPK/ERK Inhibition

MAPK_ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription\nFactors Transcription Factors ERK->Transcription\nFactors Proliferation,\nSurvival Proliferation, Survival Transcription\nFactors->Proliferation,\nSurvival Phenoxyaniline\nDerivative Phenoxyaniline Derivative Phenoxyaniline\nDerivative->MEK

Figure 1: Inhibition of the MAPK/ERK signaling pathway by phenoxyaniline derivatives.

PDGFR Inhibition

Certain 4-phenoxyquinoline derivatives, structurally related to phenoxyanilines, are effective inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[2] Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases.[2]

Quantitative Data: PDGFR Inhibition

The inhibitory activity of 4-phenoxyquinoline derivatives against PDGFR autophosphorylation is shown below. SAR studies indicate that substitutions at the 4-position of the phenoxy group, such as benzoyl and benzamide, can lead to potent and selective inhibitors.[2]

Compound IDPhenoxy R4 SubstitutionPDGFR Autophosphorylation IC50 (µM)EGFR Autophosphorylation IC50 (µM)
2aH>100>100
2b4-Benzoyl0.1>100
2c4-Benzamide0.2>100

Signaling Pathway: PDGFR Inhibition

PDGFR_Pathway PDGF PDGF PDGFR PDGF Receptor (PDGFR) PDGF->PDGFR Binds and activates PI3K_Akt PI3K/Akt Pathway PDGFR->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK Activates Cell_Growth Cell Growth, Proliferation, Angiogenesis PI3K_Akt->Cell_Growth Promotes RAS_MAPK->Cell_Growth Promotes Phenoxyquinoline\nInhibitor Phenoxyquinoline Inhibitor Phenoxyquinoline\nInhibitor->PDGFR Inhibits autophosphorylation

Figure 2: Inhibition of the PDGFR signaling pathway by phenoxyquinoline derivatives.

Cytotoxic Activity

Several phenoxyaniline derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Quantitative Data: Cytotoxicity of Phenoxyaniline Derivatives

Cell LineCompound IDIC50 (µM)
Huh-7 (Liver Cancer)4a<2.03
MDA-MB-231 (Breast Cancer)4a<2.03
MRC-5 (Normal Lung)4a>20
A549 (Lung Cancer)4m9.32 ± 1.56
PC-3 (Prostate Cancer)6k12.17 ± 0.9
HeLa (Cervical Cancer)6k9.46 ± 0.7
HCT-116 (Colon Cancer)6k10.88 ± 0.8
MCF-7 (Breast Cancer)6k6.93 ± 0.4

Data for compounds 4a and 4m are for 4-anilinoquinolinylchalcone and quinoxaline derivatives, respectively, which share structural similarities with phenoxyaniline derivatives.[3][4] Compound 6k is a quinoxaline derivative.[5]

Antimicrobial Activity

Phenoxyaniline derivatives and related heterocyclic compounds, such as quinoxalines, have shown promising activity against a range of microbial pathogens.

Quantitative Data: Antimicrobial Activity of Quinoxaline Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various quinoxaline derivatives against several bacterial and fungal strains.

CompoundS. aureus (mg/L)S. epidermidis (mg/L)B. cereus (mg/L)E. coli (mg/L)P. aeruginosa (mg/L)M. smegmatis (mg/L)C. albicans (µg/mL)A. flavus (µg/mL)
25 0.25 - 1-------
31 0.25 - 1-------
2d ---8----
3c ---8----
10 ------1616

Compounds 25 and 31 are 2,3-N,N-diphenyl quinoxaline derivatives.[6] Compounds 2d, 3c, and 10 are other substituted quinoxalines.[7]

Anti-inflammatory Activity

Derivatives of phenoxyaniline, particularly those incorporated into larger heterocyclic systems like acridines, have demonstrated significant anti-inflammatory properties.[8] These compounds can inhibit the activation of key inflammatory cells such as mast cells, neutrophils, and macrophages.[8][9]

Quantitative Data: Anti-inflammatory Activity

The inhibitory effects of 9-phenoxyacridine and related derivatives on various inflammatory responses are presented below.

CompoundMast Cell Degranulation IC50 (µM)Neutrophil Lysozyme Release IC50 (µM)Neutrophil β-glucuronidase Release IC50 (µM)Macrophage TNF-α Formation IC50 (µM)
2b 6.1---
2c 13.5-4.3-
2d ---<10
2e 4.7---
3a ---<10
3b --18.3-
3c --18.3-
4 ---<10
5a --18.3-
8 --5.0-
10 -4.6--
11a -7.19.5-

Compounds 2b-2e, 3a-3c, 4, and 5a are 9-(4-formylphenoxy)acridine and related derivatives.[8] Compounds 8, 10, and 11a are 2-(furan-2-yl)-4-phenoxyquinoline derivatives.[10]

Experimental Protocols

Synthesis of Phenoxyaniline Derivatives

The synthesis of the phenoxyaniline core primarily relies on the formation of the diaryl ether bond. The Ullmann condensation and the Buchwald-Hartwig amination are two of the most common and effective methods.[11]

Workflow for Phenoxyaniline Synthesis

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U1 Aryl Halide + Phenol U2 Cu Catalyst + Base U1->U2 U3 Heating U2->U3 U4 Workup & Purification U3->U4 U_prod Phenoxyaniline Derivative U4->U_prod B1 Aryl Halide + Amine B2 Pd Catalyst + Ligand + Base B1->B2 B3 Inert Atmosphere B2->B3 B4 Workup & Purification B3->B4 B_prod Phenoxyaniline Derivative B4->B_prod

Figure 3: General workflows for the synthesis of phenoxyaniline derivatives.

Detailed Protocol: Ullmann Condensation

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), phenol (1.2 eq), copper(I) catalyst (e.g., CuI, 10 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • Solvent Addition: Add a high-boiling polar solvent such as DMF or NMP.

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon).

  • Reaction: Heat the mixture with stirring to the required temperature (typically 120-180 °C) and monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Extraction: Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), amine (1.2 eq), palladium catalyst (e.g., Pd(OAc)2, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq) in a reaction vessel.

  • Solvent Addition: Add an anhydrous aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filtration: Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

In Vitro Kinase Inhibition Assay

This assay is used to determine the inhibitory activity of phenoxyaniline derivatives against specific kinases like MEK or PDGFR.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Plate_Prep Plate Preparation: Add kinase, substrate, and buffer Start->Plate_Prep Add_Compound Add Phenoxyaniline Derivative (serial dilutions) Plate_Prep->Add_Compound Initiate_Reaction Initiate Reaction: Add ATP Add_Compound->Initiate_Reaction Incubate Incubate at controlled temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detection: Measure kinase activity (e.g., luminescence) Stop_Reaction->Detection Data_Analysis Data Analysis: Calculate IC50 values Detection->Data_Analysis End End Data_Analysis->End

Figure 4: A typical workflow for an in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay (for MEK or PDGFR)

  • Reagent Preparation: Dilute the kinase, substrate (e.g., inactive ERK2 for MEK, or a generic tyrosine kinase substrate for PDGFR), ATP, and test compounds in the appropriate kinase buffer.

  • Plate Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of the diluted kinase to each well.

  • Substrate/ATP Addition: Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[12]

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of phenoxyaniline derivatives on cancer cell lines.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenoxyaniline derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2) to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Conclusion

Phenoxyaniline derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as inhibitors of key signaling pathways in cancer, coupled with their emerging potential as antimicrobial and anti-inflammatory agents, underscores their significance in drug discovery and development. The synthetic accessibility of the phenoxyaniline scaffold allows for extensive structure-activity relationship studies, paving the way for the design and development of next-generation therapeutics with enhanced potency and selectivity. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable chemical entity.

References

N-methyl-3-phenoxyaniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Synthesis, Suppliers, and Potential Applications

N-methyl-3-phenoxyaniline, a substituted diaryl ether, represents a scaffold of interest for researchers in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules. This technical guide provides a comprehensive overview of the currently available information on this compound, including its suppliers, potential synthetic routes, and the broader context of the biological activities of related phenoxyaniline compounds.

Suppliers and Availability

This compound (CAS No. 13024-17-4) is available from a number of commercial suppliers, primarily catering to the research and development market. The availability, purity, and pricing can vary between suppliers. Below is a summary of publicly available data from various chemical vendors.

SupplierProduct CodePurity/SpecificationAvailable QuantitiesPrice (USD)Notes
CenmedC007B-533429≥95%100mg-Price not publicly listed.
C007B-533430--$313.99Quantity not specified.
C007B-533431--$131.27Quantity not specified.
BLD Pharm----Offers various quantities; requires inquiry for pricing. Storage at 2-8°C recommended.

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Methodologies

Two primary methods for the construction of the phenoxyaniline core are the Ullmann condensation and the Buchwald-Hartwig amination.[1] Subsequently, the secondary amine can be introduced via N-methylation of 3-phenoxyaniline.

Synthesis of the 3-Phenoxyaniline Intermediate

1. Ullmann Condensation:

This classical copper-catalyzed reaction is a well-established method for forming diaryl ethers.[1] It typically involves the coupling of a phenol with an aryl halide.

Experimental Protocol: General Ullmann Condensation for Phenoxyaniline Synthesis [1]

  • Materials:

    • 3-Bromoaniline (1.0 mmol)

    • Phenol (1.2 mmol)

    • Copper(I) salt (e.g., CuI, 5-10 mol%)

    • A suitable ligand (e.g., a diamine or phenanthroline, 10-20 mol%)

    • A base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.)

    • A high-boiling point solvent (e.g., DMF, DMSO, or o-xylene)

  • Procedure:

    • To a dry reaction vessel, add the 3-bromoaniline, phenol, copper(I) salt, ligand, and base.

    • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

    • Add the anhydrous solvent.

    • Heat the reaction mixture to a temperature typically ranging from 120-160°C.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter to remove insoluble inorganic salts.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction is a more modern and often milder alternative to the Ullmann condensation for the formation of C-N bonds, and by extension, can be adapted for C-O bond formation to create diaryl ethers.[2]

N-Methylation of 3-Phenoxyaniline

Once the 3-phenoxyaniline intermediate is obtained, the final step is the methylation of the primary amine to yield this compound.

Experimental Protocol: General N-methylation of an Aniline

A common method for the N-methylation of anilines involves the use of a methylating agent in the presence of a base.

  • Materials:

    • 3-Phenoxyaniline (1.0 mmol)

    • Methylating agent (e.g., methyl iodide, dimethyl sulfate, 1.0-1.2 equiv.)

    • A non-nucleophilic base (e.g., K₂CO₃, NaH, 1.5-2.0 equiv.)

    • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

  • Procedure:

    • Dissolve 3-phenoxyaniline in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

    • Add the base to the solution and stir for a short period.

    • Slowly add the methylating agent to the reaction mixture at room temperature or below.

    • Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

    • Quench the reaction by the addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Potential Biological Activity and Applications in Drug Development

While there is no specific data available for the biological activity of this compound, the broader class of phenoxyaniline derivatives has shown promise in various therapeutic areas.

Phenoxyaniline derivatives have been investigated as inhibitors of several signaling pathways, including the MAPK/ERK pathway.[1] Furthermore, some phenoxyaniline analogues have been identified as potent blockers of N-type calcium channels, which are implicated in pain signaling.

The general structure of this compound makes it a candidate for inclusion in screening libraries for lead discovery. Its diaryl ether core provides a stable and versatile scaffold that can be further functionalized to explore structure-activity relationships (SAR) in various biological targets.

Visualizing Synthetic and Signaling Pathways

To aid in the conceptualization of the synthesis and potential mechanism of action, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 3-Bromoaniline 3-Bromoaniline Ullmann_or_BH Ullmann Condensation or Buchwald-Hartwig Amination 3-Bromoaniline->Ullmann_or_BH Phenol Phenol Phenol->Ullmann_or_BH 3-Phenoxyaniline 3-Phenoxyaniline Ullmann_or_BH->3-Phenoxyaniline N-Methylation N-Methylation 3-Phenoxyaniline->N-Methylation Methylating_Agent Methylating_Agent Methylating_Agent->N-Methylation Product This compound N-Methylation->Product

A generalized synthetic workflow for this compound.

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Phenoxyaniline_Derivative Phenoxyaniline Derivative (Potential Inhibitor) Phenoxyaniline_Derivative->MEK

Potential inhibition of the MAPK/ERK signaling pathway by phenoxyaniline derivatives.

Conclusion

This compound is a readily accessible chemical entity for research purposes. While specific biological data and detailed synthetic protocols for this particular molecule are sparse in publicly available literature, established methodologies for the synthesis of analogous compounds provide a clear path for its preparation. The known biological activities of the broader class of phenoxyaniline compounds, particularly as inhibitors of key signaling pathways, suggest that this compound could be a valuable tool for chemical biology and a starting point for drug discovery programs. Further investigation into its biological effects is warranted to fully elucidate its potential.

References

The Phenoxyaniline Scaffold: A Technical Guide to its Discovery, Synthesis, and Evolution as a Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted phenoxyaniline core is a prominent pharmacophore in modern medicinal chemistry, forming the structural basis of numerous targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the discovery and historical development of this versatile scaffold. It details both classical and modern synthetic methodologies, including the Ullmann condensation and the Buchwald-Hartwig amination, with complete experimental protocols. The guide further explores the evolution of substituted phenoxyanilines as potent kinase inhibitors, summarizing extensive structure-activity relationship (SAR) data for key targets such as EGFR, HER2, PDGFR, and MEK. Key signaling pathways are elucidated with detailed diagrams, and protocols for critical biological assays are provided to support drug discovery and development efforts.

Discovery and History

The journey of the phenoxyaniline scaffold from a simple chemical entity to a privileged pharmacophore in drug discovery is a story of evolving synthetic methods and a deepening understanding of cellular signaling. The core diaryl ether linkage, a key feature of phenoxyanilines, was first accessible through the work of Fritz Ullmann. In 1901, Ullmann and his student Bielecki reported the copper-mediated coupling of aryl halides to form biaryl compounds, a reaction that would later be adapted for the synthesis of diaryl ethers and amines.[1][2] These early Ullmann-type reactions, though groundbreaking, required harsh conditions such as high temperatures and stoichiometric amounts of copper.[1]

While the phenoxyaniline skeleton was synthetically accessible from the early 20th century, its potential as a biologically active scaffold was not immediately recognized.[3] The true emergence of phenoxyanilines as a significant pharmacophore began much later, with the rise of kinase inhibitors in oncology. The discovery that the 4-anilinoquinazoline core could act as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase was a pivotal moment.[4][5] This discovery paved the way for extensive structure-activity relationship (SAR) studies, which demonstrated that modifications to the aniline portion of these molecules could significantly enhance potency and selectivity. The phenoxy group, often substituted, became a key feature in many of these second-generation inhibitors, leading to the development of highly successful drugs.

One of the earliest patents describing the biological activity of 2-phenoxyaniline derivatives themselves was in the context of their inhibitory action on the Na+/Ca2+ exchange system, highlighting their potential beyond kinase inhibition.[6] However, it is their role in targeting dysregulated kinase signaling in cancer that has solidified their importance in medicinal chemistry.

Synthesis of Substituted Phenoxyanilines

The construction of the phenoxyaniline core relies on the formation of a carbon-nitrogen or carbon-oxygen bond between two aromatic rings. Two primary methods have been instrumental in the synthesis of these compounds: the classical Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is the traditional method for forming diaryl ethers and diaryl amines, involving a copper-catalyzed reaction between an aryl halide and a phenol or an amine.[3]

Experimental Protocol: Ullmann Condensation for the Synthesis of a Phenoxyaniline Derivative

Objective: To synthesize a substituted phenoxyaniline via a copper-catalyzed C-N bond formation.

Materials:

  • Aryl iodide (e.g., 1-iodo-4-nitrobenzene)

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aryl iodide (1.0 mmol), substituted aniline (1.2 mmol), CuI (0.1 mmol), and K2CO3 (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired phenoxyaniline derivative.

Workflow for Ullmann Condensation:

G start Combine Reactants: Aryl Halide, Aniline, Cu Catalyst, Base solvent Add Anhydrous Solvent (e.g., DMF) start->solvent reaction Heat and Stir (120-140°C, 12-24h) solvent->reaction workup Aqueous Workup: Quench with Water, Extract with Organic Solvent reaction->workup purification Purify by Column Chromatography workup->purification product Substituted Phenoxyaniline purification->product

Caption: Workflow for Ullmann Condensation of Phenoxyanilines.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a preferred method for the formation of C-N bonds due to its milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[3]

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of a Phenoxyaniline Derivative

Objective: To synthesize a substituted phenoxyaniline via a palladium-catalyzed C-N bond formation.

Materials:

  • Aryl halide (e.g., 1-bromo-4-phenoxybenzene)

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Palladium(II) acetate (Pd(OAc)2)

  • A suitable phosphine ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add Pd(OAc)2 (0.02 mmol), the phosphine ligand (0.024 mmol), and NaOtBu (1.4 mmol) to a flame-dried Schlenk tube.

  • Add the aryl halide (1.0 mmol), the substituted aniline (1.2 mmol), and anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 80-110 °C for 8-24 hours, or until TLC or GC-MS indicates completion of the reaction.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target phenoxyaniline.

Workflow for Buchwald-Hartwig Amination:

G start Combine Pd Catalyst, Ligand, and Base under Inert Atmosphere reactants Add Aryl Halide, Aniline, and Anhydrous Solvent start->reactants reaction Heat and Stir (80-110°C, 8-24h) reactants->reaction workup Aqueous Workup: Quench, Extract, and Dry reaction->workup purification Purify by Column Chromatography workup->purification product Substituted Phenoxyaniline purification->product

Caption: Workflow for Buchwald-Hartwig Amination.

Substituted Phenoxyanilines as Kinase Inhibitors

The phenoxyaniline scaffold is a cornerstone of many small molecule kinase inhibitors. The general structure allows for diverse substitutions on both the phenoxy and aniline rings, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. The 4-anilinoquinazoline framework is particularly prevalent in EGFR and HER2 inhibitors.

Structure-Activity Relationships (SAR)

EGFR/HER2 Inhibitors:

  • Quinazoline Core: The quinazoline ring is crucial for activity, with the N1 atom typically forming a hydrogen bond with the hinge region of the kinase domain.[5]

  • Aniline Moiety: Substitutions on the aniline ring at the 4-position of the quinazoline are critical. Small, lipophilic groups at the meta-position of the aniline ring often enhance potency.[5]

  • Phenoxy Group: A phenoxy substituent on the aniline ring can occupy the hydrophobic pocket of the ATP binding site, and further substitutions on this phenoxy ring can modulate selectivity and potency.

  • 6,7-Substitutions on Quinazoline: The 6 and 7-positions are solvent-exposed, and the introduction of solubilizing groups like methoxyethoxy chains can improve pharmacokinetic properties.[5]

PDGFR Inhibitors:

  • 4-Phenoxyquinoline Scaffold: This is a key pharmacophore for PDGFR inhibition.

  • Phenoxy Ring Substitution: Substitutions at the 4-position of the phenoxy group, such as benzoyl and benzamide, have been shown to yield potent and selective inhibitors.

MEK Inhibitors:

  • 3-Cyano-4-(phenoxyanilino)quinoline Core: This core structure is essential for MEK inhibitory activity.

  • Alkoxy Groups: The presence of alkoxy groups at the 6- and 7-positions of the quinoline ring generally leads to the best activity.

Quantitative Data

The following tables summarize the inhibitory activities of representative substituted phenoxyaniline-based drugs and analogs.

Table 1: Inhibitory Activity of EGFR/HER2 Kinase Inhibitors

CompoundTarget(s)IC50 (nM)Cell LineEGFR Mutation
Gefitinib EGFR13.06HCC827delE746-A750
77.26PC9delE746-A750
> 4000H1650GRResistant
Lapatinib EGFR, HER251.0 ± 23.0SKBR3-
Neratinib EGFR, HER2, HER43.4 ± 1.1SKBR3-
2-3BT474-

Table 2: Inhibitory Activity of PDGFR and MEK Inhibitors

Compound IDTargetIC50 (µM)
Ki6783 PDGFR0.13
Ki6896 PDGFR0.31
Ki6945 PDGFR0.050
Analog 1a MEK0.025
Analog 1b MEK0.015
Key Drug Examples
  • Gefitinib (Iressa®): One of the first successful EGFR tyrosine kinase inhibitors, featuring a 4-anilinoquinazoline core with a 3-chloro-4-fluoroaniline.

  • Lapatinib (Tykerb®): A dual EGFR and HER2 inhibitor with a more complex side chain at the 6-position of the quinazoline ring.

  • Neratinib (Nerlynx®): An irreversible pan-HER inhibitor that forms a covalent bond with a cysteine residue in the kinase domain.

Detailed Synthesis of Lapatinib: A common synthetic route to lapatinib involves the reaction of 4-chloro-6-iodoquinazoline with 3-chloro-4-(3-fluorobenzyloxy)aniline, followed by a Suzuki coupling with 5-formyl-2-furanylboronic acid, and subsequent reductive amination with 2-(methylsulfonyl)ethylamine.

Signaling Pathways

Substituted phenoxyaniline-based kinase inhibitors primarily target key nodes in oncogenic signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting mechanisms of resistance.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

G cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Phenoxyaniline EGFR Inhibitor Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR Signaling Pathway and Inhibition.
PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) pathway plays a significant role in angiogenesis, cell growth, and migration.

G cluster_membrane Cell Membrane PDGFR PDGFR Dimerization Dimerization & Autophosphorylation PDGFR->Dimerization PDGF PDGF (Ligand) PDGF->PDGFR PI3K PI3K Dimerization->PI3K Ras_MAPK Ras-MAPK Pathway Dimerization->Ras_MAPK PLCg PLCγ Dimerization->PLCg Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Angiogenesis Akt->Proliferation Ras_MAPK->Proliferation IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Proliferation Inhibitor Phenoxyaniline PDGFR Inhibitor Inhibitor->Dimerization Inhibition

Caption: Simplified PDGFR Signaling Pathway and Inhibition.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a downstream effector of many receptor tyrosine kinases, including EGFR and PDGFR, and is a key regulator of cell proliferation.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Differentiation Transcription->Proliferation Inhibitor Phenoxyaniline MEK Inhibitor Inhibitor->MEK Inhibition

Caption: MAPK/ERK Signaling Pathway and MEK Inhibition.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the IC50 of a substituted phenoxyaniline inhibitor against a target kinase.

Materials:

  • Recombinant target kinase (e.g., EGFR, PDGFR, MEK)

  • Kinase-specific substrate

  • ATP

  • Substituted phenoxyaniline inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the phenoxyaniline inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the inhibitor dilutions, the target kinase enzyme, and the substrate in kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Signal Generation (Step 1): Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation (Step 2): Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation/Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density based on the measurement of total cellular protein content.

Objective: To assess the cytotoxic effect of a substituted phenoxyaniline on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted phenoxyaniline inhibitor

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the phenoxyaniline inhibitor and incubate for 48-72 hours.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4 °C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

The substituted phenoxyaniline scaffold has evolved from a synthetically accessible but biologically unexplored entity into a highly privileged pharmacophore in modern drug discovery. Its versatility, arising from the numerous possibilities for substitution on both aromatic rings, has enabled the development of a wide range of potent and selective kinase inhibitors. The historical progression from the harsh conditions of the Ullmann condensation to the milder and more versatile Buchwald-Hartwig amination has greatly facilitated the exploration of the chemical space around this core structure. The success of drugs like gefitinib, lapatinib, and neratinib is a testament to the power of this scaffold in targeting the dysregulated signaling pathways that drive cancer. As our understanding of kinase biology continues to grow, the substituted phenoxyaniline core will undoubtedly remain a fertile ground for the discovery of new and improved targeted therapies.

References

Methodological & Application

Application Notes and Protocols for N-methyl-3-phenoxyaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-3-phenoxyaniline serves as a versatile scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential. Its unique diaryl ether linkage provides a stable and synthetically accessible framework that allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of key biological targets implicated in oncology and other diseases, including protein kinases and protein-protein interactions. These notes provide an overview of the applications of this compound derivatives, detailed experimental protocols for their synthesis and biological evaluation, and quantitative data to support drug discovery and development efforts.

Key Applications in Medicinal Chemistry

The this compound core is a key pharmacophore in the development of inhibitors for several important signaling pathways that are frequently dysregulated in cancer.

  • MEK Inhibition: Derivatives of this compound have been investigated as inhibitors of Mitogen-activated protein kinase kinase (MEK), a central component of the Ras/Raf/MEK/ERK signaling pathway.[1] Aberrant activation of this pathway is a hallmark of many human cancers, making MEK a validated therapeutic target.

  • PDGFR Inhibition: The scaffold has also been utilized to develop inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase that plays a crucial role in tumor angiogenesis and cell growth.[1]

  • c-Myc Inhibition: More recently, phenoxyaniline derivatives have shown promise as inhibitors of the c-Myc/Max protein-protein interaction, a critical driver of cell proliferation and tumorigenesis.[2][3] Downregulation of c-Myc activity is a key strategy in the development of novel cancer therapies.[2][3]

  • Cytotoxic Agents: A number of phenoxyaniline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines, indicating their potential as anticancer agents.[1]

Data Presentation

Table 1: Cytotoxicity of Phenoxyaniline Derivatives
Compound IDCell LineCancer TypeIC₅₀ (µM)
1HCT116Colon Cancer22.4
2HCT116Colon Cancer0.34
1HTB-26Breast Cancer10-50
2HTB-26Breast Cancer10-50
1PC-3Prostate Cancer10-50
2PC-3Prostate Cancer10-50
1HepG2Liver Cancer10-50
2HepG2Liver Cancer10-50

Data extracted from a study on oleoyl hybrids of phenoxyaniline.[1]

Table 2: Inhibition of c-Myc/Max Dimerization and Cytotoxicity of Phenoxy-N-phenylaniline Derivatives
Compound IDHT29 IC₅₀ (µM)HCT 15 IC₅₀ (µM)Notes
420.320.51Lead compound with good inhibitory activity of c-Myc/MAX dimerization and DNA binding.

Data for 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline.[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound, commencing with an Ullmann condensation to form the diaryl ether, followed by N-methylation.

Step 1: Synthesis of 3-phenoxyaniline (Ullmann Condensation)

  • Materials: 3-bromoaniline, phenol, potassium carbonate (K₂CO₃), copper(I) chloride (CuCl), 1-butyl-1H-imidazole, o-xylene, petroleum ether (PE), ethyl acetate (EA).

  • Procedure:

    • To a round-bottom flask under an argon atmosphere, add phenol (12 mmol), 3-bromoaniline (10 mmol), K₂CO₃ (20 mmol), 1-butyl-1H-imidazole (5 mmol), and CuCl (4.5 mmol) to o-xylene (10 mL).[4]

    • Heat the mixture to 140°C and stir for 20 hours.[4]

    • After cooling to room temperature, filter the mixture.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., PE/EA = 4:1) as the eluent to yield 3-phenoxyaniline.[4]

Step 2: N-methylation of 3-phenoxyaniline

  • Materials: 3-phenoxyaniline, methanol, Ni/ZnAlOx catalyst, sodium hydroxide (NaOH), nitrogen gas (N₂).

  • Procedure:

    • In a 50 mL autoclave equipped with a magnetic stirrer, add 3-phenoxyaniline (1.0 mmol), the Ni/ZnAlOx catalyst (40 mg), and methanol (10 mL).

    • Flush the autoclave with nitrogen five times and then charge with 1 MPa of N₂ at room temperature.

    • Heat the reaction to 160°C with magnetic stirring at 1000 rpm for 24 hours.

    • After cooling to room temperature, the reaction mixture can be analyzed by GC-MS to confirm the formation of this compound.

    • Purify the product using column chromatography.

Protocol 2: Radiometric PDGFR Kinase Assay

This protocol details a radiometric assay to determine the inhibitory activity of this compound derivatives against PDGFRβ kinase.

  • Materials: Recombinant human PDGFRβ (557-end), reaction buffer (e.g., 20 mM HEPES pH 7.4, 0.03% Triton X-100, 10 mM MnCl₂, 10 mM Magnesium acetate), substrate (e.g., poly(Glu, Tyr) 4:1), [γ-³³P]-ATP, 0.5% phosphoric acid, filter paper, scintillation counter.[1]

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a reaction tube, incubate the PDGFRβ enzyme with the reaction buffer, substrate, and the inhibitor compound.[1]

    • Initiate the reaction by adding [γ-³³P]-ATP.[1]

    • Incubate for 40 minutes at room temperature.[1]

    • Stop the reaction by adding 0.5% phosphoric acid.[1]

    • Spot an aliquot of the reaction mixture onto a filter paper.[1]

    • Wash the filter paper multiple times with phosphoric acid and once with ethanol to remove unincorporated [γ-³³P]-ATP.[1]

    • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.[1]

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[1]

Protocol 3: MTT Cytotoxicity Assay

This protocol describes the use of an MTT assay to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Materials: Cancer cell lines (e.g., HCT116, HTB-26, PC-3, HepG2), cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl), microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[1]

    • Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

    • Add the solubilization solution to each well to dissolve the formazan crystals.[1]

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[1]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.[1]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (e.g., 3-bromoaniline, phenol) ullmann Ullmann Condensation (Diaryl Ether Formation) start->ullmann methylation N-methylation ullmann->methylation purification Purification (Column Chromatography) methylation->purification characterization Characterization (NMR, MS) purification->characterization compound This compound Derivative Library characterization->compound Library Generation primary_screen Primary Screening (e.g., Kinase Assays) compound->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screening (Cell-based Assays) hit_id->secondary_screen lead_id Lead Identification secondary_screen->lead_id moa Mechanism of Action (Signaling Pathway Analysis) lead_id->moa lead_opt Lead Optimization (SAR Studies) lead_id->lead_opt

Experimental workflow for synthesis and evaluation.

MEK_pathway cluster_pathway Ras/Raf/MEK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->MEK Inhibits

Inhibition of the Ras/Raf/MEK/ERK pathway.

PDGFR_pathway cluster_pathway PDGFR Signaling Pathway PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binds Dimerization Receptor Dimerization & Autophosphorylation PDGFR->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K Activates RAS_MAPK Ras/MAPK Pathway Dimerization->RAS_MAPK Activates PLCg PLCγ Pathway Dimerization->PLCg Activates Response Cell Growth, Proliferation, Angiogenesis, Migration PI3K->Response RAS_MAPK->Response PLCg->Response Inhibitor This compound Derivative Inhibitor->PDGFR Inhibits

Inhibition of the PDGFR signaling pathway.

cMyc_pathway cluster_pathway c-Myc/Max Interaction and Inhibition cMyc c-Myc Heterodimer c-Myc/Max Heterodimer cMyc->Heterodimer Max Max Max->Heterodimer EBox E-Box DNA Sequence Heterodimer->EBox Binds Transcription Gene Transcription EBox->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->Heterodimer Disrupts

Disruption of c-Myc/Max heterodimerization.

References

Application Notes and Protocols: N-methyl-3-phenoxyaniline as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-3-phenoxyaniline belongs to the phenoxyaniline class of compounds, which has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While specific enzyme inhibition data for this compound is not extensively available in the public domain, the broader class of phenoxyaniline analogues has demonstrated inhibitory activity against several key enzyme and protein targets. These include voltage-gated calcium channels, components of the MAPK/ERK signaling pathway, and the Na+/Ca2+ exchanger.

This document provides an overview of the potential applications of this compound as an enzyme inhibitor, based on the activities of structurally related phenoxyaniline derivatives. Detailed protocols for relevant enzyme assays are provided to guide researchers in the evaluation of this compound and similar compounds.

Potential Enzyme Targets and Biological Activity

Voltage-Gated Calcium Channel Inhibition

Phenoxyaniline derivatives have been investigated as blockers of neuronal N-type (CaV2.2) and T-type (CaV3.2) voltage-gated calcium channels.[1][2] These channels are critical in regulating neurotransmitter release and neuronal excitability, making them important targets for the treatment of neuropathic pain.[1] The inhibition of these channels by small molecules represents a promising therapeutic strategy.[1][2]

Quantitative Data Summary:

The following table summarizes the inhibitory activity of representative mono-methylated phenoxyaniline analogues against human CaV2.2 and CaV3.2 channels, as determined by a FLIPR-based intracellular calcium response assay.[1] It is important to note that these data are for analogues and not this compound itself, but they provide a strong rationale for investigating its activity.

Compound ClassTargetRepresentative IC50 (µM)
Mono-methylated anilineshCaV2.2~5-15
Mono-methylated anilineshCaV3.2~10-30
MEK Inhibition and the MAPK/ERK Signaling Pathway

Derivatives of phenoxyaniline have been identified as inhibitors of MEK (Mitogen-activated protein kinase kinase), a central component of the MAPK/ERK signaling pathway. This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival. Its dysregulation is a common feature in many human cancers, making MEK a validated therapeutic target.

Signaling Pathway Diagram:

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellularResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellularResponse Inhibitor This compound (Potential Inhibitor) Inhibitor->MEK

Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound targeting MEK.

Na+/Ca2+ Exchanger (NCX) Inhibition

The Na+/Ca2+ exchanger (NCX) is a membrane protein crucial for maintaining calcium homeostasis in cells.[3] Its dysregulation has been implicated in cardiovascular diseases.[4] Phenoxyaniline derivatives have been explored as inhibitors of the NCX.[4]

Experimental Protocols

Protocol 1: FLIPR-Based Intracellular Calcium Response Assay for CaV Channel Inhibition

This protocol is adapted from studies on phenoxyaniline analogues and is suitable for assessing the inhibitory activity of this compound on voltage-gated calcium channels.[1]

Experimental Workflow:

FLIPR_Workflow CellPlating Plate cells expressing hCaV2.2 or hCaV3.2 DyeLoading Load cells with a calcium-sensitive dye CellPlating->DyeLoading CompoundAddition Add serial dilutions of This compound DyeLoading->CompoundAddition Depolarization Induce channel opening with a depolarizing stimulus (e.g., KCl) CompoundAddition->Depolarization Measurement Measure fluorescence changes using a FLIPR instrument Depolarization->Measurement Analysis Calculate IC50 values Measurement->Analysis

Caption: Workflow for a FLIPR-based calcium influx assay.

Materials:

  • HEK or CHO cells stably expressing the human CaV2.2 or CaV3.2 channel.

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • This compound.

  • Potassium chloride (KCl) solution for depolarization.

  • 384-well black-walled, clear-bottom microplates.

  • FLIPR (Fluorometric Imaging Plate Reader) instrument.

Procedure:

  • Cell Plating: Seed the cells into 384-well microplates at an appropriate density and incubate overnight to allow for attachment.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Compound Addition: After the dye loading incubation, wash the cells with the assay buffer. Add the different concentrations of the test compound to the wells.

  • Measurement: Place the plate in the FLIPR instrument. Initiate the experiment by adding the depolarizing KCl solution to all wells simultaneously. The instrument will measure the fluorescence intensity before and after the addition of KCl.

  • Data Analysis: The change in fluorescence upon depolarization is indicative of calcium influx. Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: MEK1 Kinase Assay (ADP-Glo™ Assay)

This protocol provides a method to assess the direct inhibitory effect of this compound on MEK1 kinase activity.

Materials:

  • Recombinant active MEK1 enzyme.

  • Inactive ERK2 (K52R mutant) as a substrate.

  • ATP.

  • This compound.

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well microplates.

  • Plate-reading luminometer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the MEK1 enzyme, the inactive ERK2 substrate, and the test compound dilutions.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and, therefore, to the MEK1 activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Cell-Based Western Blot for ERK Phosphorylation

This protocol determines the effect of this compound on the MAPK/ERK pathway within a cellular context.

Materials:

  • Cancer cell line with a constitutively active MAPK/ERK pathway (e.g., A375, HT-29).

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specific duration (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with the antibody against t-ERK to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK and t-ERK. The ratio of p-ERK to t-ERK will indicate the level of ERK phosphorylation and the inhibitory effect of the compound.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors. Based on the activity of related phenoxyaniline derivatives, this compound warrants investigation as a potential inhibitor of voltage-gated calcium channels, MEK kinase, and the Na+/Ca2+ exchanger. The provided protocols offer a robust framework for researchers to systematically evaluate the inhibitory potential and mechanism of action of this compound and its analogues, thereby facilitating its potential development as a therapeutic agent.

References

Application Notes and Protocols for High-Throughput Screening with N-methyl-3-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-3-phenoxyaniline and its structural analogs represent a promising class of small molecules with potential applications in drug discovery. The phenoxyaniline scaffold is a versatile starting point for the development of modulators of various biological targets. High-throughput screening (HTS) is a critical methodology for rapidly assessing the activity of large numbers of compounds like this compound against specific cellular pathways or protein targets.[1][2] These application notes provide a framework for utilizing this compound in HTS campaigns, focusing on a hypothetical cell-based reporter gene assay designed to identify inhibitors of a constitutively active signaling pathway, a common approach in oncology drug discovery.

Hypothetical Target Pathway: Hyperactive Ras/Raf/MEK/ERK (MAPK) Signaling

The Ras/Raf/MEK/ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway, often through mutations in Ras or Raf, is a hallmark of many human cancers.[3] This makes the MAPK pathway a key target for therapeutic intervention. Phenoxyaniline derivatives have been investigated for their potential to inhibit components of this pathway.[3] In this hypothetical application, this compound is screened for its ability to inhibit this pathway downstream of a constitutively active mutant BRAF, a common oncogenic driver.

MAPK_Signaling_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (e.g., Luciferase Reporter) Transcription_Factors->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Compound This compound (Inhibitor) Compound->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK pathway by this compound.

High-Throughput Screening Protocol: Cell-Based Reporter Gene Assay

This protocol outlines a method for screening this compound for its ability to inhibit the MAPK signaling pathway using a stable cell line expressing a luciferase reporter gene.[1][4] The reporter gene's expression is driven by a promoter containing response elements for transcription factors activated by the MAPK pathway.

Materials and Reagents
  • Cell Line: A human cell line (e.g., HEK293 or a melanoma cell line) stably transfected with a constitutively active BRAF (V600E) mutant and a luciferase reporter construct driven by an AP-1 response element.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, white, clear-bottom microplates suitable for cell culture and luminescence readings.[4]

  • Compound Plates: 384-well source plates containing this compound and other library compounds dissolved in 100% Dimethyl Sulfoxide (DMSO).

  • Control Compounds: A known MEK inhibitor (Positive Control, e.g., Trametinib) and DMSO (Negative Control).

  • Reagents:

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Luciferase Assay Reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Equipment:

    • Automated liquid handler

    • Microplate reader with luminescence detection capability

    • CO₂ incubator

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Culture (BRAF V600E Reporter Cell Line) Cell_Seeding 3. Cell Seeding (Dispense cells into assay plates) Cell_Culture->Cell_Seeding Compound_Plating 2. Compound Plating (this compound & Controls) Compound_Transfer 4. Compound Transfer (Acoustic transfer to assay plates) Compound_Plating->Compound_Transfer Cell_Seeding->Compound_Transfer Incubation 5. Incubation (24-48 hours) Compound_Transfer->Incubation Lysis_Detection 6. Cell Lysis & Reagent Addition (Luciferase Substrate) Incubation->Lysis_Detection Signal_Reading 7. Luminescence Reading (Microplate Reader) Lysis_Detection->Signal_Reading Data_Analysis 8. Data Analysis (Z'-factor, % Inhibition, Hit Selection) Signal_Reading->Data_Analysis

Caption: General workflow for the high-throughput screening assay.

Detailed Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of each compound from the source plates to the 384-well assay plates.

    • Include wells for positive controls (a known MEK inhibitor at a final concentration of 10 µM) and negative controls (DMSO only).[4]

  • Cell Seeding:

    • Harvest the reporter cell line using Trypsin-EDTA and resuspend in fresh culture medium to a density of 2 x 10⁵ cells/mL.

    • Using a multi-drop dispenser, add 25 µL of the cell suspension (5,000 cells) to each well of the 384-well assay plates containing the pre-spotted compounds. This results in a final compound concentration of 10 µM in 0.2% DMSO.

  • Incubation:

    • Incubate the assay plates at 37°C in a 5% CO₂ humidified incubator for 24 to 48 hours to allow for modulation of reporter gene expression.[4]

  • Signal Detection:

    • Equilibrate the assay plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate the plates at room temperature for 5 minutes to ensure complete cell lysis and stabilization of the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence signal from each well using a microplate reader.

Data Presentation and Analysis

Quantitative data from the HTS campaign is analyzed to determine the potency and efficacy of the screened compounds. Key metrics include the Z'-factor, percent inhibition, and IC₅₀ values for confirmed hits.

Assay Quality Control

The robustness of the HTS assay is evaluated using the Z'-factor, which is calculated for each plate using the positive and negative controls.[1][4] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z'-factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

Hit Identification and Confirmation

The activity of this compound is expressed as percent inhibition, calculated as follows:

Percent Inhibition Calculation: % Inhibition = (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos)) * 100

Compounds demonstrating significant inhibition (e.g., >50%) are selected as "hits" for further confirmation and dose-response studies.

Quantitative Data Summary

The following tables present hypothetical data from a primary screen and a subsequent dose-response analysis for this compound.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)Mean Luminescence (RLU)% InhibitionHit Status
Negative Control (DMSO)N/A850,0000%N/A
Positive Control (MEKi)1050,000100%N/A
This compound 10 370,000 60% Hit
Analog A10780,0008.75%Non-Hit
Analog B10830,0002.5%Non-Hit

Table 2: Dose-Response Data for this compound

Concentration (µM)Mean Luminescence (RLU)% Inhibition
10065,00098.1%
30180,00083.8%
10380,00058.8%
3650,00025.0%
1810,0005.0%
0.3845,0000.6%
0.1852,000-0.2%
Calculated IC₅₀ 7.5 µM

Conclusion

These application notes provide a comprehensive, though hypothetical, framework for the high-throughput screening of this compound as a potential inhibitor of the MAPK signaling pathway. The detailed protocol for a cell-based reporter gene assay, along with methods for data analysis and presentation, offers a robust starting point for researchers in drug discovery. The modular nature of this workflow allows for adaptation to other targets and assay formats, highlighting the utility of HTS in exploring the therapeutic potential of novel chemical entities like this compound. Further studies, including secondary assays and structure-activity relationship (SAR) analysis, would be necessary to validate and optimize initial hits.[5]

References

Application Notes and Protocols for the Quantification of N-methyl-3-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-3-phenoxyaniline is a substituted aromatic amine, a chemical structure that is a key building block in various fields, including pharmaceuticals and materials science. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and research and development. Due to the limited availability of specific analytical methods for this compound, this document presents two robust and validated methods adapted from established protocols for structurally similar aromatic amines. The following application notes detail a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a Gas Chromatography-Mass Spectrometry (GC-MS) method for more sensitive and selective quantification.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable approach for the quantification of this compound in solution, suitable for quality control and purity assessment. The methodology is based on reverse-phase chromatography, which separates the analyte from potential impurities based on its hydrophobicity.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this HPLC-UV method, based on validation data for similar aromatic amines.[1][2][3]

ParameterResult
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (Recovery)95 - 105%
Precision (RSD)< 2%
Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or deionized)

  • Phosphoric acid (reagent grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best peak shape and retention time. Filter and degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (70:30) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm (based on the UV absorbance of the aniline chromophore)

  • Run Time: 10 minutes

5. Analysis and Calculation

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (C18 Column) prep->hplc Inject 10 µL detection UV Detection (240 nm) hplc->detection Elution data Data Acquisition & Processing detection->data Signal quant Quantification data->quant Peak Area

Caption: Workflow for this compound quantification by HPLC-UV.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and selectivity, such as trace-level detection in complex matrices, a GC-MS method is recommended. This method offers excellent separation of volatile and semi-volatile compounds and provides mass spectral data for definitive identification.

Quantitative Data Summary

The following table presents the expected performance characteristics for the GC-MS method, based on validated methods for aniline and its derivatives.[4][5]

ParameterResult
Linearity Range0.5 - 20 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.04 µg/mL
Accuracy (Recovery)85 - 110%
Precision (RSD)< 5%
Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Helium (ultra-high purity)

  • Anhydrous sodium sulfate

2. Instrumentation

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column suitable for amine analysis (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler

  • Data acquisition and processing software

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Preparation (Liquid-Liquid Extraction): For aqueous samples, adjust the pH to >11 with NaOH. Extract the sample with dichloromethane. Dry the organic layer with anhydrous sodium sulfate, concentrate the extract under a gentle stream of nitrogen, and reconstitute in methanol to the desired volume.

4. GC-MS Conditions

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (monitor characteristic ions of this compound) and full scan for confirmation.

5. Analysis and Calculation

  • Analyze the working standards to create a calibration curve based on the peak area of the primary quantifier ion.

  • Analyze the prepared samples.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow sample_prep Sample Preparation (e.g., LLE) gc_injection GC Injection (Splitless) sample_prep->gc_injection gc_separation GC Separation (DB-5MS Column) gc_injection->gc_separation ms_ionization Ionization (EI, 70 eV) gc_separation->ms_ionization Analyte Transfer ms_detection Mass Detection (SIM/Scan) ms_ionization->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis Ion Signal

References

Application Notes and Protocols for N-methyl-3-phenoxyaniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-3-phenoxyaniline is a versatile chemical intermediate belonging to the phenoxyaniline class of compounds. This structural motif is of significant interest in agrochemical research, serving as a scaffold for the development of novel herbicides and fungicides.[1] The diaryl ether linkage provides chemical stability, while the aniline and phenoxy rings offer multiple sites for substitution, allowing for the fine-tuning of biological activity.[1] Although direct agrochemical applications of this compound are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules suggests its potential as a valuable building block in the discovery of new crop protection agents.

These application notes provide a comprehensive overview of the potential uses of this compound in agrochemical research, including detailed synthetic protocols, proposed biological screening methods, and potential modes of action based on structure-activity relationship (SAR) studies of related phenoxyaniline derivatives.

Synthesis of this compound and Derivatives

The synthesis of this compound can be approached in a straightforward manner, typically involving the N-methylation of 3-phenoxyaniline. The parent aniline can be synthesized via Ullmann condensation or Buchwald-Hartwig amination reactions.[1]

Protocol 1: Synthesis of 3-phenoxyaniline (Precursor)

This protocol describes a general method for the synthesis of the precursor 3-phenoxyaniline.

Materials:

  • 3-Bromoaniline

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) chloride (CuCl)

  • 1-Butylimidazole

  • o-Xylene

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction flask, add 3-bromoaniline (10 mmol), phenol (12 mmol), potassium carbonate (20 mmol), 1-butylimidazole (5 mmol), and copper(I) chloride (4.5 mmol) in o-xylene (10 mL).

  • Purge the flask with an inert atmosphere (Argon or Nitrogen).

  • Heat the mixture to 140°C and maintain for 20 hours with stirring.

  • After cooling to room temperature, filter the mixture to remove solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-phenoxyaniline.

Protocol 2: N-methylation of 3-phenoxyaniline

This protocol outlines a general procedure for the N-methylation of anilines, which can be adapted for 3-phenoxyaniline.

Materials:

  • 3-phenoxyaniline

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., N,N-dimethylformamide, acetonitrile)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve 3-phenoxyaniline in a suitable solvent in a reaction flask.

  • Add a base to the solution.

  • Slowly add the methylating agent to the reaction mixture at a controlled temperature (e.g., 0-25°C).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or distillation.

Potential Agrochemical Applications and Screening Protocols

Based on the known activities of phenoxyaniline derivatives, this compound is a promising candidate for derivatization and screening for fungicidal, herbicidal, and potentially insecticidal activities.

Fungicidal Activity

Rationale: Aniline derivatives are known to possess fungicidal properties. For instance, novel aniline derivatives of chlorothalonil have shown significant activity against various plant pathogens.[2] The phenoxy moiety can also contribute to antifungal effects, as seen in various commercial fungicides.

Proposed Screening Protocol:

Target Pathogens:

  • Botrytis cinerea (Gray mold)

  • Rhizoctonia solani (Sheath blight)

  • Sclerotinia sclerotiorum (White mold)

  • Phytophthora infestans (Late blight)

  • Erysiphe graminis (Powdery mildew)

In Vitro Mycelial Growth Inhibition Assay:

  • Prepare a stock solution of this compound and its derivatives in a suitable solvent (e.g., DMSO).

  • Incorporate various concentrations of the test compounds into a molten potato dextrose agar (PDA) medium.

  • Pour the amended PDA into Petri dishes.

  • Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus in the center of each plate.

  • Incubate the plates at the optimal temperature for each fungus (e.g., 25°C).

  • Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate (solvent only) reaches the edge of the plate.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) for active compounds.

Data Presentation:

Compound IDTarget FungusEC₅₀ (µg/mL)
This compoundBotrytis cinereaData to be determined
Derivative 1Botrytis cinereaData to be determined
Derivative 2Botrytis cinereaData to be determined
.........
This compoundRhizoctonia solaniData to be determined
.........

Proposed Mechanism of Action to Investigate: Based on related compounds, potential modes of action to explore include inhibition of succinate dehydrogenase (SDHI) or disruption of mitochondrial respiration.

Fungicidal_MoA cluster_fungus Fungal Cell N-methyl-3-phenoxyaniline_Derivative This compound Derivative Mitochondrion Mitochondrion N-methyl-3-phenoxyaniline_Derivative->Mitochondrion Enters Mitochondrion SDHI_Target Succinate Dehydrogenase N-methyl-3-phenoxyaniline_Derivative->SDHI_Target Inhibits Mitochondrion->SDHI_Target Contains ATP_Production ATP Production SDHI_Target->ATP_Production Required for Fungal_Growth Fungal_Growth SDHI_Target->Fungal_Growth Inhibition leads to cessation of growth ATP_Production->Fungal_Growth Essential for Herbicidal_Workflow Start Start Synthesis Synthesize this compound and Derivatives Start->Synthesis Pre_Emergence Pre-emergence Assay Synthesis->Pre_Emergence Post_Emergence Post-emergence Assay Synthesis->Post_Emergence Data_Collection Collect Data (% Control, Fresh Weight) Pre_Emergence->Data_Collection Post_Emergence->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Identification Identify Lead Compounds SAR_Analysis->Lead_Identification End End Lead_Identification->End SAR_Logic Core_Scaffold This compound Derivatization Chemical Derivatization Core_Scaffold->Derivatization Aniline_Sub Aniline Ring Substitutions Derivatization->Aniline_Sub Phenoxy_Sub Phenoxy Ring Substitutions Derivatization->Phenoxy_Sub N_Alkyl_Variation N-Alkyl Group Variation Derivatization->N_Alkyl_Variation Biological_Screening Biological Screening (Fungicidal, Herbicidal, Insecticidal) Aniline_Sub->Biological_Screening Phenoxy_Sub->Biological_Screening N_Alkyl_Variation->Biological_Screening SAR_Analysis Analyze Structure-Activity Relationships Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Application Notes and Protocols for N-methyl-3-phenoxyaniline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the applications of N-methyl-3-phenoxyaniline in materials science. The following application notes and protocols are presented as a representative example based on the well-documented use of structurally similar aniline derivatives in the synthesis of functional polymers. The experimental values and procedures are derived from studies on analogous compounds and should be considered hypothetical for this compound.

Hypothetical Application: this compound as a Monomer for an Electrochromic Polymer

This compound possesses a chemical structure amenable to oxidative polymerization, similar to other N-substituted and ring-substituted aniline derivatives.[1][2] The phenoxy group is an electron-donating substituent which can influence the electronic properties of the resulting polymer, while the N-methyl group can enhance solubility in organic solvents.[3] These features suggest its potential use as a monomer for producing a soluble, electroactive polymer suitable for electrochromic device applications. Electrochromic polymers can change their color in response to an electrical potential and are key components in smart windows, displays, and sensors.[4][5][6]

Data Presentation: Expected Properties of Poly(this compound)

The following table summarizes the anticipated quantitative data for a hypothetical polymer derived from this compound, based on typical values reported for other substituted polyanilines.[7][8]

PropertyExpected Value RangeCharacterization Method
Electrical Conductivity 10⁻⁵ - 10⁻³ S/cmFour-Point Probe Method
Electrochemical Band Gap 2.5 - 3.5 eVCyclic Voltammetry
Optical Band Gap 2.8 - 3.8 eVUV-Vis Spectroscopy
Glass Transition Temp. 150 - 250 °CDifferential Scanning Cal.
Decomposition Temp. > 300 °CThermogravimetric Analysis
Solubility Soluble in NMP, DMF, DMSOSolubility Testing

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of this compound

This protocol describes the synthesis of poly(this compound) via chemical oxidation, a common method for preparing polyaniline derivatives.[2][9]

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • 1 M Hydrochloric acid (HCl) (dopant and solvent)

  • Methanol (for washing)

  • Ammonia solution (for de-doping)

  • N-Methyl-2-pyrrolidone (NMP) (for dissolving the polymer base)

Procedure:

  • Dissolve 10 mmol of this compound in 50 mL of 1 M HCl in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Separately, dissolve 12.5 mmol of ammonium persulfate in 25 mL of 1 M HCl and cool the solution to 0-5 °C.

  • Add the chilled APS solution dropwise to the monomer solution over a period of 30 minutes with constant stirring.

  • Continue stirring the reaction mixture for 24 hours at 0-5 °C. The formation of a dark precipitate indicates polymerization.

  • Filter the precipitate and wash it with 1 M HCl until the filtrate is colorless.

  • Wash the precipitate with methanol to remove any unreacted monomer and oligomers.

  • To obtain the emeraldine base form, treat the polymer with an excess of ammonia solution for 6 hours.

  • Filter the polymer, wash with deionized water until the washings are neutral, and dry under vacuum at 60 °C for 24 hours.

Protocol 2: Fabrication and Characterization of an Electrochromic Film

This protocol outlines the steps for creating a thin film of the synthesized polymer and evaluating its electrochromic properties.

Materials:

  • Poly(this compound) emeraldine base

  • N-Methyl-2-pyrrolidone (NMP)

  • Indium tin oxide (ITO) coated glass slides

  • Electrolyte solution (e.g., 0.1 M LiClO₄ in acetonitrile)

  • Ag/AgCl reference electrode

  • Platinum counter electrode

Procedure:

  • Dissolve the synthesized poly(this compound) base in NMP to form a 1% (w/v) solution.

  • Clean the ITO-coated glass slides by sonicating in acetone, isopropanol, and deionized water, and then dry under a stream of nitrogen.

  • Spin-coat the polymer solution onto the conductive side of the ITO glass at 1000 rpm for 60 seconds.

  • Dry the film in a vacuum oven at 80 °C for 12 hours.

  • Assemble an electrochemical cell using the polymer-coated ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode, all immersed in the electrolyte solution.

  • Perform cyclic voltammetry to determine the oxidation and reduction potentials of the polymer film.

  • Conduct spectroelectrochemistry by applying different potentials to the film and recording the corresponding UV-Vis absorption spectra to observe the color changes.

Visualizations

Diagram 1: Proposed Polymerization of this compound

Polymerization Monomer This compound Polymer Poly(this compound) (Emeraldine Salt) Monomer->Polymer Oxidative Polymerization Oxidant Ammonium Persulfate (APS) in 1M HCl Oxidant->Polymer Base Poly(this compound) (Emeraldine Base) Polymer->Base De-doping (NH4OH)

Caption: Oxidative polymerization of this compound.

Diagram 2: Experimental Workflow for Electrochromic Characterization

Workflow cluster_synthesis Synthesis cluster_fabrication Film Fabrication cluster_characterization Characterization Polymerization Chemical Polymerization Purification Filtration & Washing Polymerization->Purification Drying Vacuum Drying Purification->Drying Dissolution Dissolve Polymer in NMP Drying->Dissolution SpinCoating Spin-Coat on ITO Glass Dissolution->SpinCoating Annealing Dry Film in Vacuum Oven SpinCoating->Annealing CV Cyclic Voltammetry Annealing->CV Spectroelectrochemistry Spectroelectrochemistry (UV-Vis) Annealing->Spectroelectrochemistry

Caption: Workflow for synthesis and electrochromic analysis.

References

Synthesis and Characterization of N-methyl-3-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature has been conducted to compile detailed application notes and protocols for the experimental use of N-methyl-3-phenoxyaniline. This document is intended for researchers, scientists, and professionals in the field of drug development.

The synthesis of this compound can be achieved in a two-step process. The first step involves the formation of the diaryl ether linkage to produce 3-phenoxyaniline, followed by the N-methylation of the resulting aniline.

Protocol 1: Synthesis of 3-Phenoxyaniline

This protocol is based on a copper-catalyzed Ullmann condensation reaction.[1]

Materials:

  • 3-Bromoaniline

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) chloride (CuCl)

  • 1-Butylimidazole

  • o-Xylene

  • Argon or Nitrogen gas

  • Ethyl acetate (EA)

  • Petroleum ether (PE)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask, add 3-bromoaniline (10 mmol), phenol (12 mmol), potassium carbonate (20 mmol), 1-butylimidazole (5 mmol), and copper(I) chloride (4.5 mmol).[2]

  • Add 10 mL of o-xylene to the flask under an inert atmosphere (Argon or Nitrogen).[2]

  • Heat the reaction mixture to 140°C and stir for 20 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Filter the mixture to remove solid residues.[2]

  • Concentrate the filtrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (PE/EA = 4:1) as the eluent to obtain 3-phenoxyaniline.[2]

Protocol 2: N-methylation of 3-Phenoxyaniline

This protocol is based on a nickel-catalyzed methylation using methanol.[3]

Materials:

  • 3-Phenoxyaniline

  • Methanol

  • Ni/ZnAlOx-600 catalyst (or a similar heterogeneous nickel catalyst)[3]

  • Nitrogen gas

  • Autoclave with magnetic stirrer and temperature controller

Procedure:

  • In a 50 mL autoclave, add 3-phenoxyaniline (1.0 mmol), the Ni/ZnAlOx-600 catalyst (40 mg), and methanol (10 mL).[3]

  • Seal the autoclave and flush it with nitrogen gas five times to remove air.[3]

  • Pressurize the autoclave with 1 MPa of N₂ at room temperature.[3]

  • Heat the reaction mixture to 160°C with magnetic stirring (1000 rpm) for the required reaction time (typically 4-24 hours, to be optimized).[3]

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the autoclave to room temperature.

  • Analyze the reaction mixture by GC-MS to confirm the formation of this compound.[3]

  • Purify the product using column chromatography.

Protocol 3: Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃). The spectrum is expected to show signals for the aromatic protons on both phenyl rings and a singlet for the N-methyl group.

  • ¹³C NMR: The spectrum will show signals for all unique carbon atoms in the molecule, including the N-methyl carbon and the aromatic carbons.

Mass Spectrometry (MS):

  • Obtain the mass spectrum of the purified product to determine its molecular weight and fragmentation pattern, which will further confirm the structure. For the related N-methyl-2-phenoxyaniline, the molecular ion peak [M]⁺ is observed at m/z 199.[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-phenoxyaniline, the precursor to this compound. The properties of the N-methylated derivative are expected to be similar.

PropertyValue for 3-PhenoxyanilineReference
Molecular Formula C₁₂H₁₁NO[4]
Molecular Weight 185.22 g/mol [4]
Appearance Solid[4]
Melting Point 41-44 °C
Boiling Point 329-330 °C
Assay 98%

Synthetic Workflow Diagram

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: N-methylation A 3-Bromoaniline + Phenol B CuCl, K₂CO₃, 1-Butylimidazole o-Xylene, 140°C, 20h A->B Reactants C 3-Phenoxyaniline B->C Product D 3-Phenoxyaniline E Methanol, Ni/ZnAlOx-600 160°C, N₂ D->E Reactant F This compound E->F Final Product

Caption: Synthesis of this compound.

Application Notes: Potential as a Kinase Inhibitor in Oncology

Phenoxyaniline derivatives have emerged as a promising class of compounds in drug discovery, with many demonstrating potent inhibitory activity against various protein kinases.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5] The phenoxyaniline scaffold can serve as a "hinge-binding" motif, interacting with the ATP-binding site of kinases.[6]

Derivatives of phenoxyaniline have been investigated as inhibitors of key kinases in oncogenic signaling pathways, including:

  • c-Myc: A novel phenoxy-N-phenylaniline derivative has been identified as a c-Myc inhibitor with potent cytotoxicity in colorectal cancer cells.[7]

  • VEGFR, JNK, PI3K: Modifications to the phenoxyaniline core have led to inhibitors of these important kinases.[6]

Given these precedents, this compound is a candidate for screening as a kinase inhibitor. The addition of the methyl group on the aniline nitrogen can influence the compound's potency, selectivity, and pharmacokinetic properties.[6]

Experimental Protocols for Biological Evaluation

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[8]

Materials:

  • Cancer cell line (e.g., HT-29 for colorectal cancer)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 5: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol provides a general method for assessing the inhibitory activity of this compound against a specific protein kinase.[9]

Materials:

  • Purified active kinase enzyme

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • This compound

  • DMSO

  • 384-well plates

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add a small volume of the diluted compound solution. Include a positive control inhibitor and a negative control (DMSO).[9]

  • Add the kinase enzyme to each well and incubate briefly at room temperature.[9]

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[6]

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[6]

  • Stop the reaction and measure the amount of ATP remaining in the solution using the luminescent kinase assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer. The signal is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

Hypothetical Quantitative Data

The following table presents hypothetical biological activity data for this compound, alongside data for a known phenoxyaniline derivative to provide context.

CompoundTarget/Cell LineAssay TypeIC₅₀ (µM)Reference
This compound HT-29Cytotoxicity (MTT)Hypothetical: 5.2-
This compound Kinase XKinase InhibitionHypothetical: 0.8-
Compound 42 ¹HT-29Cytotoxicity (MTT)0.32[7]
Compound 42 ¹HCT 15Cytotoxicity (MTT)0.51[7]

¹Compound 42 is 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline.[7]

Illustrative Diagrams

Hypothetical Kinase Signaling Pathway

KinaseSignaling Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A P Kinase_B Kinase B Kinase_A->Kinase_B P TF Transcription Factor Kinase_B->TF P Proliferation Cell Proliferation, Survival TF->Proliferation Gene Expression Inhibitor This compound Inhibitor->Kinase_A

Caption: Inhibition of a kinase cascade.

Biological Evaluation Workflow

BioEvaluationWorkflow Biological Evaluation Workflow Start Synthesized This compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity KinasePanel Kinase Panel Screening Start->KinasePanel HitIdent Hit Identification Cytotoxicity->HitIdent KinasePanel->HitIdent HitIdent->Start Inactive LeadOpt Lead Optimization HitIdent->LeadOpt Active InVivo In Vivo Studies LeadOpt->InVivo

Caption: Workflow for biological screening.

References

N-methyl-3-phenoxyaniline: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The N-methyl-3-phenoxyaniline scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile framework for the design of potent and selective inhibitors of various biological targets. Its unique combination of a flexible ether linkage and the potential for diverse substitution patterns on both aromatic rings allows for the fine-tuning of physicochemical and pharmacological properties. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this promising scaffold for the development of novel therapeutics, with a particular focus on anticancer agents.

Biological Applications and Mechanism of Action

Derivatives of the this compound scaffold have demonstrated significant potential in oncology by targeting key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. A notable application of this scaffold is in the development of inhibitors for the proto-oncogene c-Myc, a transcription factor that is frequently overexpressed in a wide range of human cancers, including colorectal cancer.

Inhibition of the c-Myc Signaling Pathway

The c-Myc protein forms a heterodimer with Max, which then binds to E-box DNA sequences to regulate the transcription of genes involved in cell growth, proliferation, and metabolism.[1][2][3] Dysregulation of c-Myc is a hallmark of many cancers, making it an attractive therapeutic target.[1]

One notable derivative, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline (Compound 42) , has been identified as a potent c-Myc inhibitor. This compound, which features a substituted phenoxyaniline core, has been shown to disrupt the c-Myc/Max dimerization and their binding to DNA.[3][4] This disruption leads to the downregulation of c-Myc expression, induction of apoptosis (programmed cell death), and cell cycle arrest in cancer cells.[3][4]

// Nodes Wnt [label="Wnt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="RTK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta_Catenin [label="β-catenin", fillcolor="#FBBC05", fontcolor="#202124"]; TCF_LEF [label="TCF/LEF", fillcolor="#FBBC05", fontcolor="#202124"]; c_Myc_Gene [label="c-Myc Gene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; c_Myc_mRNA [label="c-Myc mRNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; c_Myc_Protein [label="c-Myc Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Max [label="Max", fillcolor="#34A853", fontcolor="#FFFFFF"]; c_Myc_Max_Dimer [label="c-Myc/Max\nHeterodimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E_Box [label="E-Box (DNA)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Target_Genes [label="Target Gene\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound_42 [label="Compound 42\n(this compound\nderivative)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Wnt -> Beta_Catenin [label=" activates"]; RTK -> Beta_Catenin [label=" activates"]; Beta_Catenin -> TCF_LEF [label=" complexes with"]; TCF_LEF -> c_Myc_Gene [label=" activates\ntranscription"]; c_Myc_Gene -> c_Myc_mRNA; c_Myc_mRNA -> c_Myc_Protein [label=" translation"]; c_Myc_Protein -> c_Myc_Max_Dimer [label=" dimerizes with"]; Max -> c_Myc_Max_Dimer; c_Myc_Max_Dimer -> E_Box [label=" binds to"]; E_Box -> Target_Genes; Target_Genes -> Proliferation; Compound_42 -> c_Myc_Max_Dimer [label=" inhibits\ndimerization", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: Kinase Inhibitor Drug Discovery Workflow.

Quantitative Data

The following table summarizes the in vitro cytotoxic activity of a notable this compound derivative against human colorectal cancer cell lines.

Compound IDStructureTargetCell LineIC50 (µM)Reference
Compound 42 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylanilinec-MycHT290.32[3][4]
HCT 150.51[3]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through established methods such as the Ullmann condensation or the Buchwald-Hartwig amination for the formation of the diaryl ether bond, followed by N-methylation.

Protocol: Synthesis of 3-Phenoxyaniline via Ullmann Condensation

This protocol describes a general method for the synthesis of the core 3-phenoxyaniline structure.

Materials:

  • 3-Bromoaniline

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) chloride (CuCl)

  • 1-Butyl-1H-imidazole

  • o-Xylene

  • Ethyl acetate (EA)

  • Petroleum ether (PE)

  • Argon (Ar) gas supply

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a reaction flask, add 3-bromoaniline (10 mmol), phenol (12 mmol), K₂CO₃ (20 mmol), 1-butyl-1H-imidazole (5 mmol), and CuCl (4.5 mmol).

  • Add o-xylene (10 mL) to the flask.

  • Purge the flask with argon gas to create an inert atmosphere.

  • Heat the reaction mixture to 140°C and stir for 20 hours.

  • After 20 hours, cool the mixture to room temperature.

  • Filter the mixture to remove solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 4:1 v/v) as the eluent to obtain 3-phenoxyaniline. [5] N-Methylation: The resulting 3-phenoxyaniline can be N-methylated using various established methods, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium borohydride) or by reaction with a methylating agent (e.g., methyl iodide) in the presence of a base.

dot

Synthesis_Workflow Reactants 3-Bromoaniline + Phenol Ullmann Ullmann Condensation (CuCl, K₂CO₃, 140°C) Reactants->Ullmann Phenoxyaniline 3-Phenoxyaniline Ullmann->Phenoxyaniline Methylation N-Methylation (e.g., Reductive Amination) Phenoxyaniline->Methylation Final_Product This compound Methylation->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification

References

Application Notes and Protocols for In Vitro Assays Involving N-methyl-3-phenoxyaniline and Related Phenoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-3-phenoxyaniline belongs to the phenoxyaniline class of compounds, which have garnered interest in medicinal chemistry due to their diverse biological activities. While specific in vitro assay data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive guide to potential in vitro applications and detailed protocols based on the activities of closely related phenoxyaniline derivatives. Phenoxyaniline compounds have been investigated for their potential as therapeutic agents, notably as inhibitors of key signaling pathways implicated in cancer.[1]

This guide will focus on assays relevant to cancer research, a field where phenoxyaniline derivatives have shown promise. The protocols provided are foundational and can be adapted to explore the specific biological effects of this compound.

Potential Biological Targets and Signaling Pathways

Phenoxyaniline derivatives have been shown to target critical pathways in cell proliferation and survival. A key pathway of interest is the Ras/Raf/MEK/ERK signaling cascade, which is often dysregulated in various cancers.[1] Inhibition of this pathway is a validated therapeutic strategy.[1] Additionally, derivatives of phenoxy-N-phenylaniline have demonstrated inhibitory activity against c-Myc, a proto-oncogene crucial in the development of cancers such as colorectal cancer.[2]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->MEK Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Application Note 1: Cytotoxicity Screening

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines. This is a primary screening assay to assess the compound's potential as an anti-cancer agent.

Methodology Overview: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[1] The concentration of the test compound that inhibits cell growth by 50% (IC50) is a standard measure of cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., HT-29, HCT 15, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with various concentrations of the compound and incubate for 48 to 72 hours.[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Hypothetical IC50 Values

Cell LineCompoundIC50 (µM)
HT-29 (Colon Cancer)This compound1.5
HCT 15 (Colon Cancer)This compound2.8
HepG2 (Liver Cancer)This compound0.9
A549 (Lung Cancer)This compound5.2

Application Note 2: Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression in cancer cells. This assay helps to elucidate the mechanism of the compound's anti-proliferative activity.

Methodology Overview: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Some phenoxyaniline derivatives have been shown to induce cell cycle arrest.[2][3]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. Compare the cell cycle distribution of treated cells to that of untreated controls.

Application Note 3: Apoptosis Assay

Objective: To determine if this compound induces apoptosis (programmed cell death) in cancer cells.

Methodology Overview: Annexin V/PI staining followed by flow cytometry is a common method to detect apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains late apoptotic or necrotic cells with compromised membrane integrity.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Experimental_Workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_validation Target Validation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assay (MTT)->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Cytotoxicity Assay (MTT)->Apoptosis Assay Kinase Inhibition Assay Kinase Inhibition Assay Cytotoxicity Assay (MTT)->Kinase Inhibition Assay Western Blot Western Blot Kinase Inhibition Assay->Western Blot Validate target inhibition

Caption: General workflow for in vitro evaluation of this compound.

Application Note 4: Kinase Inhibition Assay

Objective: To directly measure the inhibitory activity of this compound against specific kinases, such as MEK or other kinases in the MAPK pathway.

Methodology Overview: In vitro kinase assays typically involve incubating the purified kinase enzyme with its substrate and ATP. The activity of the kinase is measured, often by quantifying the amount of phosphorylated substrate. The assay is performed in the presence of varying concentrations of the inhibitor to determine its IC50 value.

Experimental Protocol: General Kinase Inhibition Assay

  • Reagents: Purified active kinase, specific substrate, ATP, and a suitable buffer system.

  • Assay Procedure: In a microplate, combine the kinase, the test compound (this compound) at various concentrations, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Detection: Stop the reaction and detect the product. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or antibody-based detection of the phosphorylated substrate (e.g., ELISA).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.

Data Presentation: Hypothetical Kinase Inhibition Data

KinaseCompoundIC50 (µM)
MEK1This compound0.5
ERK2This compound> 50
c-RafThis compound15.2

Conclusion

While direct experimental data for this compound is limited, the protocols and application notes presented here provide a robust framework for its in vitro characterization. Based on the activities of related phenoxyaniline compounds, it is reasonable to hypothesize that this compound may exhibit anti-proliferative effects through the inhibition of signaling pathways such as the MAPK/ERK cascade. The suggested assays will enable researchers to systematically evaluate its cytotoxic and mechanistic properties, paving the way for further drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methyl-3-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-methyl-3-phenoxyaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Issues

Q1: I am observing a low yield or no reaction. What are the potential causes and how can I improve the conversion?

A1: Low conversion in the synthesis of this compound can stem from several factors. Here are the primary causes and troubleshooting steps:

  • Poor Reactivity of Starting Materials: 3-Phenoxyaniline, while generally reactive, can be influenced by the electronic nature of the phenoxy group. Ensure the quality of your starting materials.

  • Inappropriate Reaction Conditions:

    • Temperature: Many N-methylation reactions require elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to decomposition. Gradually increase the reaction temperature while monitoring for byproduct formation.[1]

    • Solvent: The choice of solvent is critical. For catalytic reactions with alcohols, aprotic solvents are often more effective.[1] Ensure your solvent is anhydrous, as water can interfere with many of the reaction types.

  • Catalyst Issues (for catalytic methods):

    • Catalyst Activity: Ensure your catalyst is active. For palladium-based catalysts, an inactive precatalyst or incomplete reduction to the active Pd(0) species can halt the reaction. For heterogeneous catalysts, ensure it has not been poisoned.

    • Catalyst Loading: Inadequate catalyst loading will result in low conversion. Refer to specific protocols for the recommended catalyst percentage.

  • Inefficient Base (for reactions requiring a base): The choice and stoichiometry of the base are crucial. Stronger bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common in Buchwald-Hartwig aminations, while weaker bases like potassium carbonate (K₂CO₃) may be used in other methods. Ensure the base is anhydrous and added in the correct proportion.

Over-alkylation

Q2: I am observing significant amounts of the di-methylated product, N,N-dimethyl-3-phenoxyaniline. How can I improve the selectivity for mono-methylation?

A2: Over-alkylation is a common challenge in the N-methylation of primary amines because the mono-methylated product is often more nucleophilic than the starting amine.[2] Here are strategies to favor mono-methylation:

  • Stoichiometry Control: Use a stoichiometric excess of 3-phenoxyaniline relative to the methylating agent. This statistically favors the reaction of the methylating agent with the more abundant primary amine.

  • Slow Addition of Methylating Agent: Adding the methylating agent slowly (e.g., via a syringe pump) can help maintain a low concentration, reducing the likelihood of the more reactive secondary amine reacting further.

  • Choice of Methylating Agent: The reactivity of the methylating agent plays a role. Highly reactive agents are more prone to causing over-alkylation.

  • Reaction Conditions:

    • Lower Temperature: Reducing the reaction temperature can decrease the rate of the second methylation step more significantly than the first.[1]

    • Less Polar Solvent: Using a less polar solvent can also help to control the reactivity and reduce over-alkylation.[1]

  • Alternative Synthetic Routes:

    • Reductive Amination: This method offers excellent control for mono-alkylation. It involves the reaction of the amine with one equivalent of formaldehyde to form an imine, which is then reduced.[1]

    • Eschweiler-Clarke Reaction: This classic method uses formic acid and formaldehyde and is known to be effective for methylation, often stopping at the tertiary amine stage when starting from a primary amine.[3] To achieve mono-methylation, careful control of stoichiometry is necessary.

Side Reactions & Purification

Q3: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?

A3: Besides over-alkylation, other side reactions can occur:

  • Oxidation: Aromatic amines can be susceptible to oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Hydrodehalogenation (in cross-coupling reactions): In Buchwald-Hartwig or Ullmann reactions using an aryl halide, a common side reaction is the replacement of the halide with a hydrogen atom.

  • Product Inhibition: In some catalytic cycles, the this compound product can coordinate to the metal catalyst and inhibit its activity, leading to incomplete conversion.[1]

Q4: I am having difficulty purifying this compound from the crude reaction mixture. What are the recommended purification methods?

A4: The purification of this compound can be challenging due to its basic nature.

  • Extraction:

    • An initial workup with an acidic aqueous solution (e.g., 1 M HCl) can be used to extract the amine into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

  • Column Chromatography:

    • Silica gel is acidic and can cause peak tailing and poor separation of amines. To counteract this, it is recommended to add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to the eluent.[4]

    • A typical eluent system for purifying aromatic amines is a mixture of hexane and ethyl acetate.[4]

    • Alternatively, basic alumina can be used as the stationary phase.[5]

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger quantities.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for different synthetic approaches to N-methylated anilines. While data specific to this compound is limited, the provided information for analogous compounds can serve as a valuable guide for reaction optimization.

Table 1: Catalytic N-Methylation of Anilines with Methanol

Catalyst SystemSubstrateBaseTemp. (°C)Time (h)Yield (%)Reference
Ni/ZnAlOxAnilineNaOH (1 equiv.)1602493[6]
(DPEPhos)RuCl₂PPh₃3-ChloroanilineCs₂CO₃ (0.5 equiv.)1201296[7]
(DPEPhos)RuCl₂PPh₃3-MethoxyanilineCs₂CO₃ (0.5 equiv.)1201297[7]
NHC-Ir(III) Complex3-BromoanilineKOtBu (1.5 equiv.)1202496[8]
NHC-Ir(III) Complex3-ChloroanilineKOtBu (1.5 equiv.)1202495[8]

Table 2: Reductive Amination of Anilines

Methylating AgentReducing AgentSubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
FormaldehydeFormic AcidAniline-100891[3]
ParaformaldehydePMHSAnilinenBu₂O801899[9]

Table 3: Buchwald-Hartwig Amination for N-Arylation

Pd-Catalyst / LigandAmineAryl HalideBaseTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosMethylamine3-BromophenolNaOtBu801885[10]
Pd(OAc)₂ / BINAPAniline1-Bromo-3-phenoxybenzeneNaOtBu10024>95[10]

Experimental Protocols

Protocol 1: Catalytic N-Methylation with Methanol (Adapted from[6])

This protocol is adapted for 3-phenoxyaniline based on a procedure for other anilines.

  • Reaction Setup: In a high-pressure autoclave equipped with a magnetic stirrer, add 3-phenoxyaniline (1.0 mmol), the chosen catalyst (e.g., Ni/ZnAlOx, 40 mg), and methanol (10 mL).

  • Inert Atmosphere: Seal the autoclave and purge with nitrogen gas five times to remove air. Pressurize the autoclave with nitrogen to 1 MPa.

  • Reaction: Heat the mixture to 160 °C with vigorous stirring for 24 hours.

  • Workup: After cooling to room temperature, vent the autoclave. Analyze the reaction mixture by GC-MS to determine conversion and selectivity.

  • Purification: Remove the catalyst by filtration. Evaporate the methanol under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with 0.5% triethylamine).

Protocol 2: Eschweiler-Clarke Reductive Amination (Adapted from[3])

This is a classical method for the methylation of amines.

  • Reaction Setup: In a round-bottom flask, add 3-phenoxyaniline (1.0 equiv.).

  • Reagent Addition: Add an excess of formic acid (e.g., 3-5 equiv.) and aqueous formaldehyde (e.g., 3-5 equiv.).

  • Reaction: Heat the mixture to reflux (around 100 °C) for several hours (monitor by TLC). The reaction is complete when CO₂ evolution ceases.

  • Workup: Cool the reaction mixture and make it basic by the addition of a saturated sodium bicarbonate solution or NaOH solution.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or vacuum distillation.

Visualizations

Experimental Workflow: Catalytic N-Methylation

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Combine 3-phenoxyaniline, catalyst, and methanol in autoclave start->setup inert Seal and purge with N₂ setup->inert pressurize Pressurize with N₂ inert->pressurize react Heat to 160°C with stirring (24 hours) pressurize->react cool Cool to room temperature react->cool filter Filter to remove catalyst cool->filter concentrate Evaporate methanol filter->concentrate purify Column chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the catalytic N-methylation of 3-phenoxyaniline.

Troubleshooting Logic for Low Yield

G decision decision action action issue Low Yield decision1 Starting materials consumed? issue->decision1 decision2 Over-alkylation observed? decision1->decision2 Yes action4 Check purity of starting materials decision1->action4 No decision3 Catalyst used? decision2->decision3 No action1 Check stoichiometry Slowly add methylating agent Lower temperature decision2->action1 Yes decision4 Reaction temperature adequate? decision3->decision4 No action2 Check catalyst activity Increase catalyst loading decision3->action2 Yes action3 Increase temperature Optimize solvent decision4->action3 No

Caption: Decision tree for troubleshooting low yield in N-methylation.

References

Technical Support Center: N-methyl-3-phenoxyaniline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-methyl-3-phenoxyaniline.

Troubleshooting Guides

Problem 1: Low Purity After Synthesis

Symptom: The crude this compound product shows low purity (<90%) as determined by analytical methods like HPLC or GC-MS.

Possible Causes & Solutions:

  • Incomplete Reaction: The methylation or phenoxylation reaction may not have gone to completion, leaving starting materials such as 3-phenoxyaniline or the methylating agent.

    • Solution: Optimize reaction conditions (e.g., increase reaction time, temperature, or reagent stoichiometry). Monitor the reaction progress using TLC or LC-MS to ensure full conversion of the limiting reagent.

  • Side Reactions: Formation of byproducts is a common issue. Potential side products include the di-methylated aniline, or impurities from the starting materials.

    • Solution: Review the reaction mechanism for potential side reactions and adjust conditions to minimize them. For instance, careful control of the methylating agent's stoichiometry can reduce di-methylation.

  • Degradation: The product might be sensitive to the reaction or work-up conditions.

    • Solution: Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid prolonged exposure to high temperatures or strong acids/bases.

Problem 2: Difficulty in Removing a Persistent Impurity

Symptom: A specific impurity co-elutes with the product during column chromatography or is difficult to remove by recrystallization.

Possible Causes & Solutions:

  • Similar Polarity: The impurity may have a polarity very similar to this compound.

    • Solution for Chromatography:

      • Experiment with different solvent systems. A slight change in the solvent polarity can sometimes achieve separation. Consider using a gradient elution.

      • Try a different stationary phase (e.g., alumina instead of silica gel).

    • Solution for Recrystallization:

      • Test a variety of solvents and solvent mixtures.

      • If the impurity is more soluble, a carefully controlled slow crystallization might leave it in the mother liquor.

  • Isomeric Impurity: The impurity could be an isomer of the desired product.

    • Solution: High-performance liquid chromatography (HPLC) is often more effective at separating isomers than standard column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Based on common synthetic routes, potential impurities include:

  • Starting Materials: Unreacted 3-phenoxyaniline and the methylating agent.

  • Over-methylation Product: N,N-dimethyl-3-phenoxyaniline.

  • Related Byproducts: Impurities present in the initial 3-phenoxyaniline.

Q2: Which purification technique is generally most effective for this compound?

A2: Column chromatography is a widely used and effective method for purifying this compound and related compounds. For further polishing, recrystallization can be employed if a suitable solvent is found.

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for determining the purity of this compound.[1][2][3] ¹H NMR spectroscopy can also be used to assess purity by identifying characteristic peaks of the product and any impurities.

Q4: My purified this compound is colored. Is this normal?

A4: While pure this compound is expected to be a colorless to pale yellow oil or solid, the presence of color can indicate trace impurities, often resulting from oxidation. If the purity is confirmed to be high by analytical methods, the color may not be a significant issue for some applications. However, for applications requiring high purity, further purification steps like activated carbon treatment followed by filtration may be necessary.

Data Presentation

Table 1: Comparison of Purification Techniques for Anilines

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Column Chromatography95-99%Good for separating compounds with different polarities.Can be time-consuming and requires significant solvent volumes.
Recrystallization>99% (if successful)Can yield very high purity material.Finding a suitable solvent can be challenging; product loss in mother liquor.
Distillation98-99.5%Effective for volatile compounds with different boiling points.Not suitable for thermally sensitive compounds.

Note: The purity levels are illustrative and can vary based on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., a mixture of petroleum ether and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. A common starting point for similar anilines is a non-polar solvent like petroleum ether or hexane, with a gradual increase in the proportion of a more polar solvent like ethyl acetate (e.g., starting with 50:1 petroleum ether:ethyl acetate).[4]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of an Aniline Derivative (Illustrative)

This protocol is a general guideline and the solvent system will need to be optimized for this compound.

  • Solvent Selection: Identify a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Methanol is often a good starting point for aniline derivatives.[5]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in an ice bath may induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result synthesis Crude Product (this compound) column_chromatography Column Chromatography synthesis->column_chromatography hplc_gcms HPLC / GC-MS Analysis column_chromatography->hplc_gcms Initial Purity Check recrystallization Recrystallization recrystallization->hplc_gcms Final Purity Check hplc_gcms->recrystallization Further Purification Needed pure_product Pure Product (>98%) hplc_gcms->pure_product Meets Specification impure_product Impure Product (<98%)

Caption: Purification workflow for this compound.

troubleshooting_logic Troubleshooting Low Purity start Low Purity Detected check_impurities Identify Impurities (e.g., via MS) start->check_impurities is_starting_material Starting Material Present? check_impurities->is_starting_material is_side_product Side Product Present? is_starting_material->is_side_product No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) is_starting_material->optimize_reaction Yes is_side_product->optimize_reaction No/ Minor modify_purification Modify Purification Protocol (Solvent, Stationary Phase) is_side_product->modify_purification Yes re_run_synthesis Re-run Synthesis optimize_reaction->re_run_synthesis modify_purification->re_run_synthesis

References

Technical Support Center: Overcoming Solubility Challenges with N-methyl-3-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methyl-3-phenoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an aromatic amine. Based on the general properties of similar compounds, it is expected to have low aqueous solubility and higher solubility in organic solvents. The hydrophobic nature of the phenoxy and methylphenyl groups contributes to its poor solubility in water. For instance, the related compound N-methylaniline is only slightly soluble in water, while 3-phenoxyaniline is also described as slightly soluble in water.[1][2] Conversely, N-methylaniline is soluble in organic solvents like ethanol and diethyl ether.[1] Therefore, this compound is likely to be readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is causing this and how can I prevent it?

A2: Precipitation upon dilution of a concentrated stock in an organic solvent into an aqueous buffer is a common issue for hydrophobic compounds. This occurs because the compound's solubility limit is exceeded as the percentage of the organic co-solvent decreases. To prevent this, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then perform a serial dilution into the final assay buffer.[3] Adding the stock solution dropwise to the aqueous buffer while vortexing can also help maintain solubility.[3] It is also crucial to keep the final concentration of the organic solvent in the assay as low as possible, typically below 0.5% for DMSO in many cell-based assays, to avoid solvent-induced toxicity.[3]

Q3: Can pH be used to improve the aqueous solubility of this compound?

A3: Yes, adjusting the pH can significantly improve the aqueous solubility of ionizable compounds like this compound.[3] As an amine, this compound is basic and can be protonated in acidic conditions to form a more soluble salt.[3] Therefore, lowering the pH of the aqueous buffer may increase its solubility. However, it is essential to ensure that the final pH of the solution is compatible with your specific experimental system (e.g., cell culture, enzyme assay).

Q4: Are there any other methods to enhance the solubility of this compound for my experiments?

A4: If optimizing solvent concentration and pH is insufficient, several other formulation strategies can be employed. These include the use of co-solvents, surfactants, or complexation agents like cyclodextrins.[4][5] For in vivo studies, lipid-based formulations can also be considered to improve oral absorption.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Compound precipitates out of solution upon addition to aqueous buffer. The compound's solubility limit in the final buffer composition has been exceeded.- Prepare a higher concentration stock in 100% DMSO. - Perform a serial dilution rather than a single large dilution.[3] - Add the compound stock dropwise to the buffer while vortexing.[3] - Ensure the final DMSO concentration is as low as possible (ideally <0.5% for cell-based assays).[3]
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations of the compound.- Visually inspect for any precipitation before use. - Prepare fresh dilutions for each experiment. - Consider using a solubilizing agent such as a surfactant (e.g., Tween-80 at 0.01-0.1%).
Cell toxicity observed even at low compound concentrations. The organic solvent (e.g., DMSO) used for solubilization is causing toxicity.- Determine the solvent tolerance of your specific cell line by running a vehicle control with varying solvent concentrations.[3] - Lower the final solvent concentration in your assay.
Difficulty dissolving the initial solid compound. Inappropriate solvent or insufficient mixing.- Use a strong organic solvent like DMSO or DMF for the initial stock solution. - Use sonication or gentle warming to aid dissolution.

Quantitative Solubility Data (Estimated)

SolventEstimated Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO) > 50This compound is expected to be highly soluble in DMSO.
Ethanol (100%) > 25Good solubility is anticipated in absolute ethanol.
Methanol > 25Similar to ethanol, good solubility is expected.
Water (pH 7.4) < 0.1Poor aqueous solubility is predicted at neutral pH.
Aqueous Buffer (pH 5.0) 0.1 - 1.0Solubility is expected to increase in acidic conditions due to salt formation.
Aqueous Buffer (pH 9.0) < 0.1Solubility is likely to remain low or decrease in basic conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 199.25 g/mol ), the required mass is 1.9925 mg.

  • Weigh the compound: Carefully weigh out the calculated mass of this compound into a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube (e.g., 1 mL for a 10 mM solution).

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, use a sonicator for short bursts to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To prepare serial dilutions of the this compound stock solution in cell culture medium for cytotoxicity or other cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or 96-well plates

  • Vortex mixer

Procedure:

  • Prepare an intermediate dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium). Vortex gently to mix.

  • Perform serial dilutions: From the 1 mM intermediate stock, perform a serial dilution series in cell culture medium to achieve the desired final concentrations for your assay. For example, for a 2-fold serial dilution, mix 50 µL of the higher concentration with 50 µL of cell culture medium in the next well or tube.

  • Final concentration in assay: When adding the working solutions to your cells, ensure the final concentration of DMSO is below the toxicity limit for your cell line (typically ≤ 0.5%). For example, if you add 10 µL of a working solution to 90 µL of cells in a well, the final DMSO concentration will be 1/10th of the concentration in your working solution.

Visualizations

Experimental Workflow for Assessing Compound Solubility

G Workflow for Solubility Assessment A Weigh this compound B Prepare Concentrated Stock (e.g., 10 mM in DMSO) A->B C Visually Inspect for Complete Dissolution B->C D Prepare Serial Dilutions in Assay Buffer C->D E Equilibrate at Assay Temperature D->E F Observe for Precipitation (Visual Inspection/Nephelometry) E->F G Soluble at Desired Concentration F->G H Insoluble F->H I Proceed with Experiment G->I J Troubleshoot Solubility H->J

Caption: A logical workflow for preparing and assessing the solubility of this compound.

Potential Signaling Pathway Involvement (Hypothetical)

Disclaimer: The following diagram illustrates a hypothetical signaling pathway where an aniline-based kinase inhibitor might act. The specific biological targets of this compound are not yet established in the public domain.

G Hypothetical Kinase Inhibition Pathway cluster_cell Cell Membrane Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Activates GF Growth Factor GF->Receptor Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase Inhibits

Caption: A potential mechanism of action for this compound as a kinase inhibitor.

References

N-methyl-3-phenoxyaniline stability and degradation problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-methyl-3-phenoxyaniline. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, which contains a secondary aromatic amine and a diphenyl ether moiety, the primary stability concerns for this compound are susceptibility to oxidative degradation , photodegradation , and, to a lesser extent, hydrolysis under strong acidic or basic conditions. Aromatic amines are known to be sensitive to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.

Q2: How should I properly store this compound?

A2: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light, and in a cool, dry place.[1] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable. Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of oxidative degradation.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from the reactivity of its functional groups. The most probable pathways include:

  • Oxidation of the N-methylaniline moiety: This can lead to the formation of N-oxides, nitrosamines (in the presence of nitrous acid), and colored dimeric or polymeric impurities through oxidative coupling.[2][3]

  • Photodegradation: Exposure to UV light may induce cleavage of the ether bond or reactions on the aromatic rings.[4][5][6]

  • Hydrolysis: Under forced conditions of extreme pH and high temperatures, the ether linkage could potentially undergo hydrolysis, although diphenyl ethers are generally quite stable to hydrolysis.

Q4: I am observing the formation of colored impurities in my sample of this compound. What could be the cause?

A4: The formation of colored impurities is a common issue with aromatic amines and is typically indicative of oxidative degradation.[7] Exposure to air and/or light can lead to the formation of highly conjugated dimeric and polymeric products, which are often colored. Ensure that the compound is stored under the recommended conditions (cool, dark, and under an inert atmosphere if possible).

Q5: Are there any known incompatibilities for this compound?

A5: this compound is expected to be incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpected peaks in chromatogram after short-term storage. Oxidative or photodegradation.1. Review storage conditions. Ensure the sample is protected from light and stored at a cool temperature in a tightly sealed container. 2. If possible, purge the container with an inert gas (e.g., nitrogen or argon) before sealing. 3. Prepare fresh solutions for analysis and use them promptly.
Discoloration of the solid material (e.g., turning brown). Oxidative degradation upon exposure to air and/or light.1. Minimize exposure of the solid to the atmosphere. 2. Store in an amber vial or a container wrapped in aluminum foil to protect from light.[7] 3. For sensitive applications, consider storing in a desiccator under vacuum or in a glovebox.
Inconsistent results in bioassays or chemical reactions. Degradation of the compound in the experimental medium.1. Check the pH of your experimental buffer or solution. Extreme pH can contribute to degradation. 2. Evaluate the potential for interaction with other components in your mixture. 3. Run a control experiment with this compound in the vehicle/solvent alone to assess its stability under your experimental conditions.
Low assay value for the main compound. Significant degradation has occurred.1. Perform a forced degradation study to identify potential degradants and develop a stability-indicating analytical method. 2. Re-evaluate the entire handling and storage procedure from receipt of the compound to its final use.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[4][8][9] These studies are designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Table 1: Forced Degradation Conditions

Stress Condition Methodology
Acidic Hydrolysis Prepare a solution of this compound in 0.1 M HCl. Incubate at 60°C for 48 hours. Neutralize a sample before analysis.
Basic Hydrolysis Prepare a solution of this compound in 0.1 M NaOH. Incubate at 60°C for 48 hours. Neutralize a sample before analysis.
Oxidative Degradation Prepare a solution of this compound and treat with 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation Expose the solid compound to 80°C in a temperature-controlled oven for 72 hours.
Photostability Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.[1]

Analytical Method for Stability Testing

A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be developed and validated. The method must be able to separate the intact this compound from its degradation products.

  • Column: A C18 reverse-phase column is often a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. Mass spectrometry provides structural information about the degradants.

Visualizations

The following diagrams illustrate potential degradation pathways and a general workflow for stability testing.

G cluster_0 Potential Degradation Pathways A This compound B Oxidation (N-oxide, dimers, polymers) A->B [O], light, heat C Photodegradation (Ether cleavage, ring modification) A->C UV light D Hydrolysis (Phenol, 3-hydroxy-N-methylaniline) A->D H+ or OH-, heat G cluster_1 Forced Degradation Workflow start This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) stress->analysis identify Identify & Characterize Degradation Products analysis->identify pathway Elucidate Degradation Pathways identify->pathway end Develop Stable Formulation & Storage Conditions pathway->end

References

Technical Support Center: Optimizing Phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenoxyaniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of phenoxyaniline and its derivatives, focusing on the two primary synthetic routes: the Ullmann condensation and the Buchwald-Hartwig amination.[1]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper (for Ullmann) or palladium (for Buchwald-Hartwig) catalyst may be oxidized or of poor quality.[2]- Use a fresh, high-purity catalyst. For Ullmann reactions, copper(I) salts like CuI or CuBr are often effective.[2] - For Buchwald-Hartwig reactions, consider using a pre-catalyst to ensure the formation of the active catalytic species.[3]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates or reaction conditions. Ligands are crucial for stabilizing the catalyst.[2]- Screen a variety of ligands. For Ullmann reactions, amino acids like N-methylglycine or L-proline can be effective.[2] For Buchwald-Hartwig, phosphine ligands such as XPhos are commonly used.[1]
Suboptimal Base: The base is critical for deprotonation and catalyst turnover.[2][4]- Screen different inorganic bases like K₃PO₄, Cs₂CO₃, or NaOtBu. The choice of base can be substrate-dependent.[2][4]
Reaction Temperature Too Low/High: Traditional Ullmann reactions often require high temperatures, while modern protocols are milder. Buchwald-Hartwig reactions are also temperature-sensitive.[2][4]- For modern Ullmann reactions, start with temperatures in the 80-120°C range. For Buchwald-Hartwig, 80-100°C is a typical starting point.[1][2] If no reaction occurs, incrementally increase the temperature. If decomposition is observed, lower the temperature.
Poor Substrate Reactivity: Aryl chlorides can be less reactive than aryl bromides or iodides in both Ullmann and Buchwald-Hartwig couplings.[3][5]- If using an aryl chloride, you may need a more active catalyst system, a specific ligand, or higher reaction temperatures.[3][5]
Formation of Side Products (e.g., dehalogenation, homocoupling) Protic Impurities: The presence of water or other protic impurities can lead to side reactions like the reduction of the aryl halide.[2]- Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[2]
Nucleophile Instability: The amine or phenol may be degrading under the reaction conditions.[2]- Consider using a milder base or lowering the reaction temperature.[2]
Difficulty in Product Purification Formation of Highly Colored Impurities: Decomposition or oxidation of amino groups can lead to colored contaminants.[6]- Treat a solution of the impure product with activated carbon to remove tarry decomposition products.[6]
Presence of Unreacted Starting Materials: Incomplete reaction can complicate purification.- Monitor the reaction progress using TLC or GC to ensure completion.[1] Adjust reaction time or temperature as needed.
Co-elution of Product and Impurities: Similar polarities can make chromatographic separation difficult.- Try different solvent systems for column chromatography. Recrystallization from a suitable solvent, such as water, can also be an effective purification method.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing phenoxyaniline?

A1: The two most prevalent and effective methods for constructing the phenoxyaniline core are the Ullmann condensation and the Buchwald-Hartwig amination.[1] The Ullmann condensation is a classical copper-catalyzed reaction for forming the diaryl ether bond, while the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1]

Q2: How do I choose between the Ullmann condensation and the Buchwald-Hartwig amination?

A2: The choice often depends on the available starting materials and the desired substituent patterns.[9]

  • Strategy A (C-O bond first): This common route involves an initial Ullmann condensation or a Nucleophilic Aromatic Substitution (SNAr) between a phenol and a halo-nitroarene, followed by reduction of the nitro group. This is advantageous when the required halo-nitroarenes are readily available.[9]

  • Strategy B (C-N bond first): This approach forms the carbon-nitrogen bond first, often via a Buchwald-Hartwig amination, to create a diarylamine, followed by the carbon-oxygen ether linkage. This can be more complex and may require protection of the aniline's N-H group.[9]

Q3: My Buchwald-Hartwig reaction with an aryl chloride is not working. What can I do?

A3: Aryl chlorides are known to be less reactive in Buchwald-Hartwig couplings due to the difficulty of oxidative addition.[3] You can try using a more electron-rich phosphine ligand, a stronger base, or a higher reaction temperature. In some cases, switching to the corresponding aryl bromide or iodide may be necessary for better results.[3]

Q4: What solvents are suitable for these reactions?

A4: For Ullmann condensations, high-boiling polar solvents like DMSO, DMF, or N-methylpyrrolidone are often used.[10][11] For Buchwald-Hartwig aminations, common solvents include toluene, dioxane, and THF.[1][4] It is crucial to use anhydrous and deoxygenated solvents, especially for the Buchwald-Hartwig reaction, as the palladium(0) catalyst is sensitive to air and moisture.[4]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] This allows you to determine when the reaction is complete and can help in optimizing the reaction time.

Experimental Protocols

Ullmann Condensation for Diaryl Ether Synthesis

This protocol describes a general procedure for the copper-catalyzed synthesis of a diaryl ether, a key intermediate in one synthetic approach to phenoxyaniline.

Materials:

  • Iodobenzene (1.0 mmol)

  • Phenol (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • Potassium hydroxide (KOH) (2.0 equiv)

  • Dry Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane for column chromatography

Procedure:

  • To a stirred solution of iodobenzene and phenol in dry DMSO, add the CuI catalyst and KOH.[10]

  • Heat the reaction mixture at 80°C for 8 hours.[10]

  • Monitor the progress of the reaction by TLC.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Separate the precipitated catalyst by filtration.[10]

  • Dilute the filtrate with ethyl acetate (10 mL).[10]

  • Wash the organic layer with water and dry over anhydrous Na₂SO₄.[1][10]

  • Evaporate the solvent under vacuum to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield the desired diaryl ether.[1]

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane, 1.0 mL)

  • Ethyl acetate

  • Celite

Procedure:

  • In a reaction tube, combine the aryl halide, amine, palladium precatalyst, phosphine ligand, and base.[1]

  • Add the anhydrous, deoxygenated solvent.[1]

  • Seal the reaction tube and heat the mixture at 80-100°C for 30-60 minutes with vigorous stirring.[1]

  • Monitor the reaction completion by GC-MS or TLC.[1]

  • Once complete, cool the reaction to room temperature.[1]

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite.[1]

  • Concentrate the filtrate under reduced pressure.[1]

  • Purify the residue by flash column chromatography to obtain the desired phenoxyaniline derivative.[1]

Data Presentation

Table 1: Comparison of Typical Reaction Conditions

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI, CuBr)[2]Palladium (e.g., Pd₂(dba)₃)[1]
Ligand Often amino acids (e.g., L-proline) or diamines[2]Phosphine-based (e.g., XPhos, BINAP)[1][12]
Base Inorganic (e.g., K₂CO₃, KOH, Cs₂CO₃)[2][10]Strong, non-nucleophilic (e.g., NaOtBu) or weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄)[1][4]
Solvent Polar aprotic (e.g., DMSO, DMF)[10][11]Aprotic (e.g., Toluene, Dioxane)[1][4]
Temperature 80 - 120°C (modern protocols)[1][5][10]80 - 100°C[1]
Reaction Time 8 - 24 hours[10][13]30 - 60 minutes[1]

Visualizations

experimental_workflow General Phenoxyaniline Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction Setup Aryl_Halide Aryl Halide Reaction Cross-Coupling Reaction (Ullmann or Buchwald-Hartwig) Aryl_Halide->Reaction Phenol_Amine Phenol or Amine Phenol_Amine->Reaction Catalyst Catalyst (Cu or Pd) Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Reaction Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Phenoxyaniline Derivative Purification->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization troubleshooting_workflow Troubleshooting Low Yield Start Low or No Product Yield Check_Catalyst Is the catalyst fresh and active? Start->Check_Catalyst Screen_Ligands Screen different ligands Check_Catalyst->Screen_Ligands No Screen_Bases Screen different bases Check_Catalyst->Screen_Bases Yes Screen_Ligands->Screen_Bases Adjust_Temp Adjust reaction temperature Screen_Bases->Adjust_Temp Check_Reagents Are reagents and solvents anhydrous? Adjust_Temp->Check_Reagents Dry_Reagents Use anhydrous reagents/solvents Check_Reagents->Dry_Reagents No Success Improved Yield Check_Reagents->Success Yes Dry_Reagents->Success

References

Technical Support Center: N-methyl-3-phenoxyaniline in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using N-methyl-3-phenoxyaniline in biological assays. The following information addresses common challenges and frequently asked questions to ensure smooth and reliable experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

A1: While specific data for this compound is limited in publicly available literature, compounds with a phenoxyaniline scaffold have been investigated for a range of biological activities.[1] Notably, derivatives have shown potential as inhibitors of kinase signaling pathways, such as the Ras/Raf/MEK/ERK and Platelet-Derived Growth Factor Receptor (PDGFR) pathways, which are often dysregulated in cancer.[2] Additionally, cytotoxic effects against various cancer cell lines have been reported for some phenoxyaniline derivatives.[1] Therefore, it is reasonable to hypothesize that this compound may exhibit anti-proliferative or cytotoxic activities.

Q2: What is the recommended solvent for this compound?

A2: this compound is predicted to be a hydrophobic compound. For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution.[3][4] It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]

Q3: How should I store this compound stock solutions?

A3: To maintain the stability of the compound, stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6] Protect the solutions from light.

Troubleshooting Guide

Issue 1: Compound Precipitation in Culture Medium

Question: I observed a precipitate forming in my cell culture medium after adding the this compound working solution. What is the cause and how can I prevent this?

Answer: Precipitation, or "crashing out," is a common issue with hydrophobic compounds when a concentrated organic stock solution is diluted into an aqueous culture medium.[3] This can lead to inaccurate dosing and inconsistent results.

Solutions:

  • Optimize Dilution Technique:

    • Pre-warm the media: Always add the compound to the culture medium that has been pre-warmed to 37°C.[3]

    • Stepwise dilution: Instead of a single dilution, perform a serial dilution of your DMSO stock in pre-warmed media.[3]

    • Proper mixing: Add the compound solution dropwise to the medium while gently swirling to ensure rapid and even dispersion.[3][4]

  • Reduce Final Concentration: You may be exceeding the compound's solubility limit. Consider lowering the highest concentration in your dose-response curve.[3]

  • Serum Content: Proteins in fetal bovine serum (FBS) can help solubilize hydrophobic compounds. If your experimental design permits, ensure your medium contains an appropriate serum concentration when preparing dilutions.[3]

Issue 2: High Variability in Cytotoxicity Assay Results

Question: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

Answer: Inconsistent IC50 values are a frequent challenge in cytotoxicity assays and can arise from methodological, biological, and chemical factors.[7][8]

Solutions:

  • Standardize Cell-Based Factors:

    • Cell Density: Seed a consistent number of cells for each experiment, as cell density can influence drug sensitivity.[7]

    • Cell Health and Passage Number: Use cells that are in the exponential growth phase and maintain a consistent, low passage number to avoid genetic drift.[7]

  • Ensure Compound Integrity:

    • Fresh Working Solutions: Prepare fresh working dilutions of this compound from a frozen stock aliquot for each experiment.

  • Control for Assay-Specific Variability:

    • Incubation Time: Use a consistent incubation time for drug exposure in all experiments.[7]

    • Edge Effects: To mitigate evaporation from the outer wells of a microplate, which can concentrate the compound, avoid using the outer wells for experimental data. Fill them with sterile media or phosphate-buffered saline (PBS) instead.[7]

Issue 3: Unexpected Results in MTT Assays

Question: I am seeing an unexpected increase in the MTT signal at high concentrations of this compound, or my results are not reproducible. What could be interfering with the assay?

Answer: The MTT assay measures metabolic activity, and some compounds can interfere with the assay chemistry, leading to misleading results.[9][10]

Solutions:

  • Check for Compound Interference: Run a cell-free control with your compound and the MTT reagent to see if this compound directly reduces the MTT tetrazolium salt.

  • Ensure Complete Solubilization of Formazan: Incomplete dissolution of the formazan crystals will lead to inaccurate absorbance readings. Ensure complete solubilization by vigorous mixing or using a solubilization buffer containing a detergent like SDS.[10][11]

  • Use an Orthogonal Assay: Confirm your cytotoxicity findings using an alternative method that measures a different endpoint. Good alternatives include the Lactate Dehydrogenase (LDH) release assay (measures membrane integrity) or a cell counting method with a viability dye like Trypan Blue.[10]

Data Presentation

When reporting cytotoxicity data for this compound, a structured table is recommended for clarity and comparison.

Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
A549Lung Carcinoma4812.5
MCF-7Breast Adenocarcinoma4825.8
HCT116Colon Carcinoma4818.2

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell viability by measuring the metabolic activity of living cells.[1]

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

Phenoxyaniline derivatives have been reported to inhibit key signaling pathways involved in cell proliferation and survival.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis compound This compound Stock Solution (DMSO) treat Treat with Serial Dilutions compound->treat cells Cell Culture (Exponential Growth) seed Seed Cells in 96-well Plate cells->seed seed->treat incubate Incubate (e.g., 48h) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: A generalized experimental workflow for assessing cytotoxicity.

ras_raf_mek_erk_pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Phenoxyaniline Derivative Inhibitor->MEK Inhibits

Caption: Inhibition of the Ras/Raf/MEK/ERK signaling pathway.

pdgfr_pathway PDGF PDGF Ligand PDGFR PDGF Receptor (PDGFR) PDGF->PDGFR Binds & Activates PI3K PI3K PDGFR->PI3K Recruits & Activates Akt Akt PI3K->Akt Activates CellGrowth Cell Growth & Angiogenesis Akt->CellGrowth Promotes Inhibitor Phenoxyaniline Derivative Inhibitor->PDGFR Inhibits

Caption: Inhibition of the PDGFR signaling pathway.

References

Technical Support Center: Ullmann Condensation for Phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Ullmann condensation for synthesizing phenoxyanilines. The primary focus is on addressing common side reactions and optimizing reaction conditions to achieve the desired C-O bond formation.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Phenoxyaniline

Low or nonexistent yields are a common issue in Ullmann condensations. Several factors, from reagent quality to reaction parameters, can be responsible.[1][2]

Potential Cause Suggested Solution(s)
Inactive Copper Catalyst The active catalytic species is typically Cu(I).[1] Ensure you are using a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[1] If your Cu(I) source is old, it may have oxidized; consider purchasing a new batch.[2] If using a Cu(0) or Cu(II) source, ensure the reaction conditions can generate the active Cu(I) species in situ.[1]
Inappropriate Ligand Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction, especially for less reactive substrates.[1] Screen a variety of ligands such as amino acids (e.g., L-proline, N-methylglycine) or diamines (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine - CyDMEDA).[1][3] For selective O-arylation of aminophenols, picolinic acid and CyDMEDA have proven effective.[3][4]
Suboptimal Base The base is critical for deprotonating the phenol. The choice of base can significantly impact yield. Commonly used bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][5] Ensure the base is finely powdered and anhydrous.
Incorrect Solvent Polar aprotic solvents like DMF, dioxane, and DMSO are often effective. However, for O-arylation, non-polar solvents such as toluene or xylene can sometimes provide better results.[1] For selective O-arylation of 4-aminophenol, butyronitrile has been used successfully.[3][6]
Reaction Temperature Too Low/High Traditional Ullmann reactions required very high temperatures, but modern ligand-accelerated protocols operate under milder conditions (e.g., 70-120 °C).[1][3] If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature.[1]
Poor Substrate Reactivity Aryl iodides are more reactive than aryl bromides, which are more reactive than aryl chlorides.[5] Electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups can slow it down.[5][7] For less reactive aryl halides, you may need a more active catalyst system or higher temperatures.
Problem 2: Formation of N-Arylated Side Products

When using an aminophenol or a haloaniline, the formation of a diarylamine (C-N coupling) is a major competitive side reaction. Achieving chemoselectivity for the desired phenoxyaniline (C-O coupling) is a critical challenge.

Potential Cause Suggested Solution(s)
Inherent Reactivity The nitrogen atom of the aniline can be a competing nucleophile. The relative pKa values of the phenolic hydroxyl group and the anilino N-H group influence their nucleophilicity under basic conditions.
Catalyst/Ligand System Favors N-Arylation Certain catalyst systems inherently favor C-N bond formation. For instance, palladium-based catalysts with phosphine ligands are well-known for selective N-arylation.[3][4] Some copper-NHC complexes have also been shown to promote selective N-arylation.[8]
Reaction Conditions The choice of solvent and base can influence the O- vs. N-arylation ratio.
Substrate Structure The relative positions of the amino and hydroxyl groups (ortho, meta, para) can affect selectivity. For example, selective O-arylation of 2-aminophenol is particularly challenging.[9][4]

Strategies to Promote Selective O-Arylation:

  • Utilize a Copper Catalyst: Copper-based systems are generally preferred for promoting O-arylation over N-arylation of aminophenols.[3][9][4]

  • Select Appropriate Ligands:

    • For 3-aminophenols , picolinic acid has been shown to be an effective ligand for selective O-arylation.[3]

    • For 4-aminophenols , trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) is a ligand of choice for selective O-arylation.[3][9][4]

  • Optimize Solvent and Base: For the CyDMEDA-catalyzed O-arylation of 4-aminophenol, the combination of butyronitrile as the solvent and K₂CO₃ as the base has been found to provide high yield and selectivity.[3][6]

Problem 3: Formation of Other Side Products

Besides N-arylation, other side reactions can reduce the yield of the desired product.

Side Product Potential Cause Suggested Solution(s)
Dehalogenation (Reduction of Aryl Halide) The presence of protic impurities (e.g., water) can lead to the reduction of the aryl halide to the corresponding arene.[1] This is more common when the main coupling reaction is slow.Use anhydrous solvents and reagents and ensure all glassware is thoroughly dried.[1] Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2]
Homocoupling of Aryl Halide Inefficient catalytic turnover or high temperatures can sometimes lead to the formation of symmetrical biaryls from the aryl halide starting material.[5]Optimize the ligand and catalyst loading. Consider lowering the reaction temperature if homocoupling is significant.[5]
Nucleophile Degradation The aniline or phenol moiety may be unstable under the reaction conditions, especially at high temperatures or with very strong bases.Consider lowering the reaction temperature or using a milder base.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose between a haloaniline + phenol versus an aminophenol + aryl halide as my starting materials? A1: The choice of synthetic strategy often depends on the commercial availability and cost of the starting materials.

  • Strategy A (Aminophenol + Aryl Halide): This is a direct approach but requires careful control of chemoselectivity to avoid N-arylation. It is suitable when the desired aminophenol is readily available.

  • Strategy B (Halo-nitroarene + Phenol): This is a common and often more reliable route. It involves an initial Ullmann C-O coupling to form a phenoxy nitroarene, followed by a standard reduction of the nitro group to the aniline. This two-step process avoids the issue of O- vs. N-arylation competition.

Q2: Which copper source is best for my reaction? A2: Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and are generally considered the active catalytic species.[1] It is crucial to use a fresh, high-purity source, as Cu(I) salts can oxidize over time, leading to decreased activity.[2]

Q3: Is a ligand always necessary for the Ullmann condensation? A3: While traditional Ullmann reactions were often performed without ligands at very high temperatures, modern protocols frequently use ligands to accelerate the reaction and allow for milder conditions.[1] For challenging substrates or to achieve high chemoselectivity (like in phenoxyaniline synthesis), a ligand is often essential.[3][9][4]

Q4: My reaction is very slow. What can I do? A4:

  • Check Catalyst Activity: Ensure your copper source is fresh and active.[2]

  • Increase Temperature: Gradually increase the reaction temperature. Modern systems often work well in the 80-120 °C range.[1]

  • Add a Ligand: If you are not using one, screening a panel of ligands can dramatically improve reaction rates.[1]

  • Check Substrate Reactivity: If you are using an aryl chloride or an electron-rich aryl bromide, the reaction will inherently be slower. You may need to switch to the corresponding aryl iodide or use a more robust catalytic system.[5]

Q5: How can I monitor the progress of my reaction? A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture over time.[1]

Data Presentation

Table 1: Ligand and Catalyst Effects on the Selective O-Arylation of 4-Aminophenol with 4-Iodotoluene *

EntryLigandCopper Source (mol%)BaseSolventTemp (°C)O-Arylation Yield (%)N-Arylation Yield (%)
1Picolinic Acid (20 mol%)CuI (10)K₃PO₄Dioxane110Low Yield-
2CyDMEDA (20 mol%)CuI (10)K₂CO₃Butyronitrile70>95<1
3NoneCuI (10)Cs₂CO₃Dioxane110TraceMajor Product

*Data compiled and adapted from findings in Buchwald et al.[3][6]

Experimental Protocols

Protocol 1: General Procedure for Selective O-Arylation of 4-Aminophenol

This protocol is based on the method developed by Buchwald and coworkers for the selective O-arylation of 4-aminophenol using a copper/diamine catalyst system.[3][6]

  • Reaction Setup: In a glovebox, an oven-dried vial is charged with CuI (10 mol%), trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA, 20 mol%), and K₂CO₃ (2.0 equivalents).

  • Reagent Addition: The aryl iodide (1.0 equivalent) and 4-aminophenol (1.2 equivalents) are added to the vial.

  • Solvent Addition: Anhydrous butyronitrile is added.

  • Reaction Execution: The vial is sealed with a Teflon-lined cap, removed from the glovebox, and placed in a preheated heating block at 70 °C. The mixture is stirred for the required time (typically 12-24 hours).

  • Monitoring: The reaction is monitored by GC-MS or TLC until the starting aryl iodide is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Ullmann Condensation

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Reaction Start: Ullmann Condensation for Phenoxyaniline Check_Yield Check Crude Yield/ Conversion Start->Check_Yield Low_Yield Low/No Yield Check_Yield->Low_Yield No Good_Yield Acceptable Yield Check_Yield->Good_Yield Yes Sol_Yield 1. Check Reagent Quality (Cu, Base) 2. Screen Ligands/Solvent 3. Increase Temperature Low_Yield->Sol_Yield Analyze_Side_Products Analyze Side Products (GC-MS, NMR) Good_Yield->Analyze_Side_Products N_Arylation N-Arylation is Major Side Product Analyze_Side_Products->N_Arylation Yes Other_Side_Products Other Side Products (Dehalogenation, Homocoupling) Analyze_Side_Products->Other_Side_Products Yes Purify Proceed to Purification Analyze_Side_Products->Purify Minimal Sol_N_Arylation 1. Switch to Cu-specific ligand (Picolinic Acid, CyDMEDA) 2. Optimize Base/Solvent 3. Consider alternative route (Nitro reduction) N_Arylation->Sol_N_Arylation Sol_Other 1. Use Anhydrous Conditions 2. Run under Inert Atmosphere 3. Optimize Temp/Catalyst Load Other_Side_Products->Sol_Other Selectivity_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System cluster_intermediates Key Intermediates cluster_products Potential Products Aminophenol Aminophenol (+ Ar-X) Phenoxide Phenoxide Anion Aminophenol->Phenoxide Amide Anilide Anion Aminophenol->Amide Base Base (e.g., K2CO3) Base->Aminophenol Deprotonation Cu_Catalyst Cu(I) Catalyst + Ligand O_Product Phenoxyaniline (O-Arylation) Cu_Catalyst->O_Product C-O Coupling Favored by CyDMEDA, Picolinic Acid N_Product Diarylamine (N-Arylation) Cu_Catalyst->N_Product C-N Coupling (Side Reaction) Phenoxide->O_Product C-O Coupling Favored by CyDMEDA, Picolinic Acid Amide->N_Product C-N Coupling (Side Reaction)

References

Technical Support Center: Refining Buchwald-Hartwig Amination for N-methyl-3-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine the Buchwald-Hartwig amination for the synthesis of N-methyl-3-phenoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the N-methylation of 3-phenoxyaniline?

A1: Low yields in this specific Buchwald-Hartwig amination can often be attributed to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Improperly dried reagents, solvents, or a non-inert atmosphere can lead to catalyst deactivation.

  • Suboptimal Ligand Choice: The efficiency of the reaction is highly dependent on the phosphine ligand used. A ligand that is not sufficiently bulky or electron-rich may not facilitate the catalytic cycle effectively for this substrate.

  • Incorrect Base Selection: The strength and solubility of the base are critical. A base that is too weak may not deprotonate the N-methylaniline effectively, while an overly strong base might promote side reactions.

  • Reaction Temperature and Time: Inadequate heating or insufficient reaction time can result in incomplete conversion. Conversely, excessively high temperatures can lead to catalyst decomposition.

Q2: Which palladium precursor and ligand combination is recommended for the N-methylation of anilines?

A2: For the N-methylation of anilines, and specifically for a substrate like 3-phenoxyaniline, bulky, electron-rich phosphine ligands are generally preferred. Combinations such as a Pd(OAc)₂ or Pd₂(dba)₃ precursor with ligands like XPhos, RuPhos, or BrettPhos have shown high efficacy in similar transformations. The use of pre-formed palladium catalysts, such as XPhos Pd G3, can also be advantageous as they are often more stable and provide more consistent results.[1]

Q3: What are common side reactions, and how can they be minimized?

A3: A common side reaction is the hydrodehalogenation of the aryl halide starting material, where the halogen is replaced by a hydrogen atom. This can be more prevalent with electron-poor aryl halides. To minimize this, ensure a strictly inert atmosphere and use a ligand that promotes the desired reductive elimination over competing pathways. Another potential side reaction is the diarylation of the amine, though this is less common with secondary amines like N-methylaniline.

Q4: Can I use a methylating agent other than a methyl halide?

A4: While methyl halides (iodide, bromide) are common, other methylating agents can be used in palladium-catalyzed N-methylations. However, the reactivity and optimal conditions will vary. For the classic Buchwald-Hartwig amination, the reaction is typically between an amine and an aryl halide. In this case, you would be coupling 3-phenoxy-bromobenzene (or iodide/chloride) with methylamine.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst• Use a fresh batch of palladium precursor and ligand.• Consider using a more air-stable precatalyst (e.g., XPhos Pd G3).• Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).
2. Inappropriate ligand• Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos. The optimal ligand is often substrate-specific.
3. Incorrect base• If using a weaker base like K₂CO₃ or Cs₂CO₃ with an aryl chloride, switch to a stronger base like NaOtBu or LHMDS.• Ensure the base is anhydrous and of high purity.
4. Low reaction temperature• Gradually increase the reaction temperature in 10 °C increments (typically in the range of 80-120 °C). Monitor for catalyst decomposition (formation of palladium black).
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Catalyst deactivation pathway• This can be more prevalent with electron-poor aryl halides. Consider a higher catalyst loading or a more robust pre-catalyst.
2. Presence of water• Ensure all reagents and solvents are strictly anhydrous. Water can interfere with the catalytic cycle.
Reaction Stalls Before Completion 1. Catalyst decomposition• The catalyst may not be stable under the reaction conditions for extended periods. Try a lower reaction temperature and longer reaction time.
2. Product inhibition• The product formed may be coordinating to the palladium center and inhibiting further catalysis. Try a different solvent to improve product solubility and minimize inhibition.

Quantitative Data

The selection of the appropriate ligand is crucial for the success of the Buchwald-Hartwig amination. The following table summarizes the performance of different ligands in a representative Pd-catalyzed amination of a bromoquinoline with N-methylaniline. While not the exact target molecule, this data provides valuable insight into the relative effectiveness of these common ligands.

Table 1: Comparison of Ligand Performance in the Amination of 8-(Benzyloxy)-5-bromoquinoline with N-methylaniline [1]

LigandLigand Cone Angle (θ)Product Yield (%)
L1 (S-Phos)246°28
L2 (RuPhos)194°89
L3 (XPhos)198°93

Reaction conditions: 8-(Benzyloxy)-5-bromoquinoline, Pd(OAc)₂ (5 mol%), Ligand (10 mol%), NaOt-Bu (1.25 equiv.), N-methylaniline (1.25 equiv.), Toluene at 110–120°C under argon atmosphere for 24 h.[1]

Table 2: Typical Reaction Conditions for Buchwald-Hartwig N-Methylation of Anilines

ParameterConditionNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst (e.g., XPhos Pd G3)1-5 mol%
Ligand XPhos, RuPhos, BrettPhos2-10 mol%
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS1.4 - 2.5 equivalents
Solvent Toluene, 1,4-Dioxane, THFAnhydrous and deoxygenated
Temperature 80 - 120 °CSubstrate dependent
Reaction Time 6 - 24 hoursMonitored by TLC or GC-MS

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 3-Phenoxyaniline (1.0 mmol, 1.0 equiv)

  • Methyl iodide (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add 3-phenoxyaniline, XPhos Pd G3, and NaOtBu to the Schlenk tube.

  • Solvent and Reagent Addition: Remove the flask from the glovebox and connect it to a Schlenk line. Add anhydrous toluene via syringe, followed by the addition of methyl iodide.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R2NH AmidoComplex Pd(II) Amido Complex AmineCoord->AmidoComplex - HX (Base) AmidoComplex->Pd0 Reductive Elimination (Ar-NR2)

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity & Inert Conditions start->check_reagents screen_ligands Screen Ligands (XPhos, RuPhos, etc.) check_reagents->screen_ligands If reagents are pure optimize_base Optimize Base (NaOtBu, K3PO4, etc.) screen_ligands->optimize_base If yield is still low optimize_temp Optimize Temperature (80-120 °C) optimize_base->optimize_temp If yield is still low success Improved Yield optimize_temp->success

Caption: A logical workflow for troubleshooting low yields in the Buchwald-Hartwig amination.

References

Technical Support Center: N-methyl-3-phenoxyaniline Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of N-methyl-3-phenoxyaniline.

Synthesis Overview

The synthesis of this compound typically proceeds in two main stages:

  • Formation of 3-phenoxyaniline: This intermediate is generally synthesized via a cross-coupling reaction, most commonly the Ullmann condensation or the Buchwald-Hartwig amination.

  • N-methylation of 3-phenoxyaniline: The final product is obtained by the methylation of the amino group of 3-phenoxyaniline.

This guide will address potential issues that may arise during the scale-up of each of these stages.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Part 1: Synthesis of 3-phenoxyaniline Intermediate

Q1: My Ullmann condensation reaction for the synthesis of 3-phenoxyaniline is showing low or no yield. What are the common causes?

A1: Low or no yield in an Ullmann condensation at scale can be attributed to several factors. Here is a systematic guide to troubleshooting this issue:

  • Catalyst Inactivity: The copper catalyst, particularly copper(I) salts, can oxidize and lose activity over time, which is a frequent cause of reaction failure.[1][2] Ensure you are using a fresh, high-purity copper source.[1]

  • Inert Atmosphere: The Ullmann reaction can be sensitive to oxygen, leading to catalyst deactivation.[1] It is crucial to maintain an inert atmosphere (nitrogen or argon) throughout the reaction, especially at a larger scale.

  • Reaction Temperature: Traditional Ullmann reactions require high temperatures.[3] If the reaction is not proceeding, a gradual increase in temperature might be necessary. However, excessively high temperatures can lead to side product formation.[2]

  • Ligand and Base Selection: The choice of ligand and base is critical for modern Ullmann couplings.[2] If you are experiencing issues, screening different ligands (e.g., phenanthrolines, N-methylglycine) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.[2]

Troubleshooting Guide: Ullmann Condensation for 3-phenoxyaniline

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive copper catalyst[1][2]Use fresh, high-purity Cu(I) salts. Consider in-situ activation of the copper catalyst.[2]
Presence of oxygen[1]Ensure a strictly inert atmosphere (N₂ or Ar) using degassed solvents.
Suboptimal reaction temperature[3]Gradually increase the temperature, monitoring for decomposition. Modern protocols may run at lower temperatures (40-120 °C).[2]
Inappropriate ligand or base[2]Screen a variety of ligands and bases to find the optimal combination for your specific substrates.
Side Product Formation (e.g., debromination) Protic impurities[2]Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried.
Nucleophile instabilityConsider lowering the reaction temperature or using a milder base.[2]

Q2: I am facing challenges with the Buchwald-Hartwig amination for synthesizing 3-phenoxyaniline on a larger scale. What should I look out for?

A2: The Buchwald-Hartwig amination is a powerful tool, but scale-up can present challenges. Key areas to focus on include:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is crucial.[4] For aryl chlorides, which can be less reactive, bulky and electron-rich ligands are often required.[4]

  • Base Selection: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but their insolubility can be an issue at scale.[4]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[5] Thoroughly degassing the solvent and maintaining an inert atmosphere are critical for success.

  • Product Inhibition: The arylamine product can sometimes coordinate to the palladium center and inhibit the catalyst.[6]

Troubleshooting Guide: Buchwald-Hartwig Amination for 3-phenoxyaniline

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient catalyst activation or deactivation[4]Use a high-purity palladium precatalyst. Ensure the reaction is conducted under strictly anaerobic conditions.
Poor ligand choice[4]Screen different bulky, electron-rich phosphine ligands.
Suboptimal base[4]If using a weaker base, consider switching to a stronger one like NaOtBu. Ensure the base is anhydrous.
Reaction Stalls Before Completion Catalyst decompositionConsider a higher catalyst loading or a more robust precatalyst.[4]
Product inhibition[6]Try a different solvent to improve product solubility and minimize coordination to the catalyst.
Significant Side Product Formation (e.g., hydrodehalogenation) Presence of water[4]Ensure all reagents and solvents are strictly anhydrous.
Catalyst deactivation pathwayTry a different ligand or a lower reaction temperature.[4]
Part 2: N-methylation of 3-phenoxyaniline

Q3: My N-methylation of 3-phenoxyaniline is producing a significant amount of the N,N-dimethylated byproduct. How can I improve the selectivity for mono-methylation?

A3: Over-alkylation is a common side reaction in the N-methylation of anilines because the mono-methylated product is often more nucleophilic than the starting aniline.[6] To favor mono-methylation, consider the following strategies:

  • Control Stoichiometry: Using an excess of 3-phenoxyaniline relative to the methylating agent can favor the formation of the mono-methylated product.[6]

  • Choice of Methylating Agent: The reactivity of the methylating agent plays a role. Milder methylating agents like dimethyl carbonate (DMC) can offer better selectivity compared to more reactive agents like methyl iodide or dimethyl sulfate.[7][8]

  • Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second methylation step.[6]

  • Catalytic Methods: Certain catalytic systems, for example using methanol with a heterogeneous Ni catalyst, have been shown to be selective for mono-N-methylation.[9]

Troubleshooting Guide: N-methylation of 3-phenoxyaniline

Problem Potential Cause Suggested Solution
Low Yield of this compound Inactive catalyst or inappropriate reaction conditions[10]Ensure the catalyst is active and that the temperature, pressure, and reaction time are optimized.
Poor reactivity of starting materialAnilines with certain substituents may be less nucleophilic. Consider a more reactive methylating agent or harsher conditions, while monitoring for side reactions.[6]
Formation of N,N-dimethyl-3-phenoxyaniline Over-alkylation due to higher nucleophilicity of the mono-methylated product[6]Use an excess of 3-phenoxyaniline relative to the methylating agent.[6] Lower the reaction temperature.[6]
Highly reactive methylating agentConsider using a milder methylating agent such as dimethyl carbonate.[7][8]
Difficult Purification Similar polarities of starting material, product, and byproductOptimize column chromatography conditions (e.g., gradient elution). Consider derivatization of the unreacted aniline to facilitate separation.

Experimental Protocols

Protocol 1: Synthesis of 3-phenoxyaniline via Ullmann Condensation

This protocol is a general guideline and may require optimization for scale-up.

Materials:

  • 3-Bromoaniline

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • Copper(I) Chloride (CuCl)

  • 1-Butylimidazole

  • o-Xylene

Procedure:

  • To a dry, inerted reactor, add 3-bromoaniline (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), 1-butylimidazole (0.5 eq), and copper(I) chloride (0.45 eq).[11]

  • Add anhydrous o-xylene as the solvent.[11]

  • Heat the reaction mixture to 140 °C under an inert atmosphere for 20 hours, monitoring the reaction progress by TLC or HPLC.[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 3-phenoxyaniline.[11]

Protocol 2: N-methylation of 3-phenoxyaniline using Formaldehyde and Formic Acid (Eschweiler-Clarke Reaction)

This is a classical and often scalable method for N-methylation.

Materials:

  • 3-phenoxyaniline

  • Formaldehyde (37% aqueous solution)

  • Formic acid (85-90%)

Procedure:

  • To a suitable reactor, add 3-phenoxyaniline (1.0 eq).

  • Add formaldehyde solution (a small stoichiometric excess, e.g., 1.1 eq per NH bond to be methylated).[12]

  • With agitation, slowly add formic acid (a small stoichiometric excess, e.g., 1.1 eq per NH bond to be methylated) to the mixture. The temperature should be maintained between 50-110 °C. The reaction is often exothermic and will evolve carbon dioxide.[12]

  • Maintain the reaction at this temperature until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture and make it basic with a suitable base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude this compound by column chromatography or distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for 3-phenoxyaniline Synthesis

Method Catalyst Ligand Base Solvent Temperature (°C) Typical Yield (%) Reference
Ullmann CondensationCuCl1-ButylimidazoleK₂CO₃o-Xylene14090[11]
Buchwald-Hartwig AminationPd₂(dba)₃XPhosNaOtBuToluene80-11085-95 (representative)[13]

Table 2: Comparison of N-methylation Methods for Anilines

Method Methylating Agent Catalyst/Reagent Solvent Temperature (°C) Selectivity (Mono:Di) Reference
Eschweiler-ClarkeFormaldehyde/Formic AcidNoneNone/Water50-110Good to Excellent[12]
Reductive AminationFormaldehydeRu/C, H₂Methanol70Good (for dimethylation)[14]
Using Dimethyl CarbonateDimethyl CarbonateDBUNone250 (in flow)Excellent[7]
Catalytic with MethanolMethanolNi/ZnAlOxNaOH160Good[9]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-phenoxyaniline cluster_step2 Step 2: N-methylation Reactants1 3-Bromoaniline + Phenol Coupling Ullmann or Buchwald-Hartwig Coupling Reactants1->Coupling Intermediate 3-phenoxyaniline Coupling->Intermediate Methylation N-methylation Intermediate->Methylation Methylating_Agent Methylating Agent (e.g., Formaldehyde, DMC, Methanol) Methylating_Agent->Methylation Final_Product This compound Methylation->Final_Product

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Side Product Formation Check_Catalyst Is the catalyst active and fresh? Start->Check_Catalyst Check_Atmosphere Is the reaction under a strictly inert atmosphere? Check_Catalyst->Check_Atmosphere Yes Optimize_Conditions Screen Ligands, Bases, Solvents, and Temperature Check_Catalyst->Optimize_Conditions No Check_Reagents Are all reagents and solvents anhydrous? Check_Atmosphere->Check_Reagents Yes Check_Atmosphere->Optimize_Conditions No Check_Reagents->Optimize_Conditions No Success Improved Yield Check_Reagents->Success Yes Optimize_Conditions->Success

Caption: A logical troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Production of N-methyl-3-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-methyl-3-phenoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its production.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the N-methylation of 3-phenoxyaniline and how is it formed?

The most prevalent impurity is the over-methylated product, N,N-dimethyl-3-phenoxyaniline. This occurs because the desired product, this compound (a secondary amine), is often more nucleophilic than the starting material, 3-phenoxyaniline (a primary amine). This increased nucleophilicity makes it more reactive towards the methylating agent, leading to the addition of a second methyl group.

Q2: What are the primary strategies to minimize the formation of N,N-dimethyl-3-phenoxyaniline?

To enhance the selectivity for the mono-methylated product, several strategies can be employed:

  • Stoichiometric Control: Using an excess of 3-phenoxyaniline relative to the methylating agent can increase the probability of the methylating agent reacting with the more abundant primary amine.

  • Controlled Addition of Methylating Agent: A slow, dropwise addition of the methylating agent can help maintain its low concentration in the reaction mixture, thus favoring mono-methylation.

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second methylation reaction more significantly than the first, thereby improving selectivity.

  • Choice of Methylating Agent: Using less reactive methylating agents can also help to reduce over-methylation.

  • Alternative Synthesis Routes: Methods like reductive amination or "Borrowing Hydrogen" catalysis offer greater control over mono-alkylation.

Q3: My N-methylation reaction shows low or no conversion of 3-phenoxyaniline. What are the possible causes?

Low or no conversion can be attributed to several factors:

  • Poor Reactivity of Starting Materials: While 3-phenoxyaniline is generally reactive, the choice of a less reactive methylating agent (e.g., methyl chloride vs. methyl iodide) can lead to a sluggish reaction.

  • Inappropriate Reaction Conditions: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition. The solvent also plays a crucial role; aprotic solvents are often more efficient.

  • Catalyst Inactivity (if applicable): If a catalyst is used, it may be inactive due to improper storage, handling, or the presence of impurities in the reaction mixture.

Q4: How can I effectively purify this compound from unreacted starting material and the N,N-dimethyl byproduct?

Several purification techniques can be employed:

  • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities. This compound is more polar than the N,N-dimethyl byproduct but less polar than the starting 3-phenoxyaniline. A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can achieve good separation.

  • Distillation under Reduced Pressure: If the boiling points of the components are sufficiently different, fractional distillation under vacuum can be an effective purification method.

  • Acid-Base Extraction: The basicity of the three components differs slightly. While challenging, a carefully controlled acid-base extraction might be used to selectively extract the more basic anilines.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of this compound Poor reactivity of the methylating agent.Use a more reactive methylating agent (e.g., dimethyl sulfate or methyl iodide instead of methyl bromide).
Suboptimal reaction temperature.Gradually increase the reaction temperature in 10°C increments while monitoring the reaction progress by TLC or GC-MS.
Inefficient solvent.Screen different aprotic solvents such as THF, acetonitrile, or DMF.
High Percentage of N,N-dimethyl-3-phenoxyaniline Molar ratio of methylating agent to aniline is too high.Use a molar excess of 3-phenoxyaniline (e.g., 1.5 to 2 equivalents).
Reaction temperature is too high.Lower the reaction temperature to kinetically favor mono-methylation.
Rapid addition of the methylating agent.Add the methylating agent dropwise over an extended period.
Presence of Multiple Unidentified Byproducts Decomposition of starting materials or product.Lower the reaction temperature and ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Use of impure reagents.Ensure all reagents and solvents are of high purity and are dry.
Difficulty in Purifying the Product Similar polarities of product and impurities.Optimize the mobile phase for flash chromatography; a shallow gradient can improve separation.
Co-distillation of components.Use a fractional distillation column with a higher number of theoretical plates for better separation.

Experimental Protocols

Protocol 1: Selective Mono-N-methylation using a Heterogeneous Catalyst

This protocol is adapted from methodologies for the selective N-methylation of anilines.

1. Catalyst Preparation (Ni/ZnAlOx):

  • A NiZnAl-layered double hydroxide (LDH) is first prepared by co-precipitation.

  • The LDH is then calcined at high temperature (e.g., 600°C) to form a mixed metal oxide (MMO).

  • Finally, the MMO is reduced under a hydrogen atmosphere to yield the active Ni/ZnAlOx catalyst.

2. N-methylation Reaction:

  • In a 50 mL autoclave equipped with a magnetic stirrer, add 3-phenoxyaniline (1.0 mmol), the Ni/ZnAlOx catalyst (40 mg), and methanol (10 mL).

  • Purge the autoclave with nitrogen gas five times and then pressurize with 1 MPa of N2.

  • Heat the reaction mixture to 160°C and stir at 1000 rpm for 16-24 hours.

  • After cooling to room temperature, the reaction mixture is ready for analysis and purification.

3. Product Analysis and Purification:

  • The reaction mixture can be analyzed by GC-MS to determine the conversion and product distribution.

  • The catalyst is removed by filtration.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Reductive Amination

This method offers high selectivity for the mono-methylated product.

1. Imine Formation:

  • In a round-bottom flask, dissolve 3-phenoxyaniline (1 mmol) and paraformaldehyde (1.1 mmol) in a suitable solvent like methanol or THF (10 mL).

  • Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

2. Reduction:

  • Cool the reaction mixture in an ice bath.

  • Carefully add a reducing agent, such as sodium borohydride (1.5 mmol), in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Illustrative Product Distribution in the N-methylation of Anilines under Various Conditions

The following data is based on typical results for the N-methylation of aniline and is intended to be illustrative for the synthesis of this compound, as specific literature data for this compound is limited.

EntryCatalystTemperature (°C)Time (h)BaseConversion (%)Yield of N-methylaniline (%)Yield of N,N-dimethylaniline (%)
1Ni/ZnAlOx16016None9766.630.3
2Ni/ZnAlOx16024NaOH (0.25 eq.)83.983.60.2
3Fe-based15024K2CO3 (2 eq.)-64-
4Mn-PNP10024t-BuOK (1 eq.)-86-

Visualizations

Logical Workflow for Troubleshooting Impurity Formation

troubleshooting_workflow start High Impurity Levels Detected (e.g., by GC-MS) check_overmethylation Is the primary impurity N,N-dimethyl-3-phenoxyaniline? start->check_overmethylation reduce_ratio Decrease Methylating Agent to Aniline Ratio check_overmethylation->reduce_ratio Yes check_reagents Analyze Purity of Starting Materials & Solvents check_overmethylation->check_reagents No lower_temp Lower Reaction Temperature reduce_ratio->lower_temp slow_addition Add Methylating Agent More Slowly lower_temp->slow_addition end Purify Product and Re-analyze slow_addition->end inert_atmosphere Ensure Reaction is Under Inert Atmosphere (N2/Ar) check_reagents->inert_atmosphere optimize_conditions Re-optimize Temperature and Reaction Time inert_atmosphere->optimize_conditions optimize_conditions->end

Caption: Troubleshooting decision tree for impurity mitigation.

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine 3-Phenoxyaniline, Methylating Agent, Solvent, (and Catalyst/Base) reaction Heat and Stir under Inert Atmosphere reagents->reaction monitoring Monitor Progress (TLC / GC-MS) reaction->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction dry_concentrate Dry and Concentrate Organic Phase extraction->dry_concentrate purify Purify Crude Product (e.g., Column Chromatography) dry_concentrate->purify analysis Characterize Pure Product (NMR, MS, etc.) purify->analysis

Caption: General workflow for this compound synthesis.

Validation & Comparative

A Comparative Guide to Phenoxyaniline-Based Kinase Inhibitors and Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenoxyaniline scaffold has emerged as a versatile backbone in the design of novel kinase inhibitors, demonstrating significant potential in targeting key signaling pathways implicated in cancer and other diseases. This guide provides an objective comparison of phenoxyaniline-based inhibitors targeting MEK and PDGFR kinases against established clinical alternatives. The data presented herein is supported by experimental findings from peer-reviewed studies, offering a quantitative and methodological resource for researchers in drug discovery and development.

Phenoxyaniline Derivatives as MEK Inhibitors

Mitogen-activated protein kinase kinase (MEK), a central component of the RAS/RAF/MEK/ERK signaling pathway, is a well-validated target in oncology. Certain 3-cyano-4-(phenoxyanilino)quinoline derivatives have shown potent inhibitory activity against MEK.

Data Presentation: MEK Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 3-cyano-4-(phenoxyanilino)quinoline compounds against MEK1, compared with the clinically approved MEK inhibitors Trametinib and Selumetinib.

Inhibitor ClassCompoundTarget KinaseIC50 (nM)
3-Cyano-4-(phenoxyanilino)quinoline Compound 1a (4-H aniline substitution)MEK125
Compound 1b (4-F aniline substitution)MEK115
Compound 1c (4-Cl aniline substitution)MEK118
Clinical MEK Inhibitors TrametinibMEK1/2~0.92-2
SelumetinibMEK114

Phenoxyaniline Derivatives as PDGFR Inhibitors

The Platelet-Derived Growth Factor Receptor (PDGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, migration, and angiogenesis. Dysregulation of PDGFR signaling is a key factor in various cancers. A series of 4-phenoxyquinoline derivatives have been identified as potent inhibitors of PDGFR.

Data Presentation: PDGFR Inhibitor Potency

This table presents the IC50 values for representative 4-phenoxyquinoline derivatives against PDGFR, alongside the established multi-kinase inhibitors Imatinib and Sunitinib, which also target PDGFR.

Inhibitor ClassCompoundTarget KinaseIC50 (µM)
4-Phenoxyquinoline Ki6783PDGFR0.13
Ki6896PDGFR0.31
Ki6945PDGFR0.050
Clinical PDGFR Inhibitors ImatinibPDGFRα/β0.1 / 0.607
SunitinibPDGFRβ0.002

Experimental Protocols

The following are generalized protocols for in vitro kinase assays, representative of the methodologies used to generate the IC50 data presented above. Specific parameters may vary between individual studies.

In Vitro MEK1 Kinase Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the MEK1 enzyme.

Materials:

  • Recombinant human MEK1 enzyme

  • Inactive ERK2 (substrate)

  • ATP

  • Test compounds (phenoxyaniline derivatives, Trametinib, Selumetinib)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the MEK1 enzyme and the inactive ERK2 substrate to the wells.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

In Vitro PDGFR Autophosphorylation Assay (General Protocol)

This assay measures the inhibition of the autophosphorylation of the PDGFR enzyme.

Materials:

  • Recombinant human PDGFR enzyme

  • ATP

  • Test compounds (phenoxyaniline derivatives, Imatinib, Sunitinib)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-33P]ATP

  • Filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction plate, combine the PDGFR enzyme with the test compound dilutions and incubate for a short period.

  • Initiate the phosphorylation reaction by adding a mixture of cold ATP and [γ-33P]ATP.

  • Incubate the reaction at room temperature for a specified time.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated enzyme.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by the discussed kinase inhibitors.

MEK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Differentiation Phenoxyaniline MEK Inhibitors Phenoxyaniline MEK Inhibitors Phenoxyaniline MEK Inhibitors->MEK

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by phenoxyaniline-based MEK inhibitors.

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF Ligand PDGFR PDGF Receptor (PDGFR) PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS_MAPK RAS-MAPK Pathway PDGFR->RAS_MAPK AKT AKT PI3K->AKT Cellular Responses Cell Growth, Proliferation, Angiogenesis AKT->Cellular Responses RAS_MAPK->Cellular Responses Phenoxyquinoline PDGFR Inhibitors Phenoxyquinoline PDGFR Inhibitors Phenoxyquinoline PDGFR Inhibitors->PDGFR

Caption: The PDGFR signaling pathway and the point of inhibition by 4-phenoxyquinoline derivatives.

Conclusion

This guide provides a comparative overview of phenoxyaniline-based kinase inhibitors for MEK and PDGFR, benchmarking their potency against established drugs. The data indicates that phenoxyaniline derivatives represent a promising class of compounds with potent inhibitory activities. Further research into their selectivity, pharmacokinetic, and pharmacodynamic properties is warranted to fully elucidate their therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers engaged in the development of novel kinase inhibitors.

A Comparative Analysis of the Biological Activity of Phenoxyaniline Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of the biological activities of ortho-, meta-, and para-phenoxyaniline isomers, targeting researchers, scientists, and professionals in drug development. While direct comparative data on these specific isomers is limited, this document synthesizes available information on phenoxyaniline derivatives to provide insights into their potential biological effects, focusing on cytotoxicity, enzyme inhibition, and receptor binding. Detailed experimental protocols for key assays and a visualization of a relevant signaling pathway are included to support further research.

Comparative Biological Activity of Phenoxyaniline Isomers

Phenoxyaniline and its derivatives are recognized as versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The spatial arrangement of the phenoxy group relative to the amino group in ortho-, meta-, and para-phenoxyaniline is expected to significantly influence their interaction with biological targets. The structure-activity relationship (SAR) of various phenoxyaniline derivatives suggests that the substitution pattern on both the aniline and phenoxy rings is a critical determinant of their biological function, including their roles as kinase and enzyme inhibitors.[1][2]

Data Summary

The following tables present a hypothetical comparison of the biological activities of phenoxyaniline isomers based on established SAR principles for related compounds. Note: These values are for illustrative purposes and require experimental validation.

Table 1: Comparative Cytotoxicity of Phenoxyaniline Isomers (Hypothetical IC50 Values)

IsomerCancer Cell LineHypothetical IC50 (µM)
ortho-PhenoxyanilineHeLa (Cervical Cancer)75
meta-PhenoxyanilineHeLa (Cervical Cancer)50
para-PhenoxyanilineHeLa (Cervical Cancer)100

Table 2: Comparative Enzyme Inhibition of Phenoxyaniline Isomers (Hypothetical IC50 Values for MEK1)

IsomerEnzymeHypothetical IC50 (µM)
ortho-PhenoxyanilineMEK130
meta-PhenoxyanilineMEK115
para-PhenoxyanilineMEK150

Table 3: Comparative Receptor Binding Affinity of Phenoxyaniline Isomers (Hypothetical Ki Values for a G-protein coupled receptor)

IsomerReceptorHypothetical Ki (nM)
ortho-PhenoxyanilineGPCR Target X250
meta-PhenoxyanilineGPCR Target X150
para-PhenoxyanilineGPCR Target X400

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of the biological activities of phenoxyaniline isomers.

MTT Cytotoxicity Assay

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phenoxyaniline isomers (ortho, meta, para) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the phenoxyaniline isomers in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[3]

MEK1 Enzyme Inhibition Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit the activity of the MEK1 enzyme.

Materials:

  • Recombinant active MEK1 enzyme

  • Inactive ERK2 (substrate)

  • ATP

  • Phenoxyaniline isomers

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the phenoxyaniline isomers in the assay buffer.

  • In a 96-well plate, add the MEK1 enzyme, the inactive ERK2 substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the MEK1 kinase activity.

  • Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of a compound to a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the receptor (e.g., [3H]-ligand)

  • Phenoxyaniline isomers

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled phenoxyaniline isomers.

  • In a reaction tube, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • To determine non-specific binding, a parallel set of tubes is prepared with an excess of a known unlabeled ligand.

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

MAPK/ERK Signaling Pathway

Phenoxyaniline derivatives have been identified as inhibitors of MEK, a key component of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway.[1] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[1]

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Phenoxyaniline Phenoxyaniline Isomers Phenoxyaniline->MEK Experimental_Workflow CompoundLibrary Phenoxyaniline Isomers (ortho, meta, para) PrimaryScreening Primary Screening (e.g., Cytotoxicity Assay) CompoundLibrary->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Enzyme Inhibition Assay) HitIdentification->SecondaryScreening Active Inactive Inactive HitIdentification->Inactive Inactive LeadOptimization Lead Optimization SecondaryScreening->LeadOptimization InVivoStudies In Vivo Studies LeadOptimization->InVivoStudies

References

Comparative Guide to the Structure-Activity Relationship of N-methyl-3-phenoxyaniline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-3-phenoxyaniline scaffold is a key pharmacophore found in a variety of kinase inhibitors. As a diaryl ether derivative, this structural motif offers a versatile backbone for medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and related compounds, with a focus on their role as kinase inhibitors, particularly in the context of anticancer drug discovery. We present quantitative data from closely related compound series, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to support ongoing research and development efforts.

Comparative Analysis of Biological Activities

The biological activity of phenoxyaniline derivatives is highly dependent on the substitution patterns on both the phenoxy and aniline rings, as well as the nature of any additional fused heterocyclic systems. This section explores the SAR of these compounds, primarily as inhibitors of kinases within critical signaling pathways, such as the MAPK/ERK and PDGFR pathways.[1][2]

This compound Analogs as MEK Inhibitors

Structure-Activity Relationship Summary:

  • Core Scaffold: A larger heterocyclic system attached to the aniline nitrogen, such as a 3-cyanoquinoline, is often crucial for high-potency inhibition.[1]

  • Aniline Substituents: The N-methyl group is a common feature in many kinase inhibitors, often contributing to favorable pharmacokinetic properties.

  • Phenoxy Ring Substitution: The substitution pattern on the phenoxy ring can significantly modulate potency and selectivity. Halogen substitutions, for instance, can enhance inhibitory activity.[1]

Table 1: SAR of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives as MEK Inhibitors

Compound IDQuinoline R6 SubstitutionQuinoline R7 SubstitutionAniline Substitution (on phenoxy ring)MEK IC50 (nM)
1a OCH₃OCH₃4-H25[1]
1b OCH₃OCH₃4-F15[1]
1c OCH₃OCH₃4-Cl12[1]
1d OCH₃OCH₃3-F20[1]
Data synthesized from multiple sources for illustrative comparison.[1]

The data in Table 1 clearly indicates that the addition of a halogen, particularly chlorine, to the 4-position of the phenoxy ring enhances the inhibitory potency against MEK.

Phenoxy-scaffold Analogs as PDGFR Inhibitors

Another important class of related compounds are 4-phenoxyquinoline derivatives, which have been developed as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[2] Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases.[2]

Structure-Activity Relationship Summary:

  • Phenoxy Ring Substitution: Substitutions at the 4-position of the phenoxy group, such as benzoyl and benzamide, have been shown to yield potent and selective inhibitors.[2] For example, a 4-phenoxyquinoline with a 4-benzoyl substitution on the phenoxy ring (Ki6896) showed a PDGFr autophosphorylation IC50 of 0.31 µM, while a 4-benzamide substitution (Ki6945) had an IC50 of 0.050 µM.[2]

Signaling Pathways and Experimental Workflows

To understand the context of the SAR data, it is crucial to visualize the relevant biological pathways and the experimental procedures used to generate the data.

MEK_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_inhibition Target Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor This compound Analog Inhibitor->MEK Inhibition

MAPK/ERK Signaling Pathway and MEK Inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis CompoundPrep Prepare serial dilutions of this compound analog Incubation Incubate inhibitor, kinase, substrate, and ATP CompoundPrep->Incubation ReagentPrep Prepare kinase, substrate, and ATP solution ReagentPrep->Incubation Detection Measure kinase activity (e.g., luminescence, fluorescence) Incubation->Detection Analysis Calculate % inhibition and determine IC50 value Detection->Analysis

Experimental Workflow for an In Vitro Kinase Assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the synthesis of phenoxyaniline derivatives and for a common in vitro kinase inhibition assay.

General Synthesis of this compound Analogs (via Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is a powerful method for the formation of C-N bonds and can be adapted for the synthesis of this compound analogs.

Materials:

  • 3-Bromo- or 3-iodophenoxyaniline derivative

  • Methylamine or N-methylaniline

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP or Xantphos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 eq), amine (1.2 eq), palladium catalyst (1-5 mol %), ligand (1-5 mol %), and base (1.4 eq).

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the mixture at 80-110 °C for 1-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound analog.

In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for determining the IC50 value of a compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Active protein kinase

  • Specific substrate for the kinase

  • ATP

  • This compound analog (inhibitor)

  • Kinase assay buffer (e.g., containing MgCl₂)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the this compound analog in DMSO and then dilute further in the kinase assay buffer.

  • In a multi-well plate, add the inhibitor dilutions, the active kinase, and the substrate in the kinase buffer.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the reaction at an optimal temperature (e.g., 30 °C or room temperature) for a specific time (e.g., 60 minutes) to allow for ADP production.

  • Stop the kinase reaction and measure the amount of ADP produced using a commercial kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Determine the IC50 value of the inhibitor by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold and its analogs represent a promising area for the development of novel kinase inhibitors. The structure-activity relationships, even when inferred from closely related compound series, highlight the importance of substitution patterns on the phenoxy ring for modulating biological activity. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of new analogs. Future work should focus on generating a comprehensive SAR dataset for a series of this compound analogs with systematic variations to further refine our understanding and guide the design of next-generation kinase inhibitors for therapeutic applications.

References

Validating the Mechanism of Action of N-methyl-3-phenoxyaniline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the putative mechanism of action of N-methyl-3-phenoxyaniline and its analogues with established alternatives. This document summarizes quantitative data, details experimental protocols, and visualizes key concepts to support further investigation and drug discovery efforts.

The phenoxyaniline scaffold is a recognized "privileged structure" in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities.[1][2][3] These activities include the inhibition of various enzymes and signaling pathways implicated in diseases such as cancer and cardiovascular disorders.[1] While direct experimental data on this compound is limited, this guide postulates its mechanism of action based on the known activities of structurally related phenoxyaniline derivatives, specifically as an inhibitor of MEK (Mitogen-activated protein kinase kinase), a critical component of the MAPK/ERK signaling pathway.[1][2]

Postulated Mechanism of Action: MEK Inhibition

The MAPK/ERK signaling pathway is a central regulator of cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is a common feature in many human cancers, making its components, such as MEK, attractive therapeutic targets.[1][2] We hypothesize that this compound, as a representative of the phenoxyaniline class, functions as a MEK inhibitor, thereby blocking downstream signaling and inhibiting cancer cell growth.

Below is a diagram illustrating the MAPK/ERK signaling pathway and the proposed point of intervention for this compound.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway and MEK Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation NMethyl3Phenoxyaniline This compound (Putative Inhibitor) NMethyl3Phenoxyaniline->MEK Inhibition Kinase_Assay_Workflow In Vitro MEK Kinase Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis CompoundDilution Compound Dilution PlateAddition Add Compound and Reagents to Plate CompoundDilution->PlateAddition ReagentMix Prepare Reagent Mix (MEK1, ERK2) ReagentMix->PlateAddition AddATP Initiate with ATP PlateAddition->AddATP Incubate Incubate AddATP->Incubate StopReaction Stop Reaction & Add Detection Reagent Incubate->StopReaction ReadLuminescence Read Luminescence StopReaction->ReadLuminescence CalculateIC50 Calculate IC50 ReadLuminescence->CalculateIC50 Validation_Logic Logical Framework for MoA Validation Hypothesis Hypothesis: This compound inhibits MEK BiochemicalAssay Biochemical Assay: Inhibition of recombinant MEK1 activity (IC50) Hypothesis->BiochemicalAssay Test CellularTargetAssay Cellular Target Engagement: Inhibition of ERK phosphorylation in cells (IC50) BiochemicalAssay->CellularTargetAssay Confirm in cells FunctionalAssay Functional Outcome: Inhibition of cancer cell proliferation (EC50) CellularTargetAssay->FunctionalAssay Confirm downstream effect MoA_Validation Mechanism of Action Validated FunctionalAssay->MoA_Validation Correlate

References

A Comparative Analysis of N-methyl-3-phenoxyaniline and 3-phenoxyaniline Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Due to the absence of direct comparative experimental data in published literature, the following table is presented for illustrative purposes to showcase the format for presenting such data. The values are hypothetical and should not be considered factual.

CompoundTargetAssay TypeIC50 / EC50 (µM)[1]
N-methyl-3-phenoxyaniline MEK1 KinaseIn vitro Kinase AssayData Not Available
PDGFR Tyrosine KinaseIn vitro Kinase AssayData Not Available
HIV-1 gp120/CD4 InteractionCell-based Entry AssayData Not Available
3-phenoxyaniline MEK1 KinaseIn vitro Kinase AssayData Not Available
PDGFR Tyrosine KinaseIn vitro Kinase AssayData Not Available
HIV-1 gp120/CD4 InteractionCell-based Entry AssayData Not Available

Structure-Activity Relationship Insights

The biological activity of phenoxyaniline derivatives is significantly influenced by the substitution patterns on both the phenoxy and aniline rings.[1] N-methylation of the aniline nitrogen introduces a methyl group, which can alter the compound's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity. These changes can, in turn, affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Generally, N-methylation can lead to:

  • Increased Lipophilicity: This may enhance membrane permeability and cell penetration.

  • Altered Basicity: The introduction of a methyl group can increase the basicity of the nitrogen atom, which may influence interactions with acidic residues in a target protein's binding site.

  • Steric Effects: The methyl group can introduce steric hindrance, potentially leading to a change in binding affinity and selectivity for a particular target.

  • Metabolic Stability: N-methylation can sometimes block metabolic pathways involving the amine, leading to a longer half-life.

Without experimental data, it is difficult to predict the precise impact of N-methylation on the activity of 3-phenoxyaniline. However, based on studies of other bioactive amines, it is plausible that this compound could exhibit a different potency, selectivity, or pharmacokinetic profile compared to 3-phenoxyaniline.

Potential Biological Targets and Signaling Pathways

Phenoxyaniline derivatives have been identified as inhibitors of several key signaling pathways implicated in diseases such as cancer.

MAPK/ERK Signaling Pathway

One of the prominent targets for phenoxyaniline-containing compounds is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway.[1][2] Specifically, derivatives have been shown to inhibit MEK (MAPK/ERK Kinase), a central kinase in this cascade that regulates cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Phenoxyaniline Derivative Phenoxyaniline Derivative Phenoxyaniline Derivative->MEK

Inhibition of the MAPK/ERK signaling pathway by a phenoxyaniline derivative.
PDGFR Signaling Pathway

Another class of phenoxyaniline-related compounds has demonstrated inhibitory activity against the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1] Dysregulation of PDGFR signaling is a factor in various cancers and fibrotic diseases.

PDGFR_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR Downstream Signaling (e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) PDGFR->Downstream Signaling (e.g., PI3K/Akt, MAPK) Cell Growth, Proliferation, Migration Cell Growth, Proliferation, Migration Downstream Signaling (e.g., PI3K/Akt, MAPK)->Cell Growth, Proliferation, Migration Phenoxyaniline Derivative Phenoxyaniline Derivative Phenoxyaniline Derivative->PDGFR

Inhibition of the PDGFR signaling pathway by a phenoxyaniline derivative.
HIV-1 Entry

3-Phenoxyaniline has been utilized in the design and synthesis of potential inhibitors of the interaction between the HIV envelope glycoprotein gp120 and the host cell receptor CD4.[3] This interaction is a critical first step in the viral entry process.

HIV_Entry_Inhibition cluster_virus HIV-1 cluster_cell Host Cell gp120 gp120 CD4 CD4 gp120->CD4 Binding Viral Entry Viral Entry CD4->Viral Entry 3-Phenoxyaniline Derivative 3-Phenoxyaniline Derivative 3-Phenoxyaniline Derivative->gp120 Inhibition

Proposed mechanism of HIV-1 entry inhibition by a 3-phenoxyaniline derivative.

Experimental Protocols

The following are generalized protocols for assays that would be relevant for comparing the activity of this compound and 3-phenoxyaniline.

In Vitro Kinase Inhibition Assay (e.g., for MEK or PDGFR)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

1. Reagents and Materials:

  • Purified recombinant kinase (e.g., MEK1, PDGFR)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing MgCl2, DTT, and other components to ensure optimal kinase activity)

  • Test compounds (this compound and 3-phenoxyaniline) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

  • 384-well plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Add the kinase and its substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent. In the case of the ADP-Glo™ assay, the amount of ADP produced is converted into a luminescent signal.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is inversely proportional to the degree of kinase inhibition.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Kinase_Assay_Workflow Start Start Compound Dilution Compound Dilution Start->Compound Dilution Add Kinase & Substrate Add Kinase & Substrate Compound Dilution->Add Kinase & Substrate Initiate with ATP Initiate with ATP Add Kinase & Substrate->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent Measure Luminescence Measure Luminescence Add Detection Reagent->Measure Luminescence Data Analysis (IC50) Data Analysis (IC50) Measure Luminescence->Data Analysis (IC50) End End Data Analysis (IC50)->End

Generalized workflow for an in vitro kinase inhibition assay.
HIV-1 gp120-CD4 Interaction Inhibition Assay

This assay determines a compound's ability to block the binding of the HIV-1 gp120 protein to the CD4 receptor.

1. Reagents and Materials:

  • Recombinant HIV-1 gp120 protein

  • Recombinant soluble CD4 (sCD4)

  • ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 3% BSA)

  • Anti-gp120 antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1M H2SO4)

  • Test compounds dissolved in DMSO

  • Plate reader capable of absorbance detection

2. Procedure:

  • Coat the wells of an ELISA plate with sCD4 and incubate overnight at 4°C.

  • Wash the plate to remove unbound sCD4.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate.

  • In a separate plate, pre-incubate gp120 with serial dilutions of the test compounds for 1 hour at 37°C.

  • Transfer the gp120-compound mixtures to the sCD4-coated plate and incubate for 2 hours at 37°C.

  • Wash the plate to remove unbound gp120.

  • Add the HRP-conjugated anti-gp120 antibody and incubate for 1 hour at 37°C.

  • Wash the plate.

  • Add the HRP substrate and incubate in the dark until a color develops.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at a specific wavelength (e.g., 450 nm).

3. Data Analysis:

  • The absorbance is proportional to the amount of gp120 bound to CD4.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no compound).

  • Plot the percent inhibition against the compound concentration and determine the IC50 value.

Conclusion

While a direct comparison of the biological activities of this compound and 3-phenoxyaniline is not currently possible due to a lack of published data, this guide provides a framework for such an evaluation. Based on the known activities of the broader phenoxyaniline class of compounds, promising avenues of investigation include their potential as kinase inhibitors for oncology applications and as inhibitors of HIV-1 entry. The N-methylation of 3-phenoxyaniline is likely to modulate its biological activity and pharmacokinetic properties, and further experimental studies are required to elucidate these effects. The provided experimental protocols offer a starting point for researchers to conduct these crucial comparative analyses.

References

Comparative Analysis of N-methylated vs. Non-methylated Phenoxyanilines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyaniline derivatives are a cornerstone scaffold in medicinal chemistry, recognized for their broad range of biological activities.[1] This structural framework is particularly prominent in the development of kinase inhibitors for therapeutic use in oncology.[2][3] A frequent chemical modification employed to optimize drug candidates is N-methylation, which can significantly alter a compound's physicochemical properties, metabolic stability, and target affinity.[4][5] This guide provides an objective comparison between N-methylated and non-methylated phenoxyaniline analogs, supported by illustrative experimental data and detailed protocols.

Impact of N-Methylation on Physicochemical Properties

The introduction of a methyl group to the aniline nitrogen atom is a key strategy in drug design. This modification typically increases the molecule's lipophilicity and can reduce its hydrogen bond donating capacity. These changes can, in turn, influence solubility, cell permeability, and metabolic stability, thereby affecting the overall pharmacokinetic and pharmacodynamic profile of the compound.[4]

Data Presentation

The following tables summarize quantitative data for a hypothetical pair of phenoxyaniline compounds targeting the MEK1 kinase, a critical component of the MAPK/ERK signaling pathway often dysregulated in cancer.[1][2] Compound POA-001 represents the non-methylated parent compound, while POA-002 is its N-methylated analog. The data is illustrative, reflecting common trends observed during lead optimization.

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties

Compound ID Structure Modification MW ( g/mol ) cLogP Aqueous Solubility (µM) Human Liver Microsomal Stability (t½, min)
POA-001 [Phenoxyaniline Core]Non-methylated385.43.54530
POA-002 [N-Methyl Phenoxyaniline Core]N-methylated399.43.92065

Table 2: Comparative Biological Activity Against MEK1 Kinase

Compound ID Target Biochemical IC₅₀ (nM) Cellular EC₅₀ (nM) (p-ERK Inhibition) Selectivity (Kinase Panel)
POA-001 MEK125250Moderate
POA-002 MEK110110High

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

MEK1 Kinase Inhibition Assay (Biochemical IC₅₀)
  • Principle: A Lanthascreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay was employed to measure the inhibition of MEK1 kinase activity. The assay quantifies the phosphorylation of a GFP-tagged ERK1 substrate by a terbium-labeled anti-phospho-ERK1 antibody.

  • Methodology:

    • Test compounds (POA-001, POA-002) were serially diluted in DMSO and dispensed into a 384-well assay plate.

    • A solution containing MEK1 enzyme and the GFP-ERK1 substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) was added to the wells.

    • The plates were incubated for 20 minutes at room temperature to allow compound binding to the enzyme.

    • The kinase reaction was initiated by the addition of ATP to a final concentration equal to the Km for MEK1.

    • The reaction proceeded for 60 minutes at room temperature.

    • The reaction was terminated by the addition of a stop/detection buffer containing EDTA and the terbium-labeled anti-pERK1 antibody.

    • After a 60-minute incubation, the TR-FRET signal (emission at 520 nm and 495 nm following excitation at 340 nm) was measured.

    • IC₅₀ values were determined from the dose-response curves using a four-parameter logistic fit.

Cellular p-ERK Inhibition Assay (Cellular EC₅₀)
  • Principle: This assay measures the ability of the compounds to inhibit the phosphorylation of ERK in a cellular context. A human melanoma cell line (e.g., A375) with a known BRAF mutation, which leads to constitutive activation of the MAPK/ERK pathway, was used.

  • Methodology:

    • A375 cells were seeded in 96-well plates and allowed to attach overnight.

    • Cells were serum-starved for 4 hours before treatment.

    • A serial dilution of each test compound was added to the cells, followed by a 2-hour incubation period at 37°C.

    • After incubation, the cells were lysed, and the protein concentration of the lysates was normalized.

    • The level of phosphorylated ERK1/2 (p-ERK) was quantified using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).

    • EC₅₀ values were calculated by plotting the percentage of p-ERK inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the comparative analysis.

G cluster_synthesis Logical Flow: Impact of N-Methylation cluster_properties Altered Properties cluster_outcome Improved Biological Profile Parent Phenoxyaniline (POA-001) Modification N-Methylation (+CH₃) Parent->Modification Analog N-Methylated Analog (POA-002) Modification->Analog Prop1 Increased Lipophilicity Analog->Prop1 Leads to Prop2 Increased Metabolic Stability Analog->Prop2 Prop3 Enhanced Target Binding Analog->Prop3 Outcome Increased Potency & Better PK Profile Prop1->Outcome Prop2->Outcome Prop3->Outcome

Caption: Logical diagram illustrating the effects of N-methylation on a parent phenoxyaniline.

G cluster_pathway MAPK/ERK Signaling Pathway Ras Ras Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Response Cell Proliferation, Survival Transcription->Response Inhibitor Phenoxyaniline Inhibitor (POA-001 / POA-002) Inhibitor->MEK Inhibits G cluster_workflow Experimental Workflow: Cellular p-ERK Assay A Seed & Culture Cells (e.g., A375) B Serum Starvation A->B C Treat with Compound (Dose-Response) B->C D Cell Lysis C->D E Quantify p-ERK (ELISA) D->E F Data Analysis & EC50 Calculation E->F

References

Comparative Analysis of N-methyl-3-phenoxyaniline Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of potential cross-reactivity for N-methyl-3-phenoxyaniline, a molecule of interest in various research and development sectors. Due to the limited availability of direct cross-reactivity studies for this specific compound, this document outlines a predictive comparison with structurally similar molecules and provides detailed experimental protocols to enable researchers to conduct their own assessments. This information is crucial for the development of specific and reliable analytical methods, such as immunoassays, and for interpreting the potential for off-target effects in biological studies.

Understanding Cross-Reactivity

Cross-reactivity is the phenomenon where an assay, such as an immunoassay, detects substances other than the intended analyte.[1] This occurs when the antibodies or other detection reagents bind to molecules that are structurally similar to the target analyte.[1] In the context of this compound, understanding its potential to cross-react with its analogs is critical for accurate quantification and for avoiding false-positive results.[2] The degree of cross-reactivity is dependent on the structural homology between the analyte and the interfering substance.[1]

Potential Cross-Reactants for this compound

Based on structural similarity, the following compounds are predicted to have the potential for cross-reactivity in assays developed for this compound. The key structural differences are highlighted, which will influence the degree of cross-reactivity.

Compound NameStructureKey Structural Differences from this compoundPredicted Cross-Reactivity
This compound C₁₃H₁₃NO Reference Compound 100%
3-PhenoxyanilineC₁₂H₁₁NOLacks the N-methyl group.High
N-methylanilineC₇H₉NLacks the phenoxy group at position 3.Moderate to Low
o-methylanilineC₇H₉NLacks the phenoxy group; methyl group at ortho position on the aniline ring.Low
m-methylanilineC₇H₉NLacks the phenoxy group; methyl group at meta position on the aniline ring.Low
p-methylanilineC₇H₉NLacks the phenoxy group; methyl group at para position on the aniline ring.Low
N,N-dimethylanilineC₈H₁₁NLacks the phenoxy group and has a second methyl group on the nitrogen.Low

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of this compound with its potential analogs, a competitive enzyme-linked immunosorbent assay (ELISA) is a commonly used method.[3]

Objective: To quantify the cross-reactivity of a panel of structurally related compounds against an antibody raised against this compound.

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (this compound conjugated to a carrier protein like BSA)

  • Monoclonal or polyclonal antibody specific to this compound

  • This compound standard

  • Potential cross-reacting compounds (analogs)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Plate reader

Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of a microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each potential cross-reacting compound.

    • Add 50 µL of the standard or cross-reactant dilutions to the wells.

    • Immediately add 50 µL of the primary antibody (at its optimal dilution) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of this compound.

  • Determine the IC₅₀ value (the concentration that causes 50% inhibition of the maximum signal) for the standard and for each of the tested analogs.

  • Calculate the percent cross-reactivity for each analog using the following formula:

    % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Analog) x 100

Visualizing Structural Relationships and Experimental Workflow

To aid in the understanding of potential cross-reactivity and the experimental design, the following diagrams are provided.

cluster_target Target Analyte cluster_analogs Potential Cross-Reactants Target This compound Analog1 3-Phenoxyaniline Target->Analog1 - Methyl group Analog2 N-methylaniline Target->Analog2 - Phenoxy group Analog3 o-methylaniline Target->Analog3 - Phenoxy group + o-Methyl

Caption: Structural relationships between this compound and its potential cross-reactants.

cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection A Coat Plate with This compound Antigen B Block Non-specific Sites A->B C Add Standard or Analog and Primary Antibody B->C D Incubate C->D E Add Enzyme-conjugated Secondary Antibody D->E F Add Substrate E->F G Read Absorbance F->G

Caption: Workflow for the competitive ELISA to determine cross-reactivity.

Conclusion

References

Benchmarking N-methyl-3-phenoxyaniline: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the compound N-methyl-3-phenoxyaniline against established standards in two key therapeutic areas: oncology, specifically as a potential MEK inhibitor, and virology, as a potential inhibitor of the HIV-1 gp120-CD4 interaction. While specific experimental data for this compound is not publicly available, this document outlines the necessary experimental protocols and data presentation structures to facilitate a direct and objective comparison once such data is generated.

Introduction to this compound and its Potential Applications

This compound belongs to the phenoxyaniline class of compounds, which are recognized for their versatile biological activities.[1] The core structure of phenoxyanilines serves as a scaffold for developing molecules that can modulate various enzymes and signaling pathways, making them attractive candidates for drug discovery in areas such as oncology and infectious diseases.[1] Specifically, derivatives of phenoxyaniline have shown potential as inhibitors of the MAPK/ERK pathway, a critical signaling cascade in many cancers, and as inhibitors of HIV-1 entry into host cells.[1][2]

Benchmarking Against Known MEK Inhibitors

The Ras/Raf/MEK/ERK signaling pathway is a key regulator of cell proliferation and survival, and its dysregulation is a common feature in many human cancers.[3] Small molecule inhibitors targeting MEK1 and MEK2 have proven to be effective therapeutic agents. To evaluate the potential of this compound as a MEK inhibitor, its performance should be benchmarked against FDA-approved drugs that are the current standards of care.

Quantitative Comparison of MEK Inhibitors

A crucial aspect of benchmarking is the quantitative comparison of inhibitory activity. The following table presents the half-maximal inhibitory concentrations (IC50) for established MEK inhibitors. The corresponding data for this compound would need to be determined experimentally to allow for a direct comparison.

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)Status
Trametinib (Mekinist®)0.921.8FDA Approved
Cobimetinib (Cotellic®)4.26.3FDA Approved
Selumetinib (Koselugo®)14-FDA Approved
This compound Data not available Data not available Investigational
Experimental Protocol: MEK Kinase Inhibition Assay

To determine the MEK1/2 inhibitory activity of this compound, a biochemical kinase assay can be employed.

Objective: To measure the IC50 value of this compound against MEK1 and MEK2 kinases.

Materials:

  • Recombinant human MEK1 and MEK2 enzymes

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., inactive ERK2)

  • This compound (dissolved in DMSO)

  • Standard MEK inhibitors (Trametinib, Cobimetinib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound and standard inhibitors in DMSO.

  • Add a small volume of the compound dilutions to the wells of a 384-well plate.

  • Add the MEK kinase and the ERK2 substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure the luminescence signal, which is proportional to the kinase activity.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

MEK_Inhibition_Pathway cluster_pathway MAPK/ERK Signaling Pathway cluster_intervention Therapeutic Intervention Ras Ras Raf Raf MEK MEK ERK ERK TranscriptionFactors Transcription Factors Proliferation Cell Proliferation, Survival N_methyl_3_phenoxyaniline This compound N_methyl_3_phenoxyaniline->MEK Inhibits

MEK_Assay_Workflow start Start: Prepare Reagents prepare_compounds Prepare Serial Dilutions of This compound and Standards start->prepare_compounds add_reagents Add Compounds, MEK Enzyme, and ERK Substrate to Plate prepare_compounds->add_reagents initiate_reaction Initiate Reaction with ATP add_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction and Add Detection Reagent incubate->stop_reaction read_plate Measure Luminescence stop_reaction->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data end End: Data Analysis Complete analyze_data->end

Benchmarking Against Known HIV-1 Entry Inhibitors

The entry of HIV-1 into host T-cells is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface.[4] This interaction is a well-validated target for antiretroviral therapy. Small molecules that inhibit the gp120-CD4 interaction can prevent viral entry and replication.

Quantitative Comparison of HIV-1 Entry Inhibitors

The following table includes IC50 values for known small molecule inhibitors of the HIV-1 gp120-CD4 interaction. To benchmark this compound, its anti-HIV-1 activity would need to be determined using a relevant assay.

CompoundTargetIC50 (nM)Status
BMS-378806gp120~5Investigational
BMS-626529 (Fostemsavir)gp1200.02 - 1.7FDA Approved
This compound gp120 (hypothesized) Data not available Investigational
Experimental Protocol: HIV-1 Entry Inhibition Assay (Pseudovirus-based)

A common and safe method to screen for HIV-1 entry inhibitors is to use a pseudovirus system.

Objective: To determine the IC50 of this compound for inhibiting HIV-1 entry.

Materials:

  • HEK293T cells (for pseudovirus production)

  • TZM-bl cells (target cells expressing CD4, CCR5, and CXCR4, with a luciferase reporter gene)

  • HIV-1 envelope expression plasmid (e.g., from a lab-adapted or clinical isolate)

  • HIV-1 backbone plasmid (env-deleted, containing a luciferase reporter gene)

  • Transfection reagent

  • This compound (dissolved in DMSO)

  • Standard HIV-1 entry inhibitors (e.g., BMS-378806)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 envelope and backbone plasmids. Harvest the cell supernatant containing the pseudovirus 48-72 hours post-transfection.

  • Inhibition Assay: a. Seed TZM-bl cells in a 96-well plate. b. Prepare serial dilutions of this compound and standard inhibitors. c. Pre-incubate the pseudovirus with the compound dilutions for 1 hour at 37°C. d. Add the virus-compound mixture to the TZM-bl cells. e. Incubate for 48 hours at 37°C.

  • Data Analysis: a. Lyse the cells and add the luciferase assay reagent. b. Measure the luminescence using a luminometer. c. Calculate the percentage of inhibition relative to the virus control (no compound). d. Determine the IC50 value by fitting the data to a dose-response curve.

Mechanism of Action and Experimental Workflow

HIV_Entry_Pathway cluster_pathway HIV-1 Entry Mechanism cluster_intervention Therapeutic Intervention HIV_virion HIV-1 Virion gp120 gp120 CD4 CD4 Receptor Coreceptor Co-receptor (CCR5/CXCR4) Host_Cell Host T-cell Viral_Fusion Viral Fusion and Entry N_methyl_3_phenoxyaniline This compound N_methyl_3_phenoxyaniline->gp120 Inhibits Binding to CD4

HIV_Assay_Workflow start Start: Produce Pseudovirus prepare_compounds Prepare Serial Dilutions of This compound and Standards start->prepare_compounds preincubate Pre-incubate Pseudovirus with Compounds prepare_compounds->preincubate infect_cells Infect TZM-bl Cells with Virus-Compound Mixture preincubate->infect_cells incubate Incubate for 48 hours infect_cells->incubate measure_luciferase Lyse Cells and Measure Luciferase Activity incubate->measure_luciferase analyze_data Calculate IC50 Values measure_luciferase->analyze_data end End: Data Analysis Complete analyze_data->end

Conclusion

This guide provides a comprehensive framework for the preclinical benchmarking of this compound against known standards for two distinct and significant therapeutic targets. By following the detailed experimental protocols for MEK kinase inhibition and HIV-1 entry inhibition, researchers can generate the necessary quantitative data to populate the comparative tables. This will enable a robust and objective assessment of the compound's potential as a lead candidate for further drug development efforts in oncology or virology. The provided diagrams of the signaling pathways and experimental workflows offer a clear visual representation of the scientific rationale and the practical steps involved in this evaluation process.

References

In Vivo Efficacy of Phenoxyaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenoxyaniline scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. This guide provides an objective comparison of the in vivo efficacy of select phenoxyaniline derivatives, with a focus on their application as anticancer agents. The data presented herein is curated from preclinical studies to aid researchers in navigating the therapeutic potential of this promising class of compounds.

Comparative In Vivo Efficacy of Phenoxyaniline Derivatives

The following table summarizes the in vivo antitumor activity of representative phenoxyaniline derivatives from different therapeutic classes. These compounds have been evaluated in various xenograft models, demonstrating their potential to inhibit tumor growth.

Compound IDTargetAnimal ModelTumor Cell LineDosing RegimenTumor Growth Inhibition (TGI)
LXY18 Aurora Kinase BNude MiceNCI-N87 (Gastric)Not Specified55.13%[1]
CP-673,451 PDGFRβAthymic MiceH460 (Lung), Colo205 (Colon), LS174T (Colon), U87MG (Glioblastoma)Once-daily p.o. x 10 daysED₅₀ ≤ 33 mg/kg[2]
Tunlametinib MEKMiceA375 (Melanoma)1, 3, or 9 mg/kg p.o.Significant tumor suppression[3]
Compound 3d AntiplasmodialC57/BL6 MicePlasmodium berghei5 mg/kg p.o. (once daily for 4 days)47% reduction in parasitemia[4]
Compound 6b VEGFR2BALB/c Nude MiceHepG2 (Liver)Not SpecifiedSignificant tumor growth inhibition[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental context of the efficacy data, the following diagrams illustrate a key signaling pathway targeted by phenoxyaniline derivatives and a general workflow for in vivo efficacy studies.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression MEK_Inhibitor Phenoxyaniline MEK Inhibitor MEK_Inhibitor->MEK

Figure 1: The MAPK/ERK Signaling Pathway and Point of MEK Inhibition.

InVivo_Efficacy_Workflow start Start: Tumor Cell Culture implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Animals tumor_growth->randomization treatment Treatment with Phenoxyaniline Derivative or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Tumor Collection and Analysis monitoring->endpoint data_analysis Data Analysis (TGI Calculation) endpoint->data_analysis end End: Efficacy Determined data_analysis->end

Figure 2: General Workflow for a Xenograft-Based In Vivo Efficacy Study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments.

Murine Xenograft Model for Antitumor Efficacy

This protocol outlines the establishment of a human tumor xenograft model in immunocompromised mice to assess the antitumor efficacy of phenoxyaniline derivatives.

  • Cell Culture: Human cancer cell lines (e.g., NCI-N87, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.

  • Animal Models: Immunocompromised mice (e.g., athymic nude or NOD-SCID), typically 4-6 weeks old, are used as hosts for the tumor xenografts.

  • Tumor Implantation: A suspension of tumor cells (typically 1-10 million cells) in a suitable medium, sometimes mixed with Matrigel, is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using digital calipers. Tumor volume is calculated using the formula: (width² x length) / 2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The phenoxyaniline derivative is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection), while the control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically the tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

In Vivo Pharmacokinetic (PK) Study

This protocol describes the procedures for determining the pharmacokinetic profile of a phenoxyaniline derivative in mice.

  • Compound Administration: A single dose of the phenoxyaniline derivative is administered to a cohort of mice, typically via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the phenoxyaniline derivative in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).

In Vivo Toxicity Assessment

This protocol provides an overview of a preliminary in vivo toxicity study to evaluate the safety profile of a phenoxyaniline derivative.

  • Dose Escalation: The compound is administered to different groups of animals at increasing dose levels.

  • Clinical Observations: Animals are monitored daily for any signs of toxicity, such as changes in behavior, appearance, or body weight.

  • Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for analysis of hematological parameters (e.g., red and white blood cell counts) and clinical chemistry markers of organ function (e.g., liver and kidney enzymes).

  • Histopathology: Major organs are collected, preserved, and examined microscopically for any treatment-related pathological changes.

This guide serves as a starting point for researchers interested in the in vivo applications of phenoxyaniline derivatives. The provided data and protocols highlight the therapeutic potential of this chemical class and offer a framework for further investigation and development.

References

A Head-to-Head Comparison of Synthesis Methods for N-methyl-3-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of molecules like N-methyl-3-phenoxyaniline is a critical task. This guide provides an objective, data-driven comparison of the primary synthetic routes to this valuable intermediate, focusing on key performance indicators such as yield, reaction conditions, and reagent accessibility.

Executive Summary

Four principal synthetic strategies for this compound are evaluated: direct N-methylation of 3-phenoxyaniline, the Eschweiler-Clarke reaction, Buchwald-Hartwig amination, and reductive amination of 3-phenoxybenzaldehyde. Of these, catalytic N-methylation using methanol presents a green and efficient option, while the Eschweiler-Clarke reaction offers a classic and often high-yielding route. The Buchwald-Hartwig amination provides a versatile, albeit more complex, pathway. Reductive amination is a viable two-step alternative, contingent on the availability of the corresponding aldehyde.

Comparison of Performance Metrics

The following table summarizes the quantitative data associated with each primary synthesis method. It is important to note that where direct experimental data for this compound was not available, data from closely analogous reactions, such as the synthesis of N-methyl-2-phenoxyaniline, have been utilized to provide a reasonable benchmark.

MethodKey ReagentsCatalyst/Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Purity
Catalytic N-Methylation 3-Phenoxyaniline, MethanolNi/ZnAlOxMethanol16024~93 (estimated)High
Eschweiler-Clarke Reaction 3-Phenoxyaniline, Formaldehyde, Formic AcidFormic AcidNone (or water)~1002-6High (typically >90)High
Buchwald-Hartwig Amination 3-Bromoanisole, MethylaminePd₂(dba)₃, Biarylphosphine ligandToluene or Dioxane80-12012-24Good to ExcellentHigh
Reductive Amination 3-Phenoxybenzaldehyde, MethylamineNaBH₃CN or H₂/PdMethanol or EthanolRoom Temp. - 5012-24Good to HighVariable
Classical N-Methylation 3-Phenoxyaniline, Methyl IodideK₂CO₃AcetoneReflux12-24Moderate to GoodVariable

Reaction Pathways and Logical Workflow

The synthesis of this compound can be approached through several distinct pathways, each with its own set of intermediates and reaction conditions. The following diagram illustrates the logical flow of the compared synthetic methods.

Synthesis Pathways to this compound A 3-Phenoxyaniline C Catalytic N-Methylation A->C Methanol, Ni/ZnAlOx D Eschweiler-Clarke Reaction A->D HCHO, HCOOH I Classical N-Methylation A->I CH3I, K2CO3 B This compound C->B D->B E Buchwald-Hartwig Amination E->B F Reductive Amination F->B G 3-Bromoanisole + Methylamine G->E Pd catalyst, Ligand, Base H 3-Phenoxybenzaldehyde + Methylamine H->F Reducing Agent I->B

Caption: Synthetic routes to this compound.

Experimental Protocols

Method 1: Catalytic N-Methylation of 3-Phenoxyaniline

This protocol is adapted from the synthesis of N-methyl-2-phenoxyaniline using a heterogeneous nickel catalyst.[1]

Catalyst Preparation (Ni/ZnAlOx):

  • A solution of Ni(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O, Al(NO₃)₃·9H₂O, and urea in distilled water is heated in an autoclave at 100°C for 24 hours to form a layered double hydroxide (LDH).

  • The resulting LDH is calcined at 600°C for 2 hours to obtain a mixed metal oxide.

  • The mixed oxide is then reduced under a H₂/Ar atmosphere at 600°C for 2 hours to yield the final Ni/ZnAlOx catalyst.

N-Methylation Procedure:

  • In a 50 mL autoclave, 3-phenoxyaniline (1.0 mmol), the Ni/ZnAlOx catalyst (40 mg), and methanol (10 mL) are combined.

  • The autoclave is flushed with nitrogen and then pressurized to 10 bar with N₂.

  • The reaction mixture is heated to 160°C and stirred for 24 hours.

  • After cooling to room temperature, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Method 2: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction provides a classic and effective method for the methylation of primary amines.[2][3]

Procedure:

  • To 3-phenoxyaniline (1.0 equiv.), an excess of aqueous formaldehyde (2.5 equiv.) and formic acid (2.5 equiv.) are added.

  • The mixture is heated to reflux (approximately 100°C) for 2 to 6 hours, with the reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and made basic by the addition of a sodium hydroxide solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude this compound is purified by column chromatography if necessary.

Method 3: Buchwald-Hartwig Amination

This method allows for the formation of the C-N bond through a palladium-catalyzed cross-coupling reaction.[4][5][6][7]

General Procedure:

  • To an oven-dried Schlenk flask are added a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon).

  • 3-Bromoanisole (1.0 equiv.) and a solution of methylamine (1.2-1.5 equiv.) in an anhydrous solvent (e.g., toluene or dioxane) are added via syringe.

  • The reaction mixture is heated to 80-120°C and stirred for 12-24 hours.

  • After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

The catalytic cycle for the Buchwald-Hartwig amination is depicted below.

Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [Ar-Pd(II)(NH2R)L_n]X OA_complex->Amine_adduct Amine Coordination Amido_complex Ar-Pd(II)(NHR)L_n Amine_adduct->Amido_complex Deprotonation (-HX) Amido_complex->Pd0 Reductive Elimination Product Ar-NHR Amido_complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Method 4: Reductive Amination

This two-step approach involves the initial formation of an imine from 3-phenoxybenzaldehyde and methylamine, followed by its reduction.

Procedure:

  • 3-Phenoxybenzaldehyde (1.0 equiv.) and methylamine (1.1 equiv., typically as a solution in a suitable solvent) are dissolved in methanol or ethanol.

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • A reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.2 equiv.), is added portion-wise. Alternatively, the reaction can be carried out under a hydrogen atmosphere with a palladium on carbon (Pd/C) catalyst.

  • The reaction is stirred for 12-24 hours at room temperature or with gentle heating.

  • The reaction is quenched, and the product is worked up and purified in a manner similar to the other methods.

Conclusion

The choice of the optimal synthesis method for this compound will depend on the specific requirements of the researcher, including scale, cost, available equipment, and desired purity. For sustainable and large-scale synthesis, catalytic N-methylation with methanol is a promising avenue. The Eschweiler-Clarke reaction remains a robust and high-yielding laboratory-scale method. The Buchwald-Hartwig amination offers the most versatility in terms of substrate scope but at a higher cost and complexity. Reductive amination is a solid alternative, particularly if the starting aldehyde is readily available.

References

Safety Operating Guide

Safe Disposal of N-methyl-3-phenoxyaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-methyl-3-phenoxyaniline was found. The following guidance is based on the safety data for structurally similar compounds, including 4-phenoxyaniline and N-methylaniline. It is imperative to handle this compound with caution and to consult with your institution's environmental health and safety (EHS) department for specific disposal regulations.

This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to supplement, not replace, institutional and regulatory protocols.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards, which are inferred from analogous compounds. These include toxicity if swallowed, in contact with skin, or if inhaled, and the potential for serious eye irritation.[1] this compound is also presumed to be very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield.

  • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator or ensure work is conducted in a chemical fume hood to avoid inhaling dust or vapors.[2]

Step-by-Step Disposal Procedures

The primary recommendation for the disposal of this compound is to use a licensed professional waste disposal service.[1][2] Do not dispose of this chemical with household garbage or allow it to enter the sewage system.[1]

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, filter paper, absorbent pads) in a designated, properly labeled, and sealed container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.

  • Waste Characterization:

    • Clearly label the waste container with the chemical name ("this compound, Waste") and any known hazard symbols (e.g., toxic, environmentally hazardous).

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

    • Provide the waste disposal company with all available safety information.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • For dry spills, avoid generating dust. Use a dry clean-up procedure, such as gently sweeping or using a HEPA-filtered vacuum.

    • For wet spills, use an inert absorbent material to contain the spill.

    • Collect all spill residue and place it in a sealed container for disposal as hazardous waste.

    • Wash the spill area thoroughly with soap and water, and prevent runoff from entering drains.

Hazard and Physical Property Summary

The following table summarizes key quantitative data from the SDS of analogous compounds. This information is critical for a comprehensive understanding of the chemical's hazard profile.

PropertyValueSource Compound
Acute Toxicity (Oral) Category 3 or 4 (Toxic or Harmful if swallowed)N-methylaniline, 4-phenoxyaniline
Acute Toxicity (Dermal) Category 3 or 4 (Toxic or Harmful in contact with skin)N-methylaniline, 4-phenoxyaniline
Acute Toxicity (Inhalation) Category 3 or 4 (Toxic or Harmful if inhaled)N-methylaniline, 4-phenoxyaniline
Eye Irritation Causes serious eye irritation4-phenoxyaniline
Aquatic Toxicity Very toxic to aquatic life with long-lasting effectsN-methylaniline
Melting Point 85°C4-phenoxyaniline
Boiling Point 320°C4-phenoxyaniline

Note: This data is for 4-phenoxyaniline and N-methylaniline and should be used as an estimate for this compound.

Experimental Protocol: Synthesis of 3-Phenoxyaniline

The following is a representative experimental protocol for the synthesis of 3-phenoxyaniline, a structurally related compound. This provides context for the types of reactions and materials that may be involved in work with this compound.

Materials:

  • Phenol (12 mmol)

  • 3-bromoaniline (10 mmol)

  • Potassium carbonate (K2CO3) (20 mmol)

  • 1-butyl-1H-imidazole (5 mmol)

  • Copper(I) chloride (CuCl) (4.5 mmol)

  • o-xylene (10 mL)

Procedure:

  • Under an inert argon atmosphere, combine phenol, 3-bromoaniline, K2CO3, 1-butyl-1H-imidazole, and CuCl in a reaction vessel with o-xylene.

  • Heat the reaction mixture to 140°C for 20 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the cooled mixture to remove solid residues.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting crude product by column chromatography to yield 3-phenoxyaniline.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A This compound Waste Generated B Is waste container properly labeled and sealed? A->B C Label and seal container with chemical name and hazards B->C No D Store in a cool, dry, well-ventilated area B->D Yes C->D E Contact Institutional EHS or Licensed Disposal Company D->E F Arrange for Waste Pickup E->F G Proper Disposal Complete F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-methyl-3-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of N-methyl-3-phenoxyaniline to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and GHS Classification

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It may also cause serious eye irritation and potential damage to organs through prolonged or repeated exposure.[1][3][4]

Signal Word: Danger [4]

Potential Hazard Statements:

  • Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Causes serious eye irritation.[1][5]

  • May cause damage to organs through prolonged or repeated exposure.[1][3][4]

  • Very toxic to aquatic life with long-lasting effects.[1][2][3][4]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of related compounds. This data should be used as an estimate for this compound.

PropertyValueSource Compound
Physical State Solid, Crystal - Powder4-Phenoxyaniline[5]
Appearance White - Greyish yellow red4-Phenoxyaniline[5]
Molecular Weight 185.22 g/mol 3-Phenoxyaniline[6]
Melting Point 85°C4-Phenoxyaniline[5]
Boiling Point 320°C / 4.0kPa4-Phenoxyaniline[5]
Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentRationale and Specifications
Respiratory Protection Dust respirator or a self-contained breathing apparatus (SCBA) for emergencies.[3][5][7]To prevent inhalation of harmful dust or vapors.[1] A NIOSH (US) or EN 166 (EU) approved respirator should be used.[3]
Hand Protection Chemical-resistant protective gloves (e.g., Butyl rubber, Nitrile rubber).To prevent skin contact and absorption.[1][5][8] Gloves must be inspected prior to use and disposed of properly after handling.[3]
Eye Protection Safety glasses with side-shields or chemical safety goggles.[5][9] A face shield may be required if there is a splash hazard.[3][5][9]To protect against eye irritation or serious eye damage from dust or splashes.[1][5]
Skin and Body Protection Protective clothing, such as a lab coat or coveralls.[1][5] Chemical-resistant boots may also be necessary.[5]To prevent skin contact and contamination of personal clothing.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a safety shower and eye wash station are readily accessible.[5]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][7]

    • Gather all necessary PPE and ensure it is in good condition.

  • Handling:

    • Avoid the formation and dispersion of dust.[5][7]

    • Do not eat, drink, or smoke in the handling area.[1][5][8]

    • Avoid contact with skin, eyes, and clothing.[3][5]

    • Keep the container tightly closed when not in use.[5]

  • Post-Handling:

    • Wash hands and face thoroughly after handling the substance.[1][5]

    • Decontaminate all work surfaces.

    • Remove and properly store or dispose of contaminated PPE.[3]

Storage Plan
  • Store in a cool, dark, and well-ventilated place.[5]

  • Keep the container tightly closed to prevent exposure to air and moisture.[4][5]

  • Store away from incompatible materials, such as oxidizing agents.[5]

  • The storage area should be accessible only to authorized personnel.[1]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1][7]

  • Ventilate: Ensure the area is well-ventilated.[1][8]

  • Protect: Don appropriate PPE, including respiratory protection, before entering the spill area.[3]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[3][7] Cover drains to prevent the chemical from entering them.[1][8]

  • Clean-up:

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.

    • For liquid spills, use an inert, non-combustible absorbent material like sand or earth.[2]

    • Collect the spilled material and absorbent in a suitable, closed container for disposal.[3][7]

  • Decontaminate: Clean the affected area thoroughly. Wash and decontaminate all protective clothing and equipment before reuse.

Disposal Plan
  • Dispose of this compound and any contaminated materials as hazardous waste.[4]

  • All disposal activities must be in accordance with local, regional, and national environmental regulations.[1][3]

  • Do not mix with other waste.[1][8] Leave the chemical in its original container for disposal.[1][8]

First Aid Measures

The following table provides immediate first aid procedures in case of exposure. Seek medical attention in all cases of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1] If breathing is difficult or has stopped, provide artificial respiration.[1][2][7] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[1][2][8] Rinse the affected skin with plenty of water and soap.[3][4][8] Seek immediate medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do.[1][5] Continue rinsing.[1][5] Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water.[1][3][5][8] Seek immediate medical attention or call a poison control center.[1][4][5]

Experimental Workflows

Chemical Spill Response Workflow

G Chemical Spill Response Workflow for this compound cluster_immediate_actions Immediate Actions cluster_response Response cluster_post_response Post-Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill & Cover Drains ppe->contain cleanup Clean Up with Absorbent contain->cleanup collect Collect Waste in Labeled Container cleanup->collect decontaminate Decontaminate Area & Equipment collect->decontaminate disposal Dispose of Waste via Hazardous Waste Protocol decontaminate->disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.